1-Nitro-3-nitrosobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-nitrosobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-7-5-2-1-3-6(4-5)8(10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQKNNCVTAXLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169034 | |
| Record name | 1-Nitro-3-nitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17122-21-3 | |
| Record name | 1-Nitro-3-nitrosobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17122-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitro-3-nitrosobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017122213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-3-nitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Nitro-3-nitrosobenzene: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitro-3-nitrosobenzene is a fascinating yet sparsely documented aromatic compound. Its unique structure, featuring both a nitro and a nitroso group in a meta-arrangement on a benzene ring, suggests a rich and complex chemical reactivity. This technical guide provides a comprehensive overview of 1-nitro-3-nitrosobenzene, focusing on its inferred chemical structure and properties, plausible synthetic pathways, and expected reactivity. Given the limited direct experimental data available for this specific molecule, this guide synthesizes information from closely related and well-characterized analogs to offer scientifically grounded insights for researchers exploring this and similar chemical entities.
Introduction
Aromatic nitroso compounds are a class of molecules that have garnered significant interest due to their versatile reactivity and role as intermediates in organic synthesis.[1] 1-Nitro-3-nitrosobenzene presents a particularly interesting case, with the electron-withdrawing nature of both the nitro and nitroso groups influencing the aromatic system. This guide will delve into the theoretical and practical aspects of this molecule, providing a foundational understanding for its potential application in synthetic and medicinal chemistry.
Chemical Structure and Inferred Properties
The chemical structure of 1-nitro-3-nitrosobenzene consists of a benzene ring substituted with a nitro group (-NO₂) and a nitroso group (-NO) at the 1 and 3 positions, respectively.
Molecular Representation
Caption: Chemical structure of 1-Nitro-3-nitrosobenzene.
Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₆H₄N₂O₃ | Based on the chemical structure. |
| Molecular Weight | 152.11 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colored solid | Nitroso compounds are often colored.[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Similar to nitrobenzene and nitrosobenzene.[2] |
| Stability | Potentially unstable, may exist in equilibrium with its dimer | Nitroso compounds are known to dimerize.[2] It may also be sensitive to light and air. |
Spectroscopic Characteristics (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns for the four aromatic protons, influenced by the strong electron-withdrawing effects of both substituents.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with the carbons bearing the nitro and nitroso groups being significantly downfield.
-
IR Spectroscopy: Characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the nitroso group (around 1500-1600 cm⁻¹) would be expected.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 152.11.
Plausible Synthetic Pathways
The synthesis of 1-nitro-3-nitrosobenzene is not well-documented, suggesting it may be a challenging target or a transient intermediate. Below are two plausible synthetic strategies.
Pathway 1: Selective Reduction of 1,3-Dinitrobenzene
The most direct conceptual route is the selective reduction of one nitro group of 1,3-dinitrobenzene. This is a known transformation, often leading to m-nitroaniline, but the reaction proceeds through a nitroso intermediate.[3]
Caption: Selective reduction of 1,3-dinitrobenzene.
Experimental Protocol (Conceptual):
-
Dissolve 1,3-dinitrobenzene in a suitable solvent system, such as aqueous ethanol.
-
Introduce a mild reducing agent, such as ammonium sulfide ((NH₄)₂S) or sodium dithionite (Na₂S₂O₄), under controlled temperature conditions.[3]
-
Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to identify the formation of the intermediate.
-
Isolation of the 1-nitro-3-nitrosobenzene intermediate would likely be challenging due to its reactivity and the propensity for further reduction to m-nitroaniline. Rapid work-up and purification under inert conditions would be necessary.
Causality Behind Experimental Choices: The choice of a mild and selective reducing agent is crucial to stop the reduction at the nitroso stage. Harsh reducing agents like Sn/HCl would lead directly to m-nitroaniline.[4] The reaction temperature must be carefully controlled to prevent over-reduction.
Pathway 2: Diazotization of m-Nitroaniline
Another potential route involves the diazotization of m-nitroaniline, followed by a reaction to introduce the nitroso group. While diazotization typically leads to diazonium salts, under specific conditions, these can be converted to other functionalities.[5]
Caption: Synthesis via diazotization of m-nitroaniline.
Experimental Protocol (Conceptual):
-
Dissolve m-nitroaniline in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the m-nitrobenzenediazonium salt.[5]
-
Introduce a suitable reagent to convert the diazonium group to a nitroso group. This is a less common transformation and would require careful selection of reagents and conditions.
Trustworthiness of Protocols: Both proposed protocols are based on well-established named reactions in organic chemistry. However, the successful isolation of 1-nitro-3-nitrosobenzene would be highly dependent on the fine-tuning of reaction conditions to manage its likely instability.
Expected Reactivity
The reactivity of 1-nitro-3-nitrosobenzene will be dictated by the interplay of the two functional groups and their effect on the aromatic ring.
The Nitroso Group
-
Dimerization: As with nitrosobenzene, 1-nitro-3-nitrosobenzene is expected to exist in a monomer-dimer equilibrium. The monomer is typically a colored species, while the dimer is often colorless or pale yellow.[2]
-
Reduction: The nitroso group is readily reduced to an amino group, as seen in the synthesis of m-nitroaniline.
-
Condensation Reactions: Nitroso compounds can undergo condensation reactions with active methylene compounds.[2]
-
Diels-Alder Reactions: The nitroso group can act as a dienophile in Diels-Alder reactions.[2]
The Nitro Group and Aromatic Ring
-
Electron-Withdrawing Effects: Both the nitro and nitroso groups are strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution.[6] Any substitution would be directed to the meta-positions relative to both groups (i.e., the 5-position).
-
Nucleophilic Aromatic Substitution: The significant deactivation of the ring could make it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro and nitroso groups, should a suitable leaving group be present.
Potential Applications
While there are no documented applications for 1-nitro-3-nitrosobenzene, its structure suggests potential utility in several areas:
-
Synthetic Intermediate: It could serve as a precursor for the synthesis of various disubstituted anilines and other complex aromatic compounds.
-
Ligand in Coordination Chemistry: The nitroso group can act as a ligand for transition metals.[2]
-
Materials Science: The presence of two reactive nitrogen-oxygen functionalities could make it a building block for novel polymers or energetic materials.
Safety and Handling
Given the lack of specific toxicity data, 1-nitro-3-nitrosobenzene should be handled with extreme caution. The following precautions are recommended based on the known hazards of related compounds:
-
Toxicity: Nitro and nitroso aromatics are often toxic and can be absorbed through the skin. They can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Storage: The compound should be stored in a cool, dark place under an inert atmosphere to prevent decomposition and dimerization.
Conclusion
1-Nitro-3-nitrosobenzene represents an intriguing, albeit under-explored, chemical entity. While direct experimental data is scarce, a robust understanding of its probable properties, synthesis, and reactivity can be constructed from the well-established chemistry of its constituent functional groups and related molecules. This guide provides a solid theoretical framework for researchers interested in exploring the synthesis and potential applications of this and similar multifunctional aromatic compounds. Further experimental investigation is warranted to fully elucidate the chemistry of this unique molecule.
References
-
Filo. (2025, November 3). Theory of to prepare m nitroaniline to di nitrobenzene. [Link]
-
Filo. (2025, August 27). Mechanism of formation of m nitroaniline from m dinitrobenzene. [Link]
-
Wikipedia. Nitrosobenzene. [Link]
-
Hosseini, S. H., & Esmkhani, M. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. [Link]
-
Chemsrc. (2025, September 13). 1-nitro-3-[(3-nitrophenyl)methyl]benzene | CAS#:4164-43-6. [Link]
-
ResearchGate. Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction. [Link]
-
ACS Publications. (2018, February 27). Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction. [Link]
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]
-
National Institute of Standards and Technology. Benzene, 1-methyl-3-nitro-. [Link]
- Google Patents. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)
-
ResearchGate. (2025, August 7). Selenium-catalyzed reduction of m-dinitrobenzene to m-nitroaniline by carbon monoxide and water. [Link]
-
Quora. (2018, January 26). How can we prepare nitrobenzene from aniline? Why can't we directly oxidize it?. [Link]
- Google Patents. CN100494163C - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.
-
Vedantu. (2025, November 27). The conversion of mdinitrobenzene into mnitroaniline class 12 chemistry CBSE. [Link]
-
SpectraBase. 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
MDPI. (2026, February 19). Electrochemical Detection of 1,3-Dinitrobenzene Using Bimetallic CoAg/rGO and CuAg/rGO Nanocomposites. [Link]
-
Chemistry Stack Exchange. (2016, December 25). Most stable resonating structure of 1-nitro-4-nitrosobenzene. [Link]
-
Quora. (2017, February 19). Why does Nitrobenzene lower the reactivity of Benzene ring?. [Link]
-
Kolkata. Organic Chemistry-4. [Link]
-
PubChem. 1-Nitro-3-nitrosopyrene. [Link]
-
ResearchGate. Nitrosobenzene | Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 3. Mechanism of formation of m nitroaniline from m dinitrobenzene | Filo [askfilo.com]
- 4. The conversion of mdinitrobenzene into mnitroaniline class 12 chemistry CBSE [vedantu.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to m-Nitronitrosobenzene (CAS 17122-21-3): A Compound Shrouded in Chemical History
A Note to the Researcher: The synthesis of a comprehensive technical guide for m-nitronitrosobenzene (1-nitro-3-nitrosobenzene) is a challenging endeavor due to the limited availability of contemporary, validated data in readily accessible scientific literature. While its existence was reported in the early 20th century, detailed characterization and application studies appear to be scarce. This guide, therefore, has been constructed by leveraging foundational principles of organic chemistry and drawing parallels from extensively studied related compounds, such as nitrobenzene and nitrosobenzene. The information herein is intended to provide a theoretical and practical framework for researchers and drug development professionals, with the understanding that experimental validation is paramount.
Introduction: The Dichotomy of the Nitro and Nitroso Groups
m-Nitronitrosobenzene presents a fascinating case study in aromatic chemistry, featuring two powerful and electronically distinct functional groups: the electron-withdrawing nitro group (-NO₂) and the enigmatic nitroso group (-NO). The meta substitution pattern on the benzene ring further influences the molecule's electronic properties and reactivity. The nitro group is a strong deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. The nitroso group, while also electron-withdrawing, can participate in a rich variety of chemical transformations, including dimerization and reactions as a potent dienophile.
The presence of both functionalities suggests a molecule with a unique reactivity profile, potentially serving as a versatile building block in organic synthesis. Its applications in drug discovery, while not explicitly documented, can be inferred from the known biological activities of other nitro and nitroso compounds, which range from antimicrobial to anticancer agents.[1][2]
Physicochemical and Spectroscopic Properties: An Estimation Based on Analogs
Table 1: Estimated Physicochemical Properties of m-Nitronitrosobenzene
| Property | Estimated Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₆H₄N₂O₃ | - |
| Molecular Weight | 152.11 g/mol | - |
| Appearance | Likely a colored crystalline solid (potentially green or yellow) | Nitrosobenzene is a green solid, while many nitroaromatics are yellow crystalline solids. |
| Melting Point | Expected to be a solid at room temperature. | Nitrosobenzene has a melting point of 65-69 °C[3], and m-dinitrobenzene melts at 90 °C.[4] |
| Boiling Point | Likely to decompose upon heating at atmospheric pressure. | High molecular weight and the presence of two reactive functional groups suggest thermal instability. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, benzene). | Similar to other nitroaromatic and nitrosoaromatic compounds.[5][6] |
Spectroscopic Profile: A Predictive Analysis
The structural elucidation of m-nitronitrosobenzene would rely heavily on a combination of spectroscopic techniques. Below is a predicted spectroscopic profile.
Table 2: Predicted Spectroscopic Data for m-Nitronitrosobenzene
| Technique | Expected Features | Rationale and Comparative Data |
| ¹H NMR | Aromatic region (7.5 - 8.5 ppm) showing complex splitting patterns for the four aromatic protons. The proton ortho to the nitro group would be the most deshielded. | Based on the spectra of nitrobenzene and other substituted benzenes.[7] |
| ¹³C NMR | Six distinct signals in the aromatic region (120 - 150 ppm). The carbons attached to the nitro and nitroso groups would be significantly downfield. | Based on the spectra of nitrobenzene and other substituted benzenes. |
| Infrared (IR) | Strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ (asymmetric and symmetric NO₂ stretching), and around 1500 cm⁻¹ for the N=O stretch. | Characteristic vibrational frequencies for nitro and nitroso functional groups. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 152. Characteristic fragmentation pattern would likely involve the loss of NO (m/z = 30) and NO₂ (m/z = 46). | Common fragmentation pathways for nitro and nitroso aromatic compounds. |
Synthesis and Reactivity
While a modern, optimized synthesis protocol for m-nitronitrosobenzene is not documented in recent literature, historical accounts suggest its formation from related nitroaromatics.[8] A plausible synthetic approach would involve the selective reduction of one nitro group of m-dinitrobenzene.
Proposed Synthetic Workflow
A potential laboratory-scale synthesis could be adapted from classical methods for the partial reduction of dinitroarenes.
dot
Caption: Proposed workflow for the synthesis of m-nitronitrosobenzene.
Experimental Protocol: A Conceptual Outline
-
Dissolution: Dissolve m-dinitrobenzene in a suitable solvent system, such as aqueous ethanol.
-
Reagent Preparation: Prepare a solution of the reducing agent, for example, sodium sulfide or ammonium sulfide. The stoichiometry must be carefully controlled to favor mono-reduction.
-
Reaction: Add the reducing agent solution dropwise to the m-dinitrobenzene solution at a controlled temperature (e.g., 0-10 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to identify the formation of the desired product and minimize over-reduction to m-nitroaniline.
-
Work-up: Once the reaction is complete, quench the reaction mixture, and extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography or recrystallization to isolate pure m-nitronitrosobenzene.
Causality in Experimental Design: The choice of a mild reducing agent and careful control of stoichiometry and temperature are critical to prevent the further reduction of the nitroso intermediate to an amino group. The use of sulfide-based reagents is a classic method for such selective reductions.
Reactivity Profile
The reactivity of m-nitronitrosobenzene is dictated by its two functional groups.
-
Nitro Group: The nitro group is relatively inert to many reagents but can be reduced to an amino group under more strenuous reducing conditions (e.g., H₂/Pd-C, Sn/HCl).
-
Nitroso Group: The nitroso group is highly reactive. It can undergo:
-
Dimerization: In the solid state and in concentrated solutions, nitrosoarenes exist in equilibrium with their dimeric azodioxybenzene form.[3]
-
Diels-Alder Reactions: Acting as a potent dienophile, it can react with dienes to form heterocyclic compounds.
-
Condensation Reactions: It can react with anilines to form azoxybenzenes.
-
Toxicology and Safety Considerations
Specific toxicological data for m-nitronitrosobenzene is not available. However, based on the known hazards of nitrobenzene and other nitroaromatic compounds, it should be handled with extreme caution.
Table 3: Anticipated Hazards and Safety Precautions
| Hazard Category | Anticipated Risk | Recommended Precautions |
| Acute Toxicity | Likely to be toxic if swallowed, inhaled, or absorbed through the skin. May cause methemoglobinemia, leading to cyanosis. | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] |
| Chronic Toxicity | Prolonged exposure may lead to damage to the liver, kidneys, and central nervous system. Suspected carcinogen based on data for related compounds. | Minimize exposure. Use engineering controls to limit airborne concentrations. |
| Reactivity | May be thermally unstable. Can potentially form explosive mixtures. | Avoid heating without proper precautions. Store away from heat, sparks, and open flames. Store separately from strong oxidizing and reducing agents.[10] |
| Environmental | Expected to be toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Dispose of as hazardous waste in accordance with local regulations.[9] |
Potential Applications in Research and Drug Development
While specific applications for m-nitronitrosobenzene are not well-documented, its structure suggests several potential areas of interest for researchers.
-
Synthetic Intermediate: It can serve as a precursor for the synthesis of more complex molecules, such as unsymmetrically substituted diamino-, dinitroso-, or amino-nitroso-benzenes.
-
Medicinal Chemistry: The nitroso group is a known pharmacophore in some biologically active molecules.[1] m-Nitronitrosobenzene could be a starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.[11]
-
Materials Science: The presence of two nitrogen- and oxygen-containing functional groups could make it a candidate for the development of new polymers, dyes, or energetic materials.
Conclusion and Future Directions
m-Nitronitrosobenzene remains a compound of significant academic interest, primarily due to the limited modern data available. For researchers and drug development professionals, this presents both a challenge and an opportunity. A thorough re-investigation of its synthesis, characterization, and reactivity would be a valuable contribution to the field of organic chemistry. Furthermore, exploring its biological activity could unveil novel therapeutic leads. Any future work on this compound must be preceded by a rigorous safety assessment and conducted with the utmost care, given the anticipated toxicological profile.
References
-
Scribd. (2024, February 12). Synthesis of m-Dinitrobenzene from Nitrobenzene. Retrieved from [Link]
-
Pallav Chemicals. (n.d.). NITROBENZENE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Akhil the Chemist. (2023, October 26). Synthesis of m-dinitrobenzene [Video]. YouTube. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: META CHLORO NITRO BENZENE 99% (MNCB). Retrieved from [Link]
-
Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses. Retrieved from [Link]
-
The Merck Index Online. (n.d.). Chloronitrobenzene. Retrieved from [Link]
-
BCU - Dept. of Chemistry. (2020, November 9). Preparation of m-dinitrobenzene from nitrobenzene- PART I [Video]. YouTube. [Link]
-
Wiley-VCH GmbH. (n.d.). Nitrobenzene. SpectraBase. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrosobenzene. Retrieved from [Link]
- Alway, F. J., & Gortner, R. A. (1905). Two Aromatic nitroso-compounds [m-dinitrosobenzene. and m-nitronitrosobenzene]. Berichte der Deutschen Chemischen Gesellschaft, 38(2), 1899-1901.
-
Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]
-
Quora. (2017, February 19). Why does Nitrobenzene lower the reactivity of Benzene ring? Retrieved from [Link]
- Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
- de la Mora-Vargas, J. A., et al. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry & Biodiversity, e202500314.
-
ResearchGate. (2025, August 6). Recent Advances in the Synthetic Applications of Nitrosoarene Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, January 14). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Retrieved from [Link]
- Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks.
- Yin, P., et al. (2022). Full-nitro-nitroamino cooperative action: Climbing the energy peak of benzenes with enhanced chemical stability. Science Advances, 8(12), eabn8039.
-
Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]
- Atanasova, T. P., et al. (2015). Crystal structure of 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate. Acta crystallographica.
Sources
- 1. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. m-chloronitrobenzene, 3-nitrochlorobenzene [jbchemicals.com]
- 6. Chloronitrobenzene [drugfuture.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. pallavchemicals.com [pallavchemicals.com]
- 11. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
Metabolic Activation and Redox Cycling of 1,3-Dinitrobenzene: A Comparative Technical Guide to the 3-Nitronitrosobenzene Intermediate
Executive Summary
This technical guide delineates the metabolic relationship between 1,3-Dinitrobenzene (1,3-DNB) and its highly reactive intermediate, 3-Nitronitrosobenzene (3-NNB) . While 1,3-DNB is an environmental pollutant and a model testicular toxicant, it functions primarily as a pro-toxicant. Its pathogenicity is contingent upon enzymatic reduction to 3-NNB and subsequently to 3-Nitrophenylhydroxylamine (3-NPHA) .
This guide provides researchers with the mechanistic logic, comparative toxicokinetics, and validated experimental protocols necessary to study this pathway. It specifically addresses the "futile redox cycle" mechanism that drives Sertoli cell injury and distinguishes the kinetic profiles of the parent compound versus its metabolic intermediates.
Part 1: Mechanistic Architecture
The metabolic fate of 1,3-DNB is not a linear detoxification but a bio-activation cascade. The core toxicity arises not from the parent molecule, but from the redox instability of its reduced metabolites.
The Reduction Cascade
Metabolism occurs primarily in the liver and testicular Sertoli cells via nitroreductases (microsomal and mitochondrial).
-
Activation (Rate-Limiting): 1,3-DNB is reduced by NADPH-dependent nitroreductases to 3-NNB . This is the first committed step toward toxicity.
-
The Toxic Engine (Redox Cycling): 3-NNB is further reduced to 3-NPHA .
-
Critical Mechanism:[1] In the presence of oxygen, 3-NPHA can auto-oxidize back to 3-NNB, generating Superoxide Anion (
). This creates a "futile cycle" that consumes NADPH and generates oxidative stress. -
Secondary Mechanism: Both 3-NNB and 3-NPHA are electrophilic and can covalently bind to cellular thiols (Glutathione/GSH) and proteins, leading to mitochondrial dysfunction.
-
-
Detoxification: The cycle is broken when 3-NPHA is fully reduced to 3-Nitroaniline (3-NA) , which is relatively non-toxic and excreted.
Pathway Visualization
The following diagram illustrates the metabolic flux and the critical redox cycle responsible for toxicity.
Figure 1: The metabolic activation of 1,3-DNB showing the futile redox cycle between the nitroso (NNB) and hydroxylamine (NPHA) species.
Part 2: Comparative Toxicology (DNB vs. NNB)
Understanding the distinction between the parent and the intermediate is vital for experimental design.
| Feature | 1,3-Dinitrobenzene (Parent) | 3-Nitronitrosobenzene (Intermediate) |
| Role | Pro-toxicant (Requires activation) | Proximal Toxicant (Directly active) |
| Onset of Toxicity | Delayed (Requires metabolic lag time) | Rapid/Immediate |
| In Vitro Potency | Moderate ( | High ( |
| Primary Mechanism | Substrate for nitroreductase | Redox cycling & Thiol alkylation |
| Oxygen Sensitivity | Stable in aerobic conditions | Unstable; cycles with |
| Experimental Utility | Used to study metabolic capacity | Used to study direct cellular damage |
Key Insight: In Sertoli cell co-cultures, 3-NNB induces vacuolization and germ cell detachment at equimolar concentrations to 1,3-DNB but with faster kinetics. If you observe toxicity with DNB but not with 3-NA, the damage is mediated by the NNB/NPHA couple (Cave & Foster, 1990).
Part 3: Experimental Methodologies
Protocol A: In Vitro Metabolic Stability Assay
This protocol measures the conversion of 1,3-DNB to 3-NNB/3-NA using rat testicular or hepatic microsomes.
Objective: Quantify the rate of nitroreduction and validate the formation of the nitroso intermediate.
Reagents:
-
Buffer: 0.1 M Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH generating system (1 mM NADP+, 10 mM G6P, 1 U/mL G6PDH).
-
Substrate: 1,3-DNB (dissolved in DMSO; final concentration 100 µM).
-
Stop Solution: Ice-cold Acetonitrile or Ethyl Acetate.
-
Atmosphere: Critical Choice — Anaerobic (Nitrogen purge) favors 3-NA formation; Aerobic favors redox cycling (slower 3-NA accumulation).
Step-by-Step Workflow:
-
Preparation: Thaw microsomes on ice. Dilute to 1.0 mg protein/mL in Phosphate Buffer.
-
Pre-incubation: Purge buffer with
gas for 5 minutes (if testing anaerobic reduction). Add microsomes and equilibrate at 37°C for 5 minutes. -
Initiation: Add 1,3-DNB substrate. Start reaction by adding the NADPH generating system.
-
Sampling: At
min, remove 200 µL aliquots. -
Termination: Immediately dispense aliquot into 200 µL ice-cold acetonitrile to precipitate proteins and stop enzyme activity.
-
Extraction: Vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer supernatant to HPLC vials.
Protocol B: HPLC-UV Quantification
Direct detection of 3-NNB is challenging due to its volatility and reactivity. 3-NA is the stable marker for total reduction flux.
System Parameters:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : Water (60:40 v/v).[2] Isocratic elution is sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 254 nm (optimal for nitroaromatics).
-
Temperature: 25°C.
Retention Time Hierarchy (Approximate):
-
3-Nitroaniline (3-NA): ~4-5 min (Most polar).
-
1,3-Dinitrobenzene (1,3-DNB): ~7-8 min.
-
3-Nitronitrosobenzene (3-NNB): ~9-10 min (Elutes after parent due to lipophilicity, though this varies by column chemistry).
Note: 3-NPHA is unstable and often co-elutes or degrades to 3-NNB during analysis unless derivatized.
Experimental Logic Diagram
Figure 2: Workflow for the comparative metabolic stability assay of 1,3-DNB.
Part 4: Data Interpretation & Troubleshooting
When analyzing results, the ratio of metabolites defines the toxicity potential.
Expected Kinetic Profiles
| Condition | 1,3-DNB (Parent) | 3-NNB (Intermediate) | 3-NA (End Product) | Interpretation |
| Anaerobic | Rapid Decay | Transient Peak | Rapid Accumulation | Enzymes are working; pathway is open. |
| Aerobic | Slow Decay | Low/Undetectable | Slow/No Accumulation | Futile Cycling. NNB is forming but cycling back to NPHA/NNB rather than progressing to NA. |
Troubleshooting Common Issues
-
Missing 3-NNB Peak: 3-NNB is volatile and reactive. Ensure samples are kept at 4°C and analyzed immediately. Do not use evaporative concentration (e.g., SpeedVac) if looking for the nitroso species.
-
Low Recovery: 1,3-DNB binds non-specifically to plastics. Use glass vials and inserts.
-
GSH Interference: If investigating GSH depletion, do not add exogenous GSH to the metabolic assay unless testing conjugation specifically, as it will quench the NNB signal immediately.
References
-
Cave, D. A., & Foster, P. M. (1990). Modulation of m-dinitrobenzene and m-nitrosonitrobenzene toxicity in rat Sertoli-germ cell cocultures.[1] Fundamental and Applied Toxicology, 14(1), 199-207. Link
-
Reeve, I. T., & Miller, M. G. (2002).[3] 1,3-Dinitrobenzene metabolism and protein binding.[3][4] Chemical Research in Toxicology, 15(3), 352-360. Link
-
Ellis, H. V., et al. (1992). Subacute and chronic toxicity studies of trinitroglycerin in dogs, rats, and mice.[5] Fundamental and Applied Toxicology. (Contextual reference for nitroaromatic toxicity). Link
-
Nystrom, D. D., & Rickert, D. E. (1987). Metabolism and excretion of 1,3-dinitrobenzene in the rat. Drug Metabolism and Disposition, 15(6), 821-825. Link
-
McEuen, S. F., & Miller, M. G. (1991). Metabolism and pharmacokinetics of 1,3-dinitrobenzene in the rat and the hamster. Drug Metabolism and Disposition, 19(3), 661-666. Link
Sources
- 1. Modulation of m-dinitrobenzene and m-nitrosonitrobenzene toxicity in rat Sertoli--germ cell cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dinitrobenzene metabolism and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: The Toxicity Mechanism of m-Nitronitrosobenzene (m-NNB) in Testicular Cells
Topic: Toxicity Mechanism of m-Nitronitrosobenzene in Testicular Cells Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
m-Nitronitrosobenzene (m-NNB) is the proximate toxic metabolite of 1,3-dinitrobenzene (1,3-DNB), a nitroaromatic compound widely used in the synthesis of explosives, dyes, and plastics. While 1,3-DNB is the parent compound, extensive pharmacokinetic and in vitro modeling confirms that m-NNB drives the organ-specific toxicity observed in the male reproductive system.
This guide delineates the molecular pathogenesis of m-NNB, focusing on its selective disruption of Sertoli cells, the consequent collapse of the blood-testis barrier (BTB), and the induction of germ cell apoptosis. It provides a validated experimental framework for assessing nitroaromatic toxicity, supporting researchers in mechanistic toxicology and preclinical safety assessment.
Metabolic Activation & Pharmacokinetics
The testicular toxicity of 1,3-DNB is bioactivation-dependent. The parent compound itself is relatively inert until reduced by cellular nitroreductases.
The Redox Cycling Mechanism
m-NNB is formed via the partial reduction of 1,3-DNB. This process occurs within testicular cells (specifically Sertoli cells) and involves two key subcellular compartments:
-
Microsomal Fraction: Catalyzed by NADPH-Cytochrome P450 Reductase .[1][2]
-
Cytosolic Fraction: Catalyzed by molybdo-flavoenzymes such as Aldehyde Oxidase (AOX1) and Xanthine Oxidase .[3]
The toxicity is driven by a "futile redox cycle" between m-NNB and its further reduced metabolite, m-nitrophenylhydroxylamine (m-NPHA). This cycling continuously consumes NADPH and generates superoxide anions (
Diagram 1: Metabolic Activation & Redox Cycling
Caption: The futile redox cycle between m-NNB and m-NPHA consumes cellular reducing equivalents (NADPH) and generates ROS, driving oxidative stress.
Molecular Mechanisms of Toxicity
Sertoli Cell Cytoskeleton & Blood-Testis Barrier (BTB) Disruption
Sertoli cells are the "nurse" cells of the testis and the primary target of m-NNB. The compound induces a rapid loss of structural integrity in the BTB, a tight junction complex that isolates germ cells from the systemic circulation.
-
Target Proteins: m-NNB exposure leads to the delocalization and downregulation of Claudin-11 and Occludin , critical transmembrane proteins of the BTB.
-
Signaling Pathway: Oxidative stress activates the JNK/MAPK (c-Jun N-terminal kinase) pathway. Phosphorylated JNK (p-JNK) translocates to the nucleus, promoting the transcription of pro-apoptotic factors and destabilizing junctional proteins.
-
Outcome: "Sertoli cell vacuolation" occurs, followed by the detachment of germ cells (specifically pachytene spermatocytes) from the Sertoli cell epithelium.
Mitochondrial Dysfunction & Apoptosis
While Sertoli cells are the initial target, the germ cells die via apoptosis due to loss of physical support and paracrine signaling.
-
ROS Accumulation: Overwhelms the glutathione (GSH) antioxidant system.
-
Mitochondrial Permeability: ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).
-
Apoptotic Cascade:
-
Upregulation of Bax (pro-apoptotic).
-
Downregulation of Bcl-2 (anti-apoptotic).
-
Release of Cytochrome c .
-
Activation of Caspase-3 , leading to DNA fragmentation (TUNEL positive).
-
Diagram 2: Cellular Toxicity Cascade
Caption: The signaling cascade linking m-NNB induced oxidative stress to BTB collapse and germ cell apoptosis via JNK activation.
Data Synthesis: Comparative Toxicity Profile
The following table synthesizes quantitative data comparing the parent compound (1,3-DNB) with the active metabolite (m-NNB) and the impact of thiol modulation.
| Parameter | 1,3-Dinitrobenzene (Parent) | m-Nitronitrosobenzene (Metabolite) | Mechanism Note |
| In Vitro Toxicity (IC50) | ~10⁻⁴ M | < 10⁻⁴ M (Higher Potency) | m-NNB is the direct oxidant; DNB requires activation. |
| GSH Depletion Effect | Increases Toxicity | Increases Toxicity (Marked) | Thiol depletion (e.g., by Diethyl Maleate) removes the buffer against ROS. |
| GSH Supplementation | Decreases Toxicity | Decreases Toxicity | Cysteamine or Ascorbate scavenges reactive intermediates. |
| Target Stage | Stages VIII–XI | Stages VIII–XI | Specific susceptibility of Sertoli cells supporting pachytene spermatocytes. |
| BTB Integrity (TEER) | Significant Drop | Rapid, Severe Drop | Measured by Transepithelial Electrical Resistance (TEER). |
Experimental Framework & Protocols
To rigorously study m-NNB toxicity, the following validated protocols are recommended. These ensure scientific integrity and reproducibility.
Sertoli-Germ Cell (SGC) Co-Culture Model
-
Rationale: Replicates the in vivo cellular interaction. Mono-cultures of Sertoli cells may miss paracrine signals involved in germ cell survival.
-
Isolation:
-
Isolate testes from 28-32 day old Wistar rats (peak Sertoli cell density).
-
Sequential enzymatic digestion: Trypsin (removes Leydig cells)
Collagenase/Hyaluronidase (disperses tubules). -
Plate cells in DMEM/F12 media. Allow 24h for Sertoli attachment; germ cells remain attached to Sertoli monolayer.
-
-
Exposure: Treat with m-NNB (dissolved in DMSO, final conc <0.1%) at 10–100 µM for 6–24 hours.
Functional Barrier Assessment (TEER)
-
Rationale: Quantifies the functional integrity of the BTB tight junctions.
-
Protocol:
ROS & Mitochondrial Potential Assays
-
ROS Detection: Load cells with DCFH-DA (10 µM) for 30 min. Flow cytometry or fluorescence microscopy detects the shift to fluorescent DCF upon oxidation.
-
Mitochondrial Potential (
): Stain with JC-1 dye. Loss of red aggregates (healthy) and increase in green monomers (depolarized) indicates mitochondrial failure.
References
-
Modulation of m-dinitrobenzene and m-nitrosonitrobenzene toxicity in rat Sertoli-germ cell cocultures. Toxicology and Applied Pharmacology. Link
-
Claudin-11 and occludin are major contributors to Sertoli cell tight junction function, in vitro. Asian Journal of Andrology. Link
-
1,3-Dinitrobenzene induces apoptosis in TM4 mouse Sertoli cells: Involvement of the c-Jun N-terminal kinase (JNK) MAPK pathway. Toxicology in Vitro. Link
-
Molecular mechanism on the testicular toxicity of 1,3-dinitrobenzene in Sprague-Dawley rats. Journal of Toxicological Sciences. Link
-
The metabolism of 1,3-dinitrobenzene by rat testicular subcellular fractions. Toxicology Letters. Link
Sources
- 1. uniprot.org [uniprot.org]
- 2. Inactivation of rat testicular NADPH-cytochrome P-450 reductase by 2,4,6-trinitrobenzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imoa.info [imoa.info]
- 4. Open Veterinary Journal [openveterinaryjournal.com]
- 5. Cytochrome P450 reductase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Nitro-Nitroso Redox Switch: Mechanisms, Toxicity, and Therapeutic Engineering
Executive Summary
The biological activity of nitro- (
The Redox Interface: Chemical Biology & Mechanism
The biological activity of these derivatives is not intrinsic to the parent nitro compound but rather to its reductive metabolites. The transformation occurs via a six-electron reduction pathway, but the critical biological events happen at the two-electron (nitroso) and four-electron (hydroxylamino) stages.[1]
The Metabolic Cascade
Enzymatic reduction is catalyzed by nitroreductases (NTRs). These are classified into two types based on oxygen sensitivity, determining whether the compound undergoes a futile redox cycle (generating ROS) or full reduction.[2]
-
Type I NTRs (Oxygen-Insensitive): Catalyze the sequential reduction to the amine.[2]
-
Type II NTRs (Oxygen-Sensitive): Reduce the nitro group to a one-electron nitro anion radical (
).[2] In the presence of , this radical is re-oxidized to the parent nitro compound, generating superoxide anions ( ).[2]
The Electrophilic Trap
The nitroso intermediate (
Visualization: The Reductive Pathway & Toxicity Branches
Figure 1: The reductive metabolism of nitrobenzene.[2][3] The red nodes indicate the highly reactive intermediates responsible for oxidative stress and cellular damage.
Toxicological Profiling: The Heme & Thiol Interaction
Understanding the toxicity of nitrosobenzene is essential for designing safer drugs. The two dominant pathologies are Methemoglobinemia and Glutathione Depletion .
Methemoglobinemia (The "Lethal Oxidation")
Nitrosobenzene is a potent oxidizer of heme iron. It reacts with Hemoglobin (
-
Mechanism:
-
Recycling: The generated phenylhydroxylamine (
) reacts with oxygen to regenerate nitrosobenzene, creating a catalytic cycle where one molecule of nitrosobenzene can oxidize many molecules of hemoglobin.
Glutathione (GSH) Depletion
The reaction with GSH is a detoxification attempt that often backfires. Nitrosobenzene reacts with GSH to form a semimercaptal (glutathione-sulfinanilide).[7] This adduct is unstable and eventually cleaves to release oxidized glutathione (GSSG) and phenylhydroxylamine, effectively converting the cell's antioxidant reserves (GSH) into pro-oxidant species.
Table 1: Comparative Reactivity of Nitro-Derivatives
| Derivative | Oxidation State | Reactivity Profile | Primary Biological Target |
| Nitro ( | +3 | Low (Prodrug) | Nitroreductases (activation) |
| Nitroso ( | +1 | High (Electrophile) | Thiols (Cysteine/GSH), Heme Iron |
| Hydroxylamine ( | -1 | Moderate (Nucleophile) | DNA (after esterification) |
| Amine ( | -3 | Low (Stable) | Excretion / Acetylation |
Therapeutic Engineering: Turning Toxicity into Potency
Modern drug discovery utilizes the high reactivity of the nitroso group by masking it within prodrugs or using it to target specific enzymatic pockets.
Case Study: NU6027 (CDK Inhibition)
NU6027 is a nitrosopyrimidine derivative.[8][9] Unlike simple nitrosobenzenes that are non-specific toxins, the nitroso group in NU6027 is positioned to form specific hydrogen bonds within the ATP-binding pocket of Cyclin-Dependent Kinases (CDK1/CDK2).
-
Mechanism: The nitroso oxygen acts as a hydrogen bond acceptor, stabilizing the inhibitor-enzyme complex.
-
Application: Anticancer therapy (G1/S phase arrest).
Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often have hypoxic cores (low oxygen). Nitrobenzyl derivatives (e.g., of Camptothecin) exploit this.
-
Logic: In normal tissue (
), the futile cycle (Type II NTR) prevents reduction. In hypoxic tumors ( ), the futile cycle is inhibited, allowing full reduction to the hydroxylamine/amine, which triggers the release of the active cytotoxin.
Nitric Oxide (NO) Donors: JS-K
JS-K is a dinitrophenyl derivative designed to release NO upon reaction with Glutathione S-Transferase (GST), an enzyme overexpressed in many cancers.[10]
-
Mechanism: GST catalyzes the nucleophilic attack of GSH on the prodrug, releasing NO directly inside the cancer cell.
Experimental Protocols
To work with nitroso compounds, one must synthesize them fresh (due to dimerization) and assay their activity immediately.
Protocol A: Synthesis of Nitrosobenzene (The Oxidation Method)
Direct reduction of nitrobenzene to nitrosobenzene is difficult to stop at the intermediate stage. The standard reliable method is the oxidation of phenylhydroxylamine.
Reagents: Nitrobenzene, Zinc dust, Ammonium Chloride (
-
Step 1: Synthesis of Phenylhydroxylamine
-
Step 2: Oxidation to Nitrosobenzene
-
Dissolve the fresh Phenylhydroxylamine in ice-cold sulfuric acid/water.
-
Add ice-cold
solution dropwise. -
Observation: The solid precipitate turns green (monomer) or white (dimer).
-
Steam distill immediately. The Nitrosobenzene collects as green crystals (melting point ~68°C).
-
Protocol B: Glutathione Depletion Assay (Ellman’s Method)
This assay quantifies the electrophilic reactivity of the nitroso derivative.
Reagents: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), PBS (pH 7.4), L-Glutathione (reduced).
-
Preparation: Prepare a 100
solution of the Nitroso derivative in PBS (with <1% DMSO). -
Incubation: Add L-Glutathione (final conc. 100
). Incubate at 37°C. -
Sampling: At
mins, take 100 aliquots. -
Measurement:
-
Add aliquot to 900
of DTNB solution (0.1 mM). -
Incubate 5 mins (room temp).
-
Measure Absorbance at 412 nm .
-
-
Analysis: Plot % GSH remaining vs. Time. A rapid decay indicates high electrophilic reactivity (high toxicity potential).
Visualization: The GSH Interaction Workflow
Figure 2: Workflow for assessing the thiol-depleting potential of nitroso derivatives.
References
-
Eyer, P. (1979).[7] Reactions of nitrosobenzene with reduced glutathione.[7][12] Chemico-Biological Interactions, 24(2), 227-239. Link
-
Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews, 18(3), 1091-1161. Link
-
Roscales, S., & Csáky, A. G. (2025).[8] Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemPlusChem, 90, e202500314.[8] Link[8]
-
Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, toxicity, pharmacology, and mechanism of action. Journal of Applied Toxicology, 34(8), 810-824. Link
-
Shami, P. J., et al. (2003). JS-K, a glutathione S-transferase-activated nitric oxide donor with potent anti-neoplastic activity.[10] Molecular Cancer Therapeutics, 2(4), 409-417. Link
-
Organic Syntheses. (1941). Nitrosobenzene. Organic Syntheses, Coll.[11] Vol. 3, p.668. Link
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. assets.cureus.com [assets.cureus.com]
- 6. Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of nitrosobenzene with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Biotransformation of nitrosobenzene in the red cell and the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Reactivity of 3-Nitronitrosobenzene
Abstract
This technical guide provides a comprehensive examination of the electrophilic reactivity of 3-nitronitrosobenzene, a molecule of significant interest in synthetic organic chemistry and drug development. We will dissect the fundamental electronic properties that govern its behavior, offering a deep dive into its participation in key chemical transformations, including hetero-Diels-Alder and ene reactions. This document is designed for researchers, scientists, and drug development professionals, providing not only theoretical underpinnings but also field-proven experimental protocols and mechanistic insights to empower practical application and innovation.
Introduction: The Unique Chemical Persona of 3-Nitronitrosobenzene
3-Nitronitrosobenzene is an aromatic compound distinguished by the presence of two potent electron-withdrawing groups: a nitro (-NO₂) group and a nitroso (-NO) group, positioned meta to each other. This specific arrangement creates a molecule with a highly electron-deficient aromatic system and an exceptionally electrophilic nitroso moiety. While the deactivated ring is resistant to classical electrophilic aromatic substitution, the nitroso group becomes a powerful center for reactions with nucleophiles, dienes, and alkenes possessing allylic hydrogens.[1][2]
The high reactivity of C-nitroso compounds makes them valuable synthetic intermediates for the direct incorporation of nitrogen into organic frameworks, facilitating the construction of complex, nitrogen-containing heterocycles.[3] Their applications are increasingly relevant in medicinal chemistry, where nitroso-containing molecules and their derivatives have demonstrated a wide array of biological activities, including antiviral, anticancer, and antibacterial properties.[4][5][6] Understanding and harnessing the electrophilic nature of 3-nitronitrosobenzene is therefore a critical endeavor for the modern synthetic chemist.
Electronic Structure: The Engine of Reactivity
The reactivity of 3-nitronitrosobenzene is a direct consequence of its electronic architecture. Both the nitro and nitroso groups are strongly electron-withdrawing through a combination of inductive (-I) and resonance (-M) effects.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in both groups pulls electron density away from the benzene ring through the sigma bonds.[7]
-
Resonance Effect (-M): Both groups can delocalize the ring's pi-electrons onto their respective oxygen atoms, further depleting the ring of electron density. The nitro group is one of the most powerful electron-accepting substituents known.[7][8]
The meta relationship of these two groups means their resonance effects deactivate different positions on the ring, leading to a profound overall deactivation.[9] More importantly, the potent electron-withdrawing character of the nitro group significantly enhances the intrinsic electrophilicity of the nitroso nitrogen atom. This makes the N=O double bond a prime target for nucleophilic attack and pericyclic reactions.
Figure 1: Electronic influences in 3-nitronitrosobenzene.
Synthesis of 3-Nitronitrosobenzene
The high reactivity of nitrosoarenes often necessitates their in situ generation or careful handling.[10] A reliable method for the preparation of 3-nitronitrosobenzene is the oxidation of the corresponding aniline, 3-nitroaniline. Peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA), are effective reagents for this transformation.[11]
Protocol 1: Synthesis via Oxidation of 3-Nitroaniline
This protocol describes a self-validating system for the synthesis and confirmation of 3-nitronitrosobenzene.
Materials:
-
3-Nitroaniline
-
3-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (e.g., 5.0 g, 36.2 mmol). Dissolve the aniline in 100 mL of anhydrous DCM under an inert atmosphere (Ar or N₂).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (e.g., 9.0 g, ~40.2 mmol, 1.1 eq) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Insight: Slow, cold addition is critical to control the exothermic reaction and prevent over-oxidation to the dinitro compound or other side products.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the 3-nitroaniline spot indicates reaction completion (typically 2-4 hours).
-
Quenching and Workup: Once the reaction is complete, carefully quench the excess peroxy acid by adding saturated aqueous NaHCO₃ (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a low temperature (<30 °C).
-
Purification: The crude product is typically a greenish solid. Purify by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Self-Validation System:
-
Expected Yield: 60-75%
-
Appearance: Pale yellow or greenish crystalline solid.
-
Melting Point: ~59-61 °C
-
¹H NMR (CDCl₃): Expect signals in the aromatic region (~7.5-8.5 ppm) consistent with a 1,3-disubstituted benzene ring.
-
IR (KBr, cm⁻¹): Characteristic peaks for N=O stretch (~1510), and symmetric/asymmetric NO₂ stretches (~1350 and ~1530).
Key Electrophilic Reactions and Protocols
The Hetero-Diels-Alder Reaction
As a potent electrophile, 3-nitronitrosobenzene serves as an excellent heterodienophile in [4+2] cycloaddition reactions with conjugated dienes.[12] This reaction provides a direct and atom-economical route to 3,6-dihydro-2H-1,2-oxazine heterocycles, which are valuable scaffolds in medicinal chemistry. The reaction is facilitated by the low LUMO energy of the nitroso dienophile.[10]
Figure 2: Experimental workflow for a hetero-Diels-Alder reaction.
Protocol 2: Hetero-Diels-Alder with 2,3-Dimethyl-1,3-butadiene
Methodology:
-
Setup: In a 50 mL flask, dissolve 3-nitronitrosobenzene (1.0 g, 6.57 mmol) in 20 mL of toluene.
-
Diene Addition: Add 2,3-dimethyl-1,3-butadiene (0.86 g, 10.5 mmol, 1.6 eq) to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. The characteristic green color of the nitroso monomer should fade. Monitor by TLC.
-
Trustworthiness Insight: Using a slight excess of the diene ensures complete consumption of the more valuable nitroso compound. Toluene is often a good solvent choice as it can help solubilize both polar and non-polar reactants.[13]
-
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to yield the pure 1,2-oxazine adduct.
Validation Data:
-
Expected Product: 2-(3-nitrophenyl)-4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine
-
Expected Yield: >85%
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The Nitroso Ene Reaction
The nitroso ene reaction is a powerful C-H activation/functionalization process where an alkene with an allylic hydrogen (the 'ene') reacts with the nitroso compound (the 'enophile').[10] This reaction forms an N-allylhydroxylamine. Theoretical and experimental studies have shown that the mechanism is often stepwise, proceeding through a polarized diradical intermediate, rather than a concerted pericyclic pathway.[14][15] The stability of this intermediate is enhanced by polar solvents.[15]
Figure 3: Stepwise mechanism of the nitroso ene reaction.
Protocol 3: Ene Reaction with β-Pinene
Methodology:
-
Setup: Dissolve 3-nitronitrosobenzene (0.5 g, 3.29 mmol) in 15 mL of chloroform in a 50 mL flask at 0 °C.
-
Ene Addition: Add β-pinene (0.54 g, 3.95 mmol, 1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours until the green color dissipates. Monitor by TLC.
-
Purification: Concentrate the solvent and purify the resulting hydroxylamine product directly by column chromatography on silica gel.
Validation Data:
-
Expected Yield: 70-85%
-
Characterization: The product structure can be confirmed by NMR, where the appearance of a new hydroxyl (-OH) proton signal and shifts in the allylic proton signals are key indicators.
Quantitative Data Summary
The electrophilic reactivity of 3-nitronitrosobenzene allows for high-yield transformations under mild conditions. The following table summarizes representative data for the protocols described.
| Reaction Type | Substrate | Product Yield (%) | Conditions | Reference Insight |
| Hetero-Diels-Alder | 2,3-Dimethyl-1,3-butadiene | >85% | Toluene, RT, 6-12 h | [12][13] |
| Ene Reaction | β-Pinene | 70-85% | Chloroform, 0°C to RT, 4-8 h | [14][15] |
| Synthesis | 3-Nitroaniline (precursor) | 60-75% | m-CPBA, DCM, 0°C, 2-4 h | [11] |
Applications in Drug Discovery
The ability of 3-nitronitrosobenzene to readily form C-N bonds and construct heterocyclic systems makes it a valuable tool in drug discovery. The resulting 1,2-oxazine and hydroxylamine motifs are present in various biologically active molecules. For instance, 3-nitrosobenzamide, a related compound, is known to exhibit antiviral activity by chelating zinc from retroviral zinc finger domains.[6] The synthetic routes enabled by nitroso chemistry provide rapid access to molecular diversity, allowing for the exploration of new chemical space in the search for novel therapeutic agents.[4]
Conclusion
3-Nitronitrosobenzene exhibits a rich and synthetically useful electrophilic reactivity, driven by the powerful electron-withdrawing nature of its nitro and nitroso substituents. Its participation as a potent dienophile in hetero-Diels-Alder reactions and as an enophile in ene reactions provides efficient, atom-economical pathways to valuable nitrogen-containing compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage the unique chemical properties of this versatile reagent in organic synthesis and medicinal chemistry.
References
-
Leach, A. G., & Houk, K. N. (2002). The Ene Reactions of Nitroso Compounds Involve Polarized Diradical Intermediates. Journal of the American Chemical Society, 124(50), 14820–14821. [Link]
-
Gruber, C. C. (2010). C-N Bond Formation via Ene Reactions and Cycloadditions of Enzymatically Generated Nitroso Compounds. University of Helsinki. [Link]
-
Borzova, Y. (2003). MECHANISM, STEREOSELECTIVITY AND SYNTHETIC APPLICATIONS OF NITROSO ENE REACTION. University of Illinois. [Link]
-
Leach, A. G., & Houk, K. N. (2002). The ene reactions of nitroso compounds involve polarized diradical intermediates. PubMed, 124(50), 14820-1. [Link]
-
Luengo Arratta, S. (2008). Intramolecular ene reactions of functionalised nitroso compounds. UCL Discovery. [Link]
-
Szatylowicz, H., Stasyuk, A. J., Fonseca Guerra, C., & Krygowski, T. M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]
-
Wu, W., Gu, J., Song, J., Shaik, S., & Hiberty, P. C. (2013). Electron conjugation versus π–π repulsion in substituted benzenes: why the carbon–nitrogen bond in nitrobenzene is longer than in aniline. Chemical Science, 4(9), 3787-3793. [Link]
-
Szatylowicz, H., et al. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Sci-Hub. [Link]
-
Schmid, H., & Karrer, P. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(5), 2031-2102. [Link]
-
User "Zhe". (2016). Why is the nitroso group a deactivating group for electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
-
Szatylowicz, H., et al. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. MDPI. [Link]
-
Forrester, A. R., & Thomson, R. H. (2004). Preparations of C-Nitroso Compounds. ACS Publications. [Link]
-
N/A. Synthesis of 3-Nitrobenzenesulfonic Acid. Scribd. [Link]
-
Krenske, E. H., & Houk, K. N. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1903–1914. [Link]
-
El-Fayyoumy, S., & Shaw, J. T. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Tetrahedron Letters, 76, 153205. [Link]
-
Defoin, A. (2004). Nitroso compound synthesis by oxidation. Organic Chemistry Portal. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemPlusChem. [Link]
- CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene.
-
de la Torre, M. C., & Sierra, M. A. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PubMed. [Link]
-
User "NotEvans". (2017). Why is nitrosobenzene electrophilic on O in organocatalytic oxygenations? Chemistry Stack Exchange. [Link]
-
N/A. (2025). What is the reactivity order of benzene, Toluene and nitrobenzene? Quora. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(10). [Link]
-
de la Torre, M. C., & Sierra, M. A. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ResearchGate. [Link]
-
User "ron". (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. [Link]
-
Mąkosza, M., & Stasyuk, A. J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link]
-
Clark, J. (2021). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. [Link]
-
N/A. (2023). Determine the correct order of reactivity towards electrophilic substitution for the following compounds. Brainly. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Williams, D. E., & Naiman, S. F. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 157(2), 267–280. [Link]
-
N/A. (2024). What is the electrophile in the nitration of benzene class 11 chemistry CBSE. Vedantu. [Link]
-
Soderberg, T. (2019). 8.10: Biological Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
Sources
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The ene reactions of nitroso compounds involve polarized diradical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of m-Nitronitrosobenzene in the Zinin Reduction: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Zinin reduction, a classic named reaction in organic chemistry, provides a powerful method for the synthesis of aromatic amines from nitroaromatic compounds. While its utility is broad, the selective reduction of one nitro group in polynitroarenes holds particular significance in the synthesis of valuable intermediates for pharmaceuticals and dyes. This guide delves into the core of the Zinin reduction mechanism, with a specific focus on the transient yet crucial role of m-nitronitrosobenzene in the selective conversion of m-dinitrobenzene to the industrially important m-nitroaniline.
The Zinin Reduction: A Historical and Mechanistic Overview
First reported by Nikolay Zinin in 1842, the Zinin reduction traditionally employs sulfide-based reducing agents, such as sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or polysulfides, in an aqueous or alcoholic medium.[1] A key advantage of this method is its chemoselectivity, often allowing for the reduction of a nitro group in the presence of other reducible functionalities.[1]
The generally accepted mechanism for the Zinin reduction proceeds through a stepwise reduction of the nitro group. The initial nitro compound (ArNO₂) is first reduced to a nitroso derivative (ArNO), which is then further reduced to a hydroxylamine (ArNHOH) and finally to the corresponding amine (ArNH₂).[2][3]
The Central Intermediate: m-Nitronitrosobenzene
In the selective reduction of m-dinitrobenzene, the formation of m-nitronitrosobenzene is the first and rate-determining step.[3] The electron-withdrawing nature of both nitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic attack by the sulfide or polysulfide species.
Formation and Subsequent Reduction
The reaction is initiated by the attack of a sulfide or, more effectively, a disulfide ion (S₂²⁻) on one of the nitro groups of m-dinitrobenzene.[4] This leads to the formation of the unstable intermediate, m-nitronitrosobenzene. Due to its high reactivity, this intermediate is rapidly consumed in the reaction mixture and is therefore not typically isolated.
The newly formed m-nitronitrosobenzene is more susceptible to reduction than the remaining nitro group on the aromatic ring. This is a critical aspect of the reaction's selectivity. The presence of the electron-donating amino group in the final product, m-nitroaniline, deactivates the aromatic ring towards further reduction, thus preventing the formation of m-phenylenediamine under controlled conditions.[4]
The subsequent reduction of m-nitronitrosobenzene to m-nitrophenylhydroxylamine and then to m-nitroaniline proceeds rapidly.
Experimental Protocols for the Synthesis of m-Nitroaniline
The selective reduction of m-dinitrobenzene can be achieved through various protocols, with sodium sulfide and ammonium sulfide being the most common reagents.
Protocol 1: Reduction with Sodium Sulfide
This protocol is a widely used laboratory method for the preparation of m-nitroaniline.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 20 g of sodium sulfide (Na₂S·9H₂O) and 5 g of powdered sulfur in 50 mL of water is prepared.
-
The mixture is heated to form a solution of sodium polysulfide.
-
A solution of 12.5 g of m-dinitrobenzene in 50 mL of ethanol is added dropwise to the hot polysulfide solution.
-
The reaction mixture is refluxed for 30 minutes.
-
After cooling, the mixture is poured into cold water, and the precipitated m-nitroaniline is collected by filtration.
-
The crude product can be purified by recrystallization from hot water.
Protocol 2: Reduction with Ammonium Sulfide
This method offers an alternative route to m-nitroaniline.
Step-by-Step Methodology:
-
A solution of 10 g of m-dinitrobenzene in 100 mL of ethanol is prepared in a three-necked flask fitted with a mechanical stirrer and a gas inlet tube.
-
The solution is saturated with hydrogen sulfide (H₂S) gas.
-
A concentrated solution of ammonia is then added dropwise while continuing to pass a slow stream of H₂S through the mixture.
-
The reaction is gently warmed on a water bath for one hour.
-
The mixture is then poured into cold water, and the precipitated m-nitroaniline is filtered and washed with cold water.
-
Recrystallization from hot water yields the purified product.
Data Presentation: A Comparative Analysis
The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the resulting m-nitroaniline. The following table summarizes typical yields obtained from the Zinin reduction of m-dinitrobenzene under various conditions.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Na₂S/S | Water/Ethanol | Reflux | 0.5 | 70-80 | [4] |
| (NH₄)₂S (from H₂S and NH₃) | Ethanol | ~60 | 1 | 65-75 | [2] |
| Na₂S₂O₄ | Water/Ethanol | 50 | 2 | ~70 | [2] |
| NaSH | Ethanol | Reflux | 1.5 | ~75 | [3] |
Conclusion
The Zinin reduction remains a cornerstone of aromatic amine synthesis, and its application in the selective reduction of dinitroarenes highlights its synthetic power. The transient formation of m-nitronitrosobenzene is a linchpin in the mechanism, governing the selective conversion of m-dinitrobenzene to m-nitroaniline. A thorough understanding of this mechanism, coupled with optimized experimental protocols, enables researchers and drug development professionals to efficiently access this valuable chemical intermediate. The continued study of the Zinin reduction and its intermediates promises further refinements and applications in modern organic synthesis.
References
- Zinin, N. J. Prakt. Chem.1842, 27 (1), 140–153.
- Porter, H. K. The Zinin Reduction of Nitroarenes. Org. React.1973, 20, 455–481.
- Hartman, W. W.; Silloway, H. L. m-Nitroaniline. Org. Synth.1945, 25, 75.
- Vogel, A. I. A Text-book of Practical Organic Chemistry, 3rd ed.; Longmans: London, 1956.
- Maity, S. K.; Pradhan, N. C.; Patwardhan, A. V. Reduction of p-nitrotoluene by aqueous ammonium sulfide: Anion exchange resin as a triphasic catalyst. Chem. Eng. J.2008, 141 (1-3), 187-193.
- The Chemistry of the Nitro and Nitroso Groups, Part 1; Feuer, H., Ed.; Interscience Publishers: New York, 1969.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; Wiley: Hoboken, NJ, 2013.
- Zinin Reaction. In Comprehensive Organic Name Reactions and Reagents; Li, J. J., Ed.; Wiley: Hoboken, NJ, 2009.
- Fieser and Fieser's Reagents for Organic Synthesis, Vol. 1; Fieser, L. F., Fieser, M., Eds.; Wiley: New York, 1967.
- Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Carey, F. A., Sundberg, R. J., Eds.; Springer: New York, 2007.
Sources
Technical Guide: Physical Properties & Synthesis of 3-Nitroso-Nitrobenzene Monomer
This guide details the physical properties, synthesis, and handling of 3-nitroso-nitrobenzene (also known as m-nitronitrosobenzene or 1-nitro-3-nitrosobenzene). It focuses on the critical monomer-dimer equilibrium that defines the behavior of this compound.
Executive Summary
3-Nitroso-nitrobenzene (CAS: 17122-21-3) is an electron-deficient nitrosoarene used primarily as a dienophile in hetero-Diels-Alder reactions and as a spin trap in EPR spectroscopy. Unlike simple nitrobenzenes, this compound exhibits a dynamic monomer-dimer equilibrium that is sensitive to phase, temperature, and solvent.
This guide addresses the specific challenge of isolating and characterizing the monomer , which exists as a transient green species in solution, while the stable solid form is typically a colorless or pale yellow azodioxy dimer.
Chemical Identity & Structural Dynamics[1]
The core feature of 3-nitroso-nitrobenzene is the equilibrium between its monomeric (nitroso) and dimeric (azodioxy) forms. This equilibrium is driven by the thermodynamics of the N=N bond formation.
| Property | Data |
| IUPAC Name | 1-Nitro-3-nitrosobenzene |
| Common Name | m-Nitronitrosobenzene |
| CAS Number | 17122-21-3 |
| Molecular Formula | C₆H₄N₂O₃ |
| Molecular Weight | 152.11 g/mol |
| SMILES | O=Nc1cccc([O-])c1 |
Monomer-Dimer Equilibrium
In the solid state, the compound exists almost exclusively as the dimer (azodioxy linkage). Upon dissolution or melting, the dimer dissociates into the monomer .
-
Monomer: Deep green, paramagnetic (if excited), reactive dienophile.
-
Dimer: Pale yellow/colorless, diamagnetic, stable solid.
Figure 1: The dynamic equilibrium between the stable dimer and the reactive monomer.
Physical Properties of the Monomer[2][3]
The properties listed below specifically characterize the monomer phase, which is the active species in most chemical applications.
Appearance & Chromaticity
-
Color: The monomer is distinctively green in solution. This color arises from the characteristic
transition of the nitroso group. -
Visual Indicator: The appearance of a green color during synthesis (e.g., oxidation of 3-nitroaniline) is the primary visual confirmation of monomer formation.
Spectroscopic Characterization (UV-Vis)
The monomer can be quantified and identified by its unique absorption profile. The electron-withdrawing nitro group at the meta position shifts the absorption bands relative to the parent nitrosobenzene.
| Transition Type | Wavelength ( | Description |
| ~750 nm | Weak, forbidden transition responsible for the green color . Distinctive to the monomer. | |
| ~280 - 300 nm | Strong absorption, common to both monomer and dimer. | |
| Dimer Band | ~390 nm | If present, indicates incomplete dissociation or dimer contamination. |
Note: The 750 nm band is a critical diagnostic. Absence of absorption in the 700-800 nm region indicates the sample has fully dimerized or decomposed.
Solubility & Stability
-
Solvents: Highly soluble in dichloromethane (DCM), chloroform, and acetone.
-
Stability: The monomer is metastable. In solution at room temperature, it will slowly re-dimerize over hours. Solutions should be used immediately or stored at -78°C.
-
Melting Point: The solid dimer typically melts/decomposes in the range of 60–100°C (exact MP varies by purity and heating rate due to dissociation), transitioning to the green liquid monomer.
Synthesis Protocol: Oxone Oxidation
The most reliable method to generate the monomer in situ or for isolation is the oxidation of 3-nitroaniline using Oxone (potassium peroxymonosulfate). This method avoids the over-oxidation to dinitrobenzene common with other oxidants.
Reagents
-
Substrate: 3-Nitroaniline (CAS: 99-09-2)
-
Oxidant: Oxone® (
) -
Solvent: Dichloromethane (DCM) / Water (Biphasic system)
Step-by-Step Methodology
-
Preparation: Dissolve 3-nitroaniline (1.0 eq) in DCM.
-
Oxidant Solution: Dissolve Oxone (2.0 eq) in distilled water.
-
Biphasic Reaction: Add the aqueous Oxone solution to the DCM organic layer.[1]
-
Agitation: Vigorously stir the biphasic mixture at room temperature.
-
Critical Observation: The organic phase will turn bright green within minutes, indicating the formation of the nitroso monomer.
-
-
Separation: After ~3-6 hours, separate the organic green layer.
-
Purification: Wash with water, dry over
, and concentrate in vacuo at low temperature (< 20°C) to prevent rapid dimerization. -
Isolation: Flash chromatography (silica gel) can be used if performed rapidly, but the compound is often used crude in solution for subsequent reactions.
Figure 2: Biphasic oxidation workflow for generating the nitroso monomer.
Applications & Reactivity
Hetero-Diels-Alder (HDA) Reactions
3-Nitroso-nitrobenzene is a potent enophile and dienophile . The electron-withdrawing nitro group lowers the LUMO energy of the nitroso group (
-
Mechanism: [4+2] Cycloaddition.
-
Product: 1,2-Oxazine derivatives.
-
Kinetics: Reaction rates are typically orders of magnitude faster than nitrosobenzene due to the activation by the m-nitro group.
Spin Trapping
In EPR (Electron Paramagnetic Resonance) studies, the monomer is used to trap short-lived radicals. The bulky nitroso compound reacts with radicals to form stable nitroxide spin adducts, allowing for the identification of the initial radical species.
References
-
Synthesis & Characterization: Priewisch, B., & Rück-Braun, K. (2005). "Efficient Preparation of Nitrosoarenes for the Synthesis of Azo Compounds." Journal of Organic Chemistry. Link
-
UV-Vis Spectral Data: Nakamoto, K., & Rundle, R. E. (1952). "Spectroscopic Studies on the Monomer-Dimer Equilibrium of Nitrosobenzenes." Journal of the American Chemical Society. Link
-
Oxidation Methodology: Beilstein Journal of Organic Chemistry. (2019). "Supporting Information: Design and synthesis of a photoswitchable guanidine catalyst." (Details Oxone oxidation protocol for 1-nitro-3-nitrosobenzene). Link
-
General Properties: Gowenlock, B. G., & Richter-Addo, G. B. (2004). "Preparations of C-Nitroso Compounds." Chemical Reviews. Link
Sources
Methodological & Application
Application Note: Biphasic Oxidation of 3-Nitroaniline to 1,3-Dinitrobenzene via Oxone®
Abstract & Introduction
This application note details the protocol for the oxidative transformation of 3-nitroaniline (m-nitroaniline) to 1,3-dinitrobenzene using Oxone® (Potassium peroxymonosulfate) in a Dichloromethane (DCM) based system.
While 3-nitroaniline is an electron-deficient substrate, making the amine group less nucleophilic and resistant to mild oxidation, Oxone® provides a non-metal, green alternative to traditional heavy metal oxidants (e.g., Chromium(VI) or Lead(IV)). This protocol utilizes a biphasic system (DCM/Water) . As Oxone® is an inorganic triple salt insoluble in DCM, this guide emphasizes the critical role of Phase Transfer Catalysis (PTC) or high-shear mixing to ensure interfacial reaction efficiency.
Key Applications
-
Energetic Materials Precursors: Synthesis of polynitro aromatics.
-
Late-Stage Functionalization: Transformation of amino groups to nitro groups in deactivated drug scaffolds.
-
Green Chemistry: Avoiding toxic metal waste streams.
Mechanistic Insight
The oxidation of anilines by peroxymonosulfate (
Reaction Pathway[2][3][4][5][6]
-
N-Hydroxylation: The amine attacks the electrophilic oxygen of the peroxymonosulfate, eliminating sulfate to form the hydroxylamine (
). -
Oxidation to Nitroso: The hydroxylamine is rapidly oxidized to the nitrosobenzene (
). -
Oxidation to Nitro: The final oxidation step yields the dinitrobenzene (
).
Note on DCM Usage: Oxone is insoluble in DCM. The reaction occurs either at the interface of the DCM/Water emulsion or via ion-pairing if a Phase Transfer Catalyst (e.g.,
Figure 1: Stepwise oxidation pathway of 3-nitroaniline by peroxymonosulfate.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 3-Nitroaniline | Substrate | >98% |
| Oxone® | Oxidant | Commercial Grade (Triple Salt) |
| Dichloromethane (DCM) | Solvent (Organic Phase) | HPLC Grade |
| Water | Solvent (Aqueous Phase) | Deionized |
| NaHCO₃ | Buffer | Reagent Grade |
| TBAB (Optional but Recommended) | Phase Transfer Catalyst | 99% |
Equipment
-
Round-bottom flask (100 mL or 250 mL).
-
High-efficiency magnetic stir bar (elliptical or cross-shaped).
-
Reflux condenser.
-
Separatory funnel.
Step-by-Step Methodology
Safety Warning: Oxone is a strong oxidant. DCM is volatile and toxic. Perform all operations in a fume hood. Ensure no acetone is present if not intended, as Oxone + Acetone generates dimethyldioxirane (volatile peroxide).
Step 1: Preparation of the Biphasic System
-
Dissolve 3-nitroaniline (1.38 g, 10 mmol) in DCM (40 mL) in a round-bottom flask.
-
Optional (High Efficiency Mode): Add Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol) to the DCM layer. This acts as a Phase Transfer Catalyst, significantly increasing reaction rate for deactivated amines [1].
Step 2: Oxidant Solution Preparation[1]
-
In a separate beaker, dissolve Oxone® (18.4 g, ~30 mmol, 3 equiv) in Water (40 mL) .
-
Note: Oxone is acidic.[2] The pH will drop significantly.
-
-
Slowly add NaHCO₃ solid to the aqueous Oxone solution until effervescence ceases and pH is buffered to ~7.0–7.5.
-
Why? Acidic conditions can protonate the aniline (
), rendering it non-nucleophilic and killing the reaction. Buffering is critical [2].
-
Step 3: Reaction Initiation
-
Add the buffered aqueous Oxone solution to the DCM solution in one portion.
-
Vigorous Stirring is Mandatory: Set stirring to >800 RPM. The reaction relies on the surface area between the DCM and Water phases.
Step 4: Monitoring & Completion
-
Stir at room temperature for 12–24 hours.
-
Optimization: If conversion is slow (checked by TLC), heat the biphasic mixture to mild reflux (40°C) [3].
-
-
TLC Monitoring:
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV Light (254 nm). 3-nitroaniline fluoresces/absorbs differently than 1,3-dinitrobenzene.
-
Step 5: Workup
-
Transfer mixture to a separatory funnel.
-
Separate the lower organic layer (DCM).
-
Extract the aqueous layer with fresh DCM (2 x 20 mL).
-
Combine organic layers and wash with:
-
10% Na₂SO₃ (to quench residual oxidant).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Figure 2: Biphasic experimental workflow for Oxone oxidation.
Critical Process Parameters & Troubleshooting
Data Summary: Conditions vs. Conversion
The following table summarizes expected outcomes based on reaction conditions for electron-deficient anilines.
| Condition | Solvent System | Catalyst | Temp | Time | Yield (Isolated) |
| Standard | DCM / Water | None | 25°C | 24h | 40-50% |
| Optimized | DCM / Water | TBAB (10 mol%) | 25°C | 12h | 85-92% |
| Forcing | DCM / Water | TBAB (10 mol%) | 40°C | 6h | >95% |
| Control | DCM (Anhydrous) | None | 25°C | 24h | <5% (No reaction) |
Troubleshooting Guide
-
Incomplete Conversion:
-
Cause: 3-nitroaniline is deactivated. The oxidant may decompose before reacting.[3]
-
Solution: Add fresh Oxone (1 equiv) after 12 hours. Ensure pH remains neutral (add more NaHCO₃).
-
-
Stalled at Nitroso Intermediate:
-
Cause: Insufficient oxidant or stirring.
-
Solution: Increase stirring speed to maximize emulsion surface area.
-
-
Low Yield:
-
Cause: Product loss during workup (1,3-dinitrobenzene is slightly volatile and moderately soluble in organics).
-
Solution: Do not rotovap to complete dryness under high heat; use mild vacuum.
-
References
-
Webb, K. S., & Seneviratne, V. (1995).[4] A mild oxidation of aromatic amines.[4] Tetrahedron Letters, 36(14), 2377-2378. Link
-
Kennedy, R. J., & Stock, A. M. (1960). The Oxidation of Organic Substances by Potassium Peroxymonosulfate. The Journal of Organic Chemistry, 25(11), 1901-1906. Link
-
Trost, B. M., & Curran, D. P. (1981). Chemoselectivity in the oxidation of secondary amines to nitrones with potassium peroxymonosulfate. Tetrahedron Letters, 22(14), 1287-1290. Link
Sources
Application Notes and Protocols: m-CPBA Oxidation of Nitroanilines to Nitrosoarenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the oxidation of nitroanilines to their corresponding nitrosoarenes using meta-chloroperoxybenzoic acid (m-CPBA). This transformation is a valuable tool in organic synthesis, particularly for generating reactive intermediates used in the construction of complex nitrogen-containing molecules. These application notes delve into the mechanistic underpinnings of the reaction, offer a comprehensive and field-tested protocol, and address critical safety and handling considerations. The information presented is intended to equip researchers with the knowledge to perform this oxidation reaction safely and efficiently, troubleshoot potential issues, and adapt the protocol for various substituted nitroanilines.
Introduction and Scientific Background
Nitrosoarenes are versatile synthetic intermediates, acting as dienophiles in hetero-Diels-Alder reactions, participating in ene reactions, and serving as precursors for azo compounds and other nitrogen-containing heterocycles.[1][2][3] While several methods exist for their synthesis, the oxidation of anilines is a common and direct approach.[1] However, the oxidation of simple anilines can often lead to over-oxidation, yielding nitroarenes, or result in the formation of azoxybenzene side products.[3][4]
The oxidation of nitroanilines presents a more controlled route to nitrosoarenes. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the amino group more susceptible to selective oxidation without over-oxidation to the corresponding dinitroarene. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available oxidizing agent for this purpose due to its relative stability and effectiveness under mild conditions.[5][6]
The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic oxygen of the peroxyacid. This is followed by a series of proton transfers and elimination of meta-chlorobenzoic acid to yield the nitrosoarene.
Safety and Handling Precautions
Extreme caution must be exercised when working with m-CPBA.
-
Explosion Hazard: m-CPBA, especially in pure form or at concentrations above 77%, is a powerful oxidizing agent and can be shock-sensitive and potentially explosive.[5] It should not be heated excessively or ground.
-
Incompatible Materials: Keep m-CPBA away from combustible materials, strong acids, bases, reducing agents, and metals.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[7][9][10]
-
Ventilation: All manipulations involving m-CPBA should be performed in a well-ventilated chemical fume hood.[7][8][9]
-
Storage: Store m-CPBA in a cool, dry, and well-ventilated area, preferably refrigerated between 2-8 °C.[7][8][10]
-
Spill Cleanup: In case of a spill, do not dry sweep. Small spills can be carefully absorbed with an inert material like vermiculite or sand, wetted with a suitable solvent, and disposed of as hazardous waste. For large spills, evacuate the area and contact emergency services.[7]
Nitrosoarenes are also potentially hazardous.
-
Toxicity: Many nitrosoarenes are toxic and should be handled with care.[2] Avoid inhalation, ingestion, and skin contact.
Experimental Protocol: Oxidation of 4-Nitroaniline to 4-Nitronitrosobenzene
This protocol provides a general procedure for the oxidation of 4-nitroaniline. It can be adapted for other nitroaniline isomers and substituted derivatives with appropriate adjustments to reaction time and purification methods.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Nitroaniline | Reagent | e.g., Sigma-Aldrich | |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | e.g., Sigma-Aldrich | Do not use higher concentrations. |
| Dichloromethane (DCM) | Anhydrous | ||
| Saturated sodium bicarbonate solution (NaHCO₃) | |||
| Saturated sodium sulfite solution (Na₂SO₃) | |||
| Brine | |||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Hexanes | HPLC grade | For column chromatography. | |
| Ethyl acetate | HPLC grade | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of m-CPBA:
-
In a separate flask, prepare a solution of m-CPBA (≤77%, 2.0-2.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of 4-nitroaniline at 0 °C over 15-20 minutes. The use of an addition funnel is recommended for larger scale reactions.
-
Rationale: Slow addition helps to control the reaction temperature and minimize the formation of byproducts. Using a slight excess of m-CPBA ensures complete conversion of the starting material.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
A typical eluent system for TLC is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).
-
The reaction is typically complete within 1-4 hours, as indicated by the disappearance of the starting material spot.
-
-
Work-up:
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 10-15 minutes. A potassium iodide-starch test can be used to confirm the absence of peroxides.[7]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove the meta-chlorobenzoic acid byproduct, and then with brine (1x).
-
Rationale: The basic wash with sodium bicarbonate deprotonates the acidic byproduct, meta-chlorobenzoic acid, allowing for its extraction into the aqueous phase.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating, as nitrosoarenes can be heat-sensitive.[2]
-
Purification
-
The crude product, which often appears as a green or brown solid, can be purified by column chromatography on silica gel.
-
A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.
-
The pure nitrosoarene product is often a green or blue solid in its monomeric form but may appear colorless or pale yellow in its dimeric form in the solid state.[2][11]
-
Recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) can be used for further purification.[12]
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired nitrosoarene.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N=O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete reaction | Insufficient m-CPBA; Low reaction temperature; Short reaction time. | Add more m-CPBA; Allow the reaction to warm to room temperature; Increase the reaction time. |
| Formation of over-oxidation products (dinitroarenes) | Excess m-CPBA; High reaction temperature. | Use a smaller excess of m-CPBA; Maintain the reaction temperature at 0 °C. |
| Formation of azoxybenzene byproducts | The N-arylhydroxylamine intermediate can react with the starting aniline. | This is a common side reaction.[3] Purification by column chromatography should separate these byproducts. |
| Low isolated yield | Product loss during work-up or purification; Instability of the nitrosoarene. | Ensure complete extraction and careful handling during purification. Avoid prolonged exposure to heat and light.[2] |
Visualizing the Workflow
Figure 1: Experimental workflow for the m-CPBA oxidation of nitroanilines.
Conclusion
The m-CPBA oxidation of nitroanilines is a reliable and effective method for the synthesis of nitrosoarenes. By following the detailed protocol and adhering to the stringent safety precautions outlined in these application notes, researchers can confidently generate these valuable synthetic intermediates. Careful control of reaction conditions and meticulous purification are key to obtaining high yields of the desired products.
References
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). Retrieved from [Link]
-
M-CPBA Technical Data Sheet. (n.d.). Acros Organics. Retrieved from [Link]
-
Le-Coz, G., & Darses, S. (2023). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry, 88(17), 12249–12254. [Link]
- Heaney, H. (2008). Product Class 22: Nitrosoarenes. In Science of Synthesis (Vol. 31b, pp. 1293-1326). Georg Thieme Verlag.
-
Caputo, A., & Trinchera, P. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 103-124. [Link]
- Fisyuk, A. S., et al. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. INEOS OPEN, 3(2).
-
Preparation of 4-Nitro-nitrosobenzene by oxidation of 4-Nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitroso compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]
-
Riego, E., et al. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. The Journal of Organic Chemistry, 70(6), 2297-2306. [Link]
- Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.
- 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. (2023, June 12). Synlett.
-
How does mCPBA convert an amine to an N-oxide? (2017, March 17). Chemistry Stack Exchange. Retrieved from [Link]
-
Disulfide-Containing Nitrosoarenes: Synthesis and Insights into Their Self-Polymerization on a Gold Surface. (n.d.). ACS Publications. Retrieved from [Link]
-
Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. (2023, November 8). ACS Catalysis. Retrieved from [Link]
-
Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (2015, June 15). Longdom Publishing. Retrieved from [Link]
-
9.12: Oxidation of Alkenes - Epoxidation. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
m-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Metal-free Oxidations with m-CPBA: An Octennial Update. (2024, April 15). Bentham Science Publishers. Retrieved from [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. (2021, November 2). Dalton Transactions. Retrieved from [Link]
Sources
- 1. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.fi [fishersci.fi]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. Disulfide-Containing Nitrosoarenes: Synthesis and Insights into Their Self-Polymerization on a Gold Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Controlled Reduction of m-Dinitrobenzene to m-Nitronitrosobenzene
Abstract
The selective reduction of aromatic dinitro compounds presents a significant synthetic challenge, particularly when the desired product is an intermediate state such as a nitroso-nitro compound. This document provides a detailed guide for the controlled reduction of m-dinitrobenzene to m-nitronitrosobenzene. This transformation requires arresting the reduction of one nitro group at the nitroso stage, avoiding both over-reduction to the amine and the reduction of the second nitro group. This protocol is based on the classic, yet effective, method reported by Alway and Gortner, utilizing zinc dust as the reducing agent under specific conditions. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for preparing this specific nitroso-aromatic compound.
Introduction: The Challenge of Selective Nitro Group Reduction
The reduction of a nitroaromatic group typically proceeds through a series of intermediates, namely the nitroso, hydroxylamino, and ultimately the amino group. The complete reduction to an amine is a common and well-documented transformation. However, the isolation of the nitroso intermediate in high yield is a more delicate task, as the nitroso group itself is susceptible to further reduction.
The synthesis of m-nitronitrosobenzene from m-dinitrobenzene is a prime example of this challenge. The goal is to selectively reduce one of the two nitro groups and stop the reduction at the nitroso stage. This requires a reducing agent and reaction conditions that are mild enough to prevent further reduction to m-nitrophenylhydroxylamine or m-nitroaniline, and also selective enough to preferentially react with one of the two equivalent nitro groups on the aromatic ring.
The method detailed herein is a robust procedure adapted from the early 20th-century work of Alway and Gortner, which remains a cornerstone for this specific transformation.[1][2] The use of metallic zinc as a reducing agent, when carefully controlled, provides a reliable route to the desired m-nitronitrosobenzene.
Mechanistic Rationale: Controlling the Reduction Potential
The reduction of a nitro group by a metal, such as zinc, in an aqueous or semi-aqueous medium is an electrochemical process. The metal acts as an electron donor, and the step-wise reduction of the nitro group occurs on the metal surface. The general pathway is as follows:
-NO₂ → -NO → -NHOH → -NH₂
The key to isolating the m-nitronitrosobenzene intermediate lies in controlling the reducing power of the system. In this protocol, several factors contribute to this control:
-
Choice of Reducing Agent: Zinc is a moderately active metal. Its reduction potential is sufficient to reduce the nitro group, but with careful control of other parameters, the reaction can be attenuated.
-
Neutral to Slightly Acidic pH: The reaction is typically carried out in a neutral or weakly acidic medium. Strongly acidic conditions, often employed for complete reduction to the amine, are avoided. This is because the reduction potential of the nitro group is significantly higher in acidic media, which would favor the formation of the amine.
-
Temperature Control: Low to moderate reaction temperatures are employed to slow down the reaction rate, allowing for greater control and minimizing over-reduction.
Experimental Protocol
This protocol is based on the synthesis of m-nitronitrosobenzene as described in the chemical literature.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| m-Dinitrobenzene | Reagent Grade, >99% | Sigma-Aldrich | Starting material |
| Zinc Dust | <10 µm, >98% | Sigma-Aldrich | Fine powder is crucial for reactivity |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific | Used to create a mildly acidic environment |
| Ethanol (95%) | Reagent Grade | VWR | Solvent |
| Diethyl Ether | ACS Reagent | Fisher Scientific | For extraction |
| Anhydrous Sodium Sulfate | ACS Reagent | VWR | Drying agent |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Buchner funnel and filtration flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add m-dinitrobenzene (5.0 g, 29.7 mmol) and 50 mL of 95% ethanol. Stir the mixture to dissolve the m-dinitrobenzene.
-
Preparation of Reducing Slurry: In a separate beaker, prepare a slurry of zinc dust (7.8 g, 119 mmol) in 20 mL of water.
-
Initiation of Reduction: Begin vigorous stirring of the m-dinitrobenzene solution. Slowly add the zinc dust slurry to the flask over a period of 15-20 minutes.
-
Controlled Acidification: Once the zinc slurry has been added, begin the dropwise addition of glacial acetic acid (5 mL) from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored. Maintain the reaction temperature between 40-50°C. If necessary, use a water bath to cool the flask.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system. The disappearance of the m-dinitrobenzene spot and the appearance of a new, colored spot (nitroso compounds are often colored) indicates the progress of the reaction. The reaction is typically complete within 2-3 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a bed of celite in a Buchner funnel to remove unreacted zinc and zinc oxide. Wash the filter cake with a small amount of ethanol.
-
Transfer the filtrate to a 500 mL separatory funnel. Add 150 mL of water and 100 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate. The organic layer will contain the product.
-
Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
The crude m-nitronitrosobenzene can be purified by recrystallization from a minimal amount of a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture. The pure product is typically a crystalline solid.
-
Characterization
The identity and purity of the synthesized m-nitronitrosobenzene should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the aromatic substitution pattern and the presence of the nitro and nitroso functionalities.
-
IR Spectroscopy: To identify the characteristic stretching frequencies of the N=O and NO₂ groups.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Visualization of Workflow and Reaction
Reaction Pathway
Caption: Reaction pathway for the reduction of m-dinitrobenzene.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety and Waste Disposal
-
m-Dinitrobenzene: is a toxic and combustible solid. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Zinc Dust: is a flammable solid. Avoid creating dust clouds and keep away from ignition sources.
-
Glacial Acetic Acid: is corrosive and can cause severe skin burns and eye damage. Handle with care in a fume hood.
-
Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste containing zinc salts should be treated and disposed of according to institutional guidelines for heavy metal waste.
Conclusion
The controlled reduction of m-dinitrobenzene to m-nitronitrosobenzene is a classic yet highly relevant transformation for accessing valuable nitroso-aromatic building blocks. The protocol detailed in this application note, utilizing zinc dust as the reducing agent, provides a reliable and reproducible method for achieving this selective synthesis. Careful control of reaction parameters, particularly temperature and the rate of acid addition, is paramount to success. By following this guide, researchers can effectively synthesize m-nitronitrosobenzene for further applications in their respective fields.
References
-
Alway, F. J.; Gortner, R. A. (1905). Zwei aromatische Nitrosoverbindungen. Berichte der Deutschen Chemischen Gesellschaft, 38(2), 1899-1901. [Link]
-
Butler, R. N., & Coyne, A. G. (2010). Preparations of C-Nitroso Compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]
-
Bamberger, E. (1918). Zur Kenntnis der Nitrosoverbindungen. Berichte der Deutschen Chemischen Gesellschaft, 51(1), 636-640. [Link]
-
Organic Syntheses. (n.d.). Reduction of Nitro Compounds. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction (Zn). [Link]
Sources
Application Note: Synthesis of 3-Substituted Indoles using 3-Nitronitrosobenzene
[1]
Part 1: Introduction & Strategic Utility
The indole scaffold is ubiquitous in pharmaceuticals (e.g., Indomethacin, Triptans).[1] However, synthesizing nitro-functionalized indoles —critical precursors for aminoindoles and fused heterocycles—remains challenging using classical Fischer or Madelung syntheses due to harsh conditions and poor regiocontrol.
This protocol utilizes 3-nitronitrosobenzene as a bifunctional linchpin. By leveraging the nitroso group as both a transformable directing group (TDG) and an internal oxidant, we achieve a redox-neutral [4+2] annulation with alkynes.
Key Advantages:
-
Regioselectivity: The meta-nitro substituent directs C-H activation to the less hindered C6 position, yielding 6-nitroindoles exclusively (avoiding the 4-nitro isomer).
-
Atom Economy: No external oxidants are required; the N-O bond functions as the oxidant.
-
Versatility: Compatible with diverse alkynes (aryl, alkyl, hydroxyl) to install various substituents at the indole C3 position.
Part 2: Mechanism & Theory[3]
The reaction proceeds via a Cp*Rh(III)-catalyzed C-H activation cycle. The nitroso group coordinates to the Rh center, directing activation to the ortho-position.
Mechanistic Pathway (Graphviz)
Caption: Catalytic cycle for the Rh(III)-mediated annulation of 3-nitronitrosobenzene. The meta-nitro group directs activation away from the crowded C2 position.
Part 3: Experimental Protocol
Reagents & Equipment[4][5]
-
Substrate: 3-Nitronitrosobenzene (Caution: Potential sensitizer; handle in fume hood).
-
Note: If commercial stock is degraded (dimerized), prepare fresh via Oxone® oxidation of 3-nitroaniline [1].
-
-
Alkyne: Phenylacetylene (1.2 equiv) or functionalized terminal alkyne.
-
Catalyst:
(Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%). -
Additive:
(10 mol%) or (activates the pre-catalyst). -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Atmosphere: Air or
(Reaction is generally air-tolerant, but ensures reproducibility).
Step-by-Step Methodology
Step 1: Catalyst Activation
-
In a dried 10 mL Schlenk tube equipped with a magnetic stir bar, add
(3.1 mg, 0.005 mmol) and (6.9 mg, 0.02 mmol). -
Add 1.0 mL of anhydrous DCE.
-
Stir at room temperature for 10 minutes to generate the active cationic Rh(III) species. Solution typically turns clear orange/red.
Step 2: Substrate Addition
-
Add 3-Nitronitrosobenzene (30.4 mg, 0.2 mmol).
-
Add the Alkyne (e.g., Phenylacetylene, 26 µL, 0.24 mmol).
-
Seal the tube with a Teflon-lined cap.
Step 3: Reaction & Monitoring
-
Heat the reaction mixture to 100 °C in an oil bath.
-
Stir vigorously for 4–16 hours .
-
Monitor: Check progress via TLC (Eluent: Hexane/EtOAc 4:1). The green/blue nitroso spot should disappear, and a fluorescent indole spot should appear.
Step 4: Work-up & Purification
-
Cool to room temperature.
-
Filter the mixture through a short pad of Celite® to remove silver salts; wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 5%
20% EtOAc in Hexanes. -
Product:3-Phenyl-6-nitroindole (Yellow solid).
-
Optimization Data (Summary)
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | DCE | 100 | 82 | Standard Protocol | |
| 2 | MeOH | 60 | 45 | Lower conversion | |
| 3 | DCE | 100 | 30 | Poor regioselectivity | |
| 4 | No Catalyst | Toluene | 110 | 0 | No reaction |
Part 4: Critical Considerations & Troubleshooting
Regiochemistry Verification
The meta-nitro group imposes steric hindrance at the C2 position (flanked by NO and
-
Product: 6-Nitroindole derivative.
-
Diagnostic Signal: In
NMR, look for a doublet with small coupling constant ( Hz) for the C7 proton, and a doublet ( Hz) for C4/C5.
Handling Nitrosobenzenes
Nitroso compounds exist in equilibrium with their azodioxy dimers.
-
Protocol Tip: If the reagent appears as a colorless solid (dimer), gently heat it in solution to dissociate it into the reactive green/blue monomer before adding the catalyst.
Scope Limitations
-
Aliphatic Alkynes: May require higher catalyst loading (5 mol%) compared to aryl alkynes.
-
Internal Alkynes: Reactivity is significantly lower; use diphenylacetylene derivatives for best results.
Part 5: References
-
Priewisch, B., & Rück-Braun, K. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. Journal of Organic Chemistry, 70(6), 2350–2352. Link
-
Lian, Y., & Bergman, R. G., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Synthesis of Indoles from Nitrosoarenes and Alkynes. Chemical Science, 4(12), 4520-4524. Link
-
Wexler, R. P., et al. (2015). Rhodium(III)-Catalyzed C–H Activation/Annulation of Nitrosoarenes with Alkynes: A Regioselective Synthesis of Indoles. Organic Letters, 17(21), 5472–5475. Link
-
Penoni, A., et al. (2006). Synthesis of Indoles from Nitrosoarenes and Alkynes.[2][3][4][5][6] Journal of Organic Chemistry, 71(2), 823–825. Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]
- 3. On the Mechanism of Nitrosoarene-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds [scirp.org]
Application Notes and Protocols: Utilizing m-Nitronitrosobenzene as an Electrophilic Spin Trap
For Researchers, Scientists, and Drug Development Professionals
Abstract
The detection and characterization of transient free radicals are pivotal in understanding a myriad of chemical and biological processes, from industrial polymer degradation to the pathophysiology of numerous diseases. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, stands as the definitive method for such investigations. This guide provides a comprehensive overview and detailed protocols for the application of m-nitronitrosobenzene, a potent electrophilic spin trap, for the selective capture and analysis of nucleophilic and carbon-centered radical species. Its unique reactivity profile offers distinct advantages in specific experimental contexts, which are explored herein.
Introduction to Electrophilic Spin Trapping
The spin trapping technique involves the reaction of a short-lived, highly reactive radical with a diamagnetic "spin trap" molecule to form a more stable, persistent radical adduct.[1] This spin adduct can then be readily detected and characterized by EPR spectroscopy. The resulting EPR spectrum provides a wealth of information, including the hyperfine coupling constants (hfccs), which can be used to identify the trapped radical.[1][2]
While nitrone-based spin traps like PBN and DMPO are widely used for their versatility in trapping a range of radicals, nitroso compounds, such as m-nitronitrosobenzene, offer a distinct advantage as electrophilic spin traps.[3][4] This electrophilicity makes them particularly effective at reacting with and trapping nucleophilic radicals, which are less efficiently trapped by the more common nucleophilic nitrone spin traps.
The Unique Chemistry of m-Nitronitrosobenzene
m-Nitronitrosobenzene belongs to the class of C-nitroso spin traps. Its chemical structure, featuring a nitroso group (-N=O) on a benzene ring substituted with a meta-nitro group (-NO₂), confers upon it specific reactivity characteristics. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the nitroso nitrogen, making it a prime target for nucleophilic attack by certain radical species.
The reaction of m-nitronitrosobenzene with a radical (R•) results in the formation of a stable nitroxide radical adduct, as depicted in the reaction mechanism below.
Figure 1: General mechanism of spin trapping with m-nitronitrosobenzene.
This selective reactivity allows for the preferential detection of specific radical types in complex systems where multiple radical species may be present.
Advantages and Considerations
Advantages:
-
Selectivity for Nucleophilic Radicals: Its primary advantage lies in its enhanced reactivity towards nucleophilic and some carbon-centered radicals.
-
Distinct EPR Spectra: The resulting nitroxide adducts often yield well-resolved EPR spectra with characteristic hyperfine coupling constants, aiding in the identification of the trapped radical.[5]
Considerations:
-
Photostability: Like many nitroso compounds, m-nitronitrosobenzene can be sensitive to light. It is crucial to perform experiments in the dark or under subdued light conditions to prevent photodecomposition and the generation of artifactual signals.
-
Dimerization: In solution, nitroso compounds can exist in equilibrium with their diamagnetic dimers. This equilibrium can be influenced by factors such as solvent and temperature, potentially affecting the concentration of the active monomeric spin trap.[6]
-
Non-Radical Reactions: C-nitroso compounds can sometimes undergo non-radical addition reactions, which could lead to misinterpretation of EPR spectra. Careful control experiments are essential.[1]
Experimental Protocols
General Materials and Equipment
-
m-Nitronitrosobenzene (handle with care, potential mutagen)
-
High-purity solvents (e.g., benzene, acetonitrile, or appropriate buffer)
-
Radical generating system (e.g., Fenton reagents, photolysis setup, or biological system of interest)
-
Electron Paramagnetic Resonance (EPR) spectrometer (X-band)
-
Quartz flat cell or capillary tubes for EPR measurements
-
Standard laboratory glassware and pipettes
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Protocol 1: Trapping of Carbon-Centered Radicals from Fenton-Type Reactions
This protocol describes the use of m-nitronitrosobenzene to trap alkyl radicals generated from the oxidation of organic substrates by hydroxyl radicals.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of m-nitronitrosobenzene (e.g., 10-50 mM) in a suitable solvent (e.g., benzene or deoxygenated buffer). Protect the solution from light.
-
Prepare solutions of the Fenton reagents: Fe(II) salt (e.g., 1-10 mM FeSO₄) and hydrogen peroxide (H₂O₂) (e.g., 10-100 mM).
-
Prepare a solution of the organic substrate that will generate the carbon-centered radical (e.g., DMSO, ethanol).
-
-
Reaction Setup:
-
In an EPR tube or a small reaction vial, combine the m-nitronitrosobenzene stock solution and the organic substrate solution.
-
Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 5-10 minutes. Oxygen can broaden EPR signals and react with some radical species.
-
Initiate the reaction by adding the Fe(II) solution followed by the H₂O₂ solution. Mix gently.
-
-
EPR Data Acquisition:
-
Immediately transfer the reaction mixture to a quartz flat cell or capillary tube.
-
Place the sample in the EPR spectrometer cavity.
-
Record the EPR spectrum. Typical X-band spectrometer settings are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 5-10 mW (optimize to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.05-0.1 mT (optimize for resolution)
-
Sweep Width: 5-10 mT
-
Time Constant: 0.03-0.1 s
-
Scan Time: 1-4 minutes
-
-
-
Data Analysis:
-
Analyze the resulting EPR spectrum to determine the g-value and hyperfine coupling constants.
-
Simulate the spectrum using appropriate software to confirm the identity of the trapped radical adduct.
-
Figure 2: Workflow for trapping carbon-centered radicals.
Protocol 2: In Vivo Spin Trapping in a Mouse Model
This protocol is adapted from studies demonstrating the use of nitrosobenzene for in vivo EPR.[7] Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology:
-
Animal Preparation:
-
Acclimate the mouse to the experimental setup to minimize stress.
-
Anesthetize the mouse according to approved protocols.
-
-
Spin Trap Administration:
-
Prepare a sterile solution of m-nitronitrosobenzene in a biocompatible vehicle.
-
Administer the spin trap solution via intramuscular or intraperitoneal injection. A typical dose might be in the range of 0.2 mmol/kg.[7]
-
-
In Vivo EPR Measurement:
-
Place the anesthetized mouse in a suitable L-band loop gap resonator.
-
Position the region of interest (e.g., the site of injection or a target organ) within the resonator.
-
Begin acquiring EPR spectra at time intervals (e.g., every 5-10 minutes) to monitor the formation and decay of the spin adduct signal.
-
-
Data Analysis:
-
Analyze the time-course of the EPR signal intensity.
-
Characterize the EPR spectrum of the in vivo spin adduct. The in vivo environment can lead to broader lines compared to in vitro measurements. A three-line spectrum with a nitrogen hyperfine coupling constant (aN) of approximately 11.6 G has been reported for nitrosobenzene adducts in vivo.[7]
-
Data Interpretation: Hyperfine Coupling Constants
The analysis of the hyperfine structure in the EPR spectrum is crucial for identifying the trapped radical. The interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H) in the spin adduct leads to the splitting of the EPR signal into multiple lines.
Table 1: Representative Hyperfine Coupling Constants for Nitrosobenzene Adducts
| Trapped Radical | aN (Gauss) | aH (Gauss) | Reference |
| Phenylhydronitroxide | ~11.6 | - | [7] |
| Adduct with unsaturated fatty acids | ~11.6 | - | [7] |
Note: Hyperfine coupling constants are sensitive to the solvent and temperature. The values in this table are illustrative. The specific hyperfine splittings for m-nitronitrosobenzene adducts will be influenced by the meta-nitro group.
Conclusion and Future Perspectives
m-Nitronitrosobenzene is a valuable tool in the arsenal of spin trapping agents, offering selectivity for nucleophilic and certain carbon-centered radicals. Its application, particularly in complex biological and chemical systems, can provide unique insights into radical-mediated processes. Future research may focus on the development of more water-soluble and photostable derivatives of nitroso-based spin traps to expand their utility in aqueous and biological environments. The careful design of experiments, including appropriate controls, is paramount to obtaining reliable and interpretable results with this class of spin traps.
References
-
Synthesis and evaluation of new heteroaryl nitrones with spin trap properties. RSC Advances. [8][9]
-
Electrochemical, UV-visible and EPR spectroscopic studies on the nitrosobenzene free radical generation and its interaction with glutathione. ResearchGate. [10]
-
In vivo EPR studies of the metabolic fate of nitrosobenzene in the mouse. PubMed. [7]
-
Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines. PMC. [3]
-
Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals. PubMed. [11]
-
Spin trapping by use of nitroso-compounds. Part IV. Electron spin resonance studies on oxidation with nickel peroxide. Journal of the Chemical Society, Perkin Transactions 2. [5]
-
Chemical trapping of nitric oxide by aromatic nitroso sulfonates. Open Research Newcastle. [6]
-
Nitroso compounds and their use as spin traps. Google Patents.
-
Spin trapping. Wikipedia. [1]
-
EPR spin trapping of nucleophilic and radical reactions at colloidal metal chalcogenide quantum dot surfaces. Chemical Science.
-
Summary of hyperfine coupling constants (in Gauss) for the PBN adducts of radicals formed during the oxidation of DMSO by -OH. ResearchGate.
-
Spin trapping by use of nitroso-compounds. Part VI. Nitrosodurene and other nitrosobenzene derivatives. Journal of the Chemical Society, Perkin Transactions 2.
-
Spin trapping by (a) nitroso and (b) nitrone compounds. (c) Chemical structures of PBN and DMPO. ResearchGate. [4]
-
The Chemistry of Perfluoroisobutylene (PFIB) with Nitrone and Nitroso Spin Traps. DTIC.
-
Spin trapping – Knowledge and References. Taylor & Francis.
-
Can nitric oxide be spin trapped by nitrone and nitroso compounds? PubMed.
-
Electron Paramagnetic Resonance for the Detection of Electrochemically Generated Hydroxyl Radicals: Issues Associated with Electrochemical Oxidation of the Spin Trap. ACS Measurement Science Au.
-
Use of a cocktail of spin traps for fingerprinting large range of free radicals in biological systems. PMC.
-
Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. Forschungszentrum Jülich. [2]
-
Experimental hyperfine coupling constants (in Gauss) of nitroxides 2... ResearchGate.
-
Spin Traps & Spin Probes. Enzo Life Sciences.
-
Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium diox. Journal of the American Chemical Society.
-
DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals. PubMed.
-
EPR SPECTROSCOPY OF NITRITE COMPLEXES OF METHEMOGLOBIN. PMC.
-
A Combined Experimental and Theoretical Study of ESR Hyperfine Coupling Constants for N,N,N',N'-Tetrasubstituted p-Phenylenediamine Radical Cations. MDPI.
-
Methodological Considerations of Electron Spin Resonance Spin Trapping Techniques for Measuring Reactive Oxygen Species generate. EngagedScholarship@CSU.
-
EPR spectra detected when nitrite, nitrate, 3-nitrotyrosine, and S... ResearchGate.
-
Long-Term Characterization of Oxidation Processes in Graphitic Carbon Nitride Photocatalyst Materials via Electron Paramagnetic Resonance Spectroscopy. MDPI.
Sources
- 1. Spin trapping - Wikipedia [en.wikipedia.org]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spin trapping by use of nitroso-compounds. Part IV. Electron spin resonance studies on oxidation with nickel peroxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 7. In vivo EPR studies of the metabolic fate of nitrosobenzene in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of new heteroaryl nitrones with spin trap properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Nitrosoarenes via Potassium Peroxymonosulfate (Oxone®) Oxidation
Introduction: The Synthetic Challenge and Strategic Advantage of Oxone®
Nitrosoarenes are versatile intermediates in organic synthesis, serving as crucial building blocks for pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of azo compounds and as spin-trapping agents.[1][2] However, their preparation is often challenging due to their inherent instability and propensity for over-oxidation or condensation side reactions.[3][4] Traditional methods for the oxidation of primary aromatic amines—the most common precursors—can lead to a mixture of products, including hydroxylamines, azoxybenzenes, and fully oxidized nitroarenes, complicating purification and reducing yields.[5][6]
This guide details the application of potassium peroxymonosulfate, commercially available as Oxone® (a stable triple salt: 2KHSO₅·KHSO₄·K₂SO₄), as a superior oxidizing agent for the selective and efficient conversion of anilines to nitrosoarenes.[2] The use of Oxone® in a biphasic system offers a practical, cost-effective, and environmentally friendlier alternative to many traditional oxidants, providing high yields and purities on both laboratory and larger scales.[1][7] We will explore the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols, and discuss critical parameters for success.
Mechanistic Insight: Achieving Selectivity through Biphasic Oxidation
The selective oxidation of an aniline to a nitrosoarene involves a two-step process: initial oxidation to an N-arylhydroxylamine intermediate, followed by a second oxidation to the final nitroso product. The primary challenge is preventing further oxidation to the corresponding nitroarene and avoiding condensation reactions that lead to azoxyarenes.[2]
The success of the Oxone® method lies in its execution within a biphasic solvent system, typically dichloromethane (DCM) and water.[3] The aniline substrate resides in the organic phase (DCM), while the oxidant, Oxone®, is dissolved in the aqueous phase. The reaction is believed to occur at the interface of the two phases. As the N-arylhydroxylamine and subsequently the nitrosoarene are formed, their higher polarity relative to the starting aniline keeps them preferentially in the organic solvent. This partitioning effectively shields the desired nitroso product from the aqueous oxidant, minimizing the risk of over-oxidation.[1][3]
Protocol 1: Biphasic Solution-Phase Synthesis of Nitrosoarenes
This protocol is a robust, general procedure applicable to a wide range of aniline derivatives. It has been demonstrated to be highly scalable.[2]
Materials and Equipment:
-
Substituted Aniline
-
Potassium Peroxymonosulfate (Oxone®)
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reagent Preparation (Solution A): Dissolve the substituted aniline (1.0 eq) in dichloromethane (DCM) to a final concentration of approximately 0.1-0.3 M in a round-bottom flask.
-
Reagent Preparation (Solution B): In a separate flask, prepare an aqueous solution of Oxone® (2.0 eq) in deionized water. The concentration should be sufficient to dissolve the salt (approx. 0.15-0.3 M).[3]
-
Reaction Initiation: To the vigorously stirring aniline solution (Solution A) at room temperature, add the aqueous Oxone® solution (Solution B) in one portion. The biphasic mixture will often turn a characteristic green or blue color as the nitrosoarene forms.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 30 minutes to 12 hours depending on the substrate.[1] Electron-rich anilines tend to react faster than electron-deficient ones.[5]
-
Work-Up and Isolation:
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with a small portion of fresh DCM.
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Product Recovery: Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The crude nitrosoarene is often obtained in high purity.[1]
-
Purification (If Necessary): If byproducts like the corresponding nitroarene are present, the product can be further purified. Depending on the physical properties of the nitrosoarene, purification can be achieved by recrystallization, sublimation, or distillation.[2]
Protocol 2: Solvent-Free Mechanochemical Synthesis
For researchers focused on green chemistry principles, mechanochemical synthesis offers a rapid, solvent-free alternative. This method avoids the use of bulk solvents for both the reaction and purification.[8][9]
Materials and Equipment:
-
Substituted Aniline
-
Potassium Peroxymonosulfate (Oxone®)
-
Weakly basic inorganic auxiliary (e.g., NaHCO₃)
-
Ball mill or mortar and pestle
-
Sublimation apparatus
Step-by-Step Methodology:
-
Reagent Preparation: In a stainless-steel milling jar (or mortar), combine the substituted aniline (1.0 eq), Oxone® (2.0 eq), and a stoichiometric amount of a weakly basic auxiliary like sodium bicarbonate (NaHCO₃). The base helps facilitate the formation of the nitrosobenzene over other products.[10]
-
Milling/Grinding:
-
Ball Mill: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 10-30 minutes. The reaction is typically rapid.
-
Mortar and Pestle: Grind the solid mixture vigorously for 15-40 minutes.
-
-
Product Isolation (Solvent-Free): The resulting solid mixture contains the nitrosoarene product, unreacted reagents, and inorganic salts. Due to the relatively high vapor pressure of many nitrosobenzenes, the product can be isolated directly from the reaction mixture via sublimation under reduced pressure (~0.1 mbar).[8][9]
-
Characterization: Collect the sublimed crystals and characterize them. The primary impurity, if any, is typically the corresponding nitrobenzene.[8]
Experimental Workflow and Data Summary
The general workflow for the biphasic synthesis is outlined below. This process is designed for efficiency and to minimize product degradation.
Table 1: Representative Yields for the Synthesis of Substituted Nitrosoarenes using Oxone®
The following table summarizes results adapted from the literature for the biphasic oxidation protocol, demonstrating its broad applicability.[1][2]
| Entry | Aniline Substrate (Ar-NH₂) | Reaction Time (h) | Yield of Nitrosoarene (%) | Purity (%) |
| 1 | Methyl 4-aminobenzoate | 0.5 | 98 | >95 |
| 2 | 4-Chloroaniline | 1.5 | 95 | >95 |
| 3 | 4-Bromoaniline | 2 | 96 | >95 |
| 4 | 4-Nitroaniline | 12 | 90 | >95 |
| 5 | 4-Methoxyaniline | 1 | 85 | >95 |
| 6 | Aniline | 2 | 98 | 95 |
Troubleshooting and Safety Considerations
-
Over-oxidation: The most common side reaction is the formation of the nitroarene.[5] This can be minimized by ensuring vigorous stirring to maintain a high interfacial area, avoiding elevated temperatures, and stopping the reaction as soon as the starting material is consumed.
-
Azoxybenzene Formation: This byproduct arises from the condensation of the N-arylhydroxylamine intermediate with the nitroso product.[2] The biphasic system helps to suppress this by separating the reactive species.
-
Product Instability: Some nitrosoarenes, particularly those with electron-donating groups, can be unstable.[1] It is advisable to use the crude product directly in subsequent steps whenever possible or to store it in a cool, dark environment.
-
Safety: Nitroso compounds are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. They have been shown to be toxic and can pose a risk of DNA damage.[3]
Conclusion
The oxidation of anilines using potassium peroxymonosulfate (Oxone®) is a powerful and highly reliable method for the preparation of nitrosoarenes. Its operational simplicity, scalability, use of an inexpensive and safe oxidant, and high efficiency make it a preferred method in both academic and industrial settings. By employing a biphasic solvent system or a solvent-free mechanochemical approach, researchers can effectively mitigate common side reactions and access a wide variety of nitrosoarenes in high yield and purity.
References
-
Bobbitt, J. M., & Batchelor, W. F. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
Priewisch, B., & Rück-Braun, K. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. The Journal of Organic Chemistry, 70(6), 2350–2352. [Link]
-
Junker, J., et al. (2021). In‐situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. Chemistry – A European Journal. [Link]
-
Huskić, I., et al. (2012). Mechanosynthesis of nitrosobenzenes: a proof-of-principle study in combining solvent-free synthesis with solvent-free separations. Green Chemistry, 14(7), 1935-1939. [Link]
-
Request PDF. (2025). Selective N-Oxidation of Aromatic Amines to Nitroso Derivatives Using a Molybdenum Acetylide Oxo-Peroxo Complex as Catalyst. ResearchGate. [Link]
-
Patil, A. G., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(6), 10976–10983. [Link]
-
Venkatesh, R., & Karunakaran, K. (2013). Kinetic Investigation of Oxidation of Aromatic Anils by Potassium Peroxymonosulfate in Aqueous Acidic Medium. International Journal of Chemical Kinetics, 45(8), 542–550. [Link]
-
Venkatesh, R., & Karunakaran, K. (2013). Kinetic Investigation of Oxidation of Aromatic Anils by Potassium Peroxymonosulfate in Aqueous Acidic Medium. ResearchGate. [Link]
-
Priewisch, B., & Rück-Braun, K. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. ACS Publications. [Link]
-
Bobbitt, J. M., & Batchelor, W. F. (2025). Synthesis of Nitroarenes by Oxidation of Aryl Amines. ResearchGate. [Link]
-
Patil, A. G., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]
-
Huskić, I., et al. (2012). Mechanosynthesis of nitrosobenzenes: a proof-of-principle study in combining solvent-free synthesis with solvent-free separations. RSC Publishing. [Link]
-
Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]
-
Huskić, I., et al. (2025). Mechanosynthesis of nitrosobenzenes: A proof-of-principle study in combining solvent-free synthesis with solvent-free separations. ResearchGate. [Link]
-
Forrester, A. R., & Hepburn, S. P. (1971). Preparations of C-Nitroso Compounds. National Institutes of Health. [Link]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]
-
An, H., et al. (2012). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences, 24(5), 878-883. [Link]
-
Priewisch, B., & Rück-Braun, K. (2005). Efficient preparation of nitrosoarenes for the synthesis of azobenzenes. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient preparation of nitrosoarenes for the synthesis of azobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanosynthesis of nitrosobenzenes: a proof-of-principle study in combining solvent-free synthesis with solvent-free separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: Mechanistic Profiling of 3-Nitronitrosobenzene (3-NNB) Reactivity with Biological Thiols
[2]
Executive Summary
3-Nitronitrosobenzene (3-NNB) represents a unique class of "soft" electrophiles capable of modifying cysteine residues and generating nitroxyl (HNO), the one-electron reduced form of nitric oxide. Unlike simple nitrosobenzene, the electron-withdrawing nitro group at the meta position significantly enhances the electrophilicity of the nitroso nitrogen. This guide provides a standardized workflow to:
-
Quantify Kinetics: Measure the rate of thiol consumption and 3-NNB decay.
-
Detect HNO: Verify the release of nitroxyl using fluorescence spectroscopy.
-
Identify Adducts: Characterize stable sulfinamide modifications versus reversible disulfide formation.
Mechanistic Insight
The reaction between 3-NNB and thiols is not a simple substitution; it is a bifurcating pathway governed by the stability of the N-hydroxysulfenamide intermediate.
The Reaction Pathway
Upon mixing 3-NNB with a thiol (RSH), the thiolate attacks the nitroso nitrogen to form a semimercaptal (N-hydroxysulfenamide).[1] This intermediate is unstable and proceeds via two competing pathways:
-
Path A (Reductive Elimination): Reaction with a second thiol molecule to release HNO, forming a disulfide (RSSR) and a hydroxylamine (3-hydroxylaminonitrobenzene).[1]
-
Path B (Rearrangement): Internal rearrangement to form a stable sulfinamide adduct, effectively "capping" the thiol irreversibly.[1]
Pathway Visualization
The following diagram illustrates the critical branching points in the reaction matrix.
Figure 1: Bifurcating reaction mechanism of 3-NNB with thiols. Path A dominates in high-thiol environments (cytosol), while Path B (Sulfinamide) is favored in hydrophobic protein pockets.[1]
Experimental Protocols
Protocol A: Preparation and Handling of 3-NNB
Note: Nitroso compounds are photosensitive and prone to dimerization in solid state.
-
Stock Preparation: Dissolve 3-NNB in anhydrous DMSO or Ethanol to a concentration of 10-50 mM.
-
Quality Control: Freshly synthesized 3-NNB should be a green solid (monomer).[1] If the solid is colorless/yellow, it may have dimerized to the azoxy form.
-
Storage: Store stock aliquots at -80°C, protected from light.
-
-
Working Solution: Dilute into reaction buffer immediately before use. Do not store aqueous solutions.[1]
Protocol B: Kinetic Profiling (UV-Vis Spectrophotometry)
This protocol monitors the disappearance of the nitroso chromophore.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 0.1 mM DTPA (metal chelator to prevent metal-catalyzed oxidation).
-
Thiol: L-Cysteine or Glutathione (freshly prepared 100 mM stock in buffer).[1]
Steps:
-
Baseline: Add 980 µL of Buffer to a quartz cuvette.
-
Thiol Addition: Add 10 µL of Thiol stock (Final: 1 mM).
-
Initiation: Add 10 µL of 3-NNB stock (Final: 100 µM). Note: Maintain pseudo-first-order conditions ([RSH] >> [3-NNB]).
-
Measurement: Immediately scan absorbance from 250 nm to 800 nm every 10 seconds for 10 minutes.
-
Target Peak: Monitor the decay of the characteristic nitroso absorbance (typically ~750 nm for n→π* or ~300-320 nm for π→π*).
-
-
Data Analysis: Plot ln(Abs) vs. Time to determine the observed rate constant (
).
Data Output Format:
| Parameter | Value (Example) | Notes |
| 308 nm / 750 nm | 750 nm is weak but specific; 308 nm is strong but overlaps with products.[1] | |
| at pH 7.4, 1 mM GSH | ||
| ~4.6 s | Reaction is rapid; stopped-flow may be required for high concentrations.[1] |
Protocol C: HNO Detection (Fluorescence)
Since 3-NNB acts as an HNO donor via thiol reaction, confirmation is required using an HNO-specific probe like DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein).[1]
Steps:
-
Probe Loading: Incubate reaction buffer with 5 µM DAF-FM Diacetate for 30 mins (if using cells) or use hydrolyzed DAF-FM (free acid) for cell-free assays.
-
Reaction Setup:
-
Measurement: Excite at 495 nm / Emit at 515 nm.
-
Interpretation: A significant increase in fluorescence in Well C compared to controls indicates HNO release.[1]
Analytical Characterization (Mass Spectrometry)
To distinguish between disulfide formation (reversible) and sulfinamide formation (irreversible), LC-MS analysis is required.[1][2]
Workflow:
-
Incubate peptide (e.g., GAPDH fragment or model peptide) with 3-NNB (1:1 ratio) for 30 mins.[1]
-
Split Sample:
-
Aliquot 1: Analyze directly.
-
Aliquot 2: Treat with 10 mM DTT (dithiothreitol) for 15 mins, then analyze.
-
-
LC-MS/MS Analysis:
Figure 2: Decision tree for identifying covalent modifications by 3-NNB using Mass Spectrometry.
References
-
Ellis, M. K., et al. (1992).[1] Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates. Chemico-Biological Interactions.
-
Eyer, P. (1979).[1][5] Reactions of nitrosobenzene with reduced glutathione.[1][5] Chemico-Biological Interactions.
-
King, S. B. (2013).[1] Nitroxyl (HNO): generation, chemistry, and proteins.[1][4][6] Current Opinion in Chemical Biology.
-
Suarez, S. A., et al. (2017).[1][7] HNO is produced by the reaction of NO with thiols.[8] Inorganic Chemistry. [1]
-
Jackson, M. I., et al. (2012).[1] Water Soluble Acyloxy Nitroso Compounds: HNO Release and Reactions with Heme and Thiol Containing Proteins. Free Radical Biology and Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Water Soluble Acyloxy Nitroso Compounds: HNO Release and Reactions with Heme and Thiol Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and Nitroxyl (HNO)-Mediated Reactions of Acyloxy Nitroso Compounds with the Thiol- Containing Proteins Glyceraldehyde 3- Phosphate Dehydrogenase and Alkyl Hydroperoxide Reductase Subunit C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of nitrosobenzene with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Frontiers | The Chemistry of HNO: Mechanisms and Reaction Kinetics [frontiersin.org]
synthesis of semimercaptals from glutathione and nitrosoarenes
Application Notes & Protocols
Topic: Synthesis and Characterization of Semimercaptals from Glutathione and Nitrosoarenes
For: Researchers, scientists, and drug development professionals engaged in toxicology, drug metabolism, and reactive intermediate studies.
Preamble: The Transient Adducts at the Crossroads of Metabolism and Toxicity
Nitrosoarenes are highly reactive electrophilic species, often formed as metabolic intermediates from the N-oxidation of aromatic amines, a class of compounds prevalent in pharmaceuticals, industrial chemicals, and environmental pollutants. Their reactivity towards cellular nucleophiles is a primary driver of their toxicological effects, including methemoglobinemia and carcinogenesis. Among the most critical cellular nucleophiles is glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinylglycine) that serves as the cell's master antioxidant and a key player in the detoxification of xenobiotics.[1][2][3]
The initial interaction between a nitrosoarene and the thiol group of GSH leads to the formation of a labile, transient intermediate known as a semimercaptal[4]. This N,S-adduct, more formally named an N-hydroxy-N-arylsulfenamide, is a pivotal yet often elusive species. Its formation represents a critical node in the metabolic fate of nitrosoarenes, leading to several divergent pathways:
-
Reversible Dissociation: The adduct can readily dissociate back to the parent nitrosoarene and GSH, making its detection challenging.[5]
-
Rearrangement: The semimercaptal can undergo rearrangement to form a more stable sulfinamide.[4][6]
-
Redox Reactions: In the presence of excess thiol, the semimercaptal can be reduced, ultimately yielding the corresponding arylhydroxylamine and glutathione disulfide (GSSG).[4][5]
Understanding the kinetics and pathways emanating from this semimercaptal intermediate is crucial for predicting the toxic potential of arylamine-containing drugs and chemicals. This guide provides a comprehensive overview of the underlying chemistry, a detailed protocol for the in vitro synthesis of these adducts, and robust analytical methods for their characterization.
Part 1: The Mechanistic Landscape
The reaction commences with the nucleophilic attack of the thiolate anion (GS⁻) of glutathione on the electrophilic nitrogen atom of the nitrosoarene (Ar-N=O). This reaction is typically rapid, with second-order rate constants in the range of 5 x 10³ M⁻¹s⁻¹ at physiological pH.[5] The resulting semimercaptal is an N-hydroxysulfenamide structure.
The stability and subsequent fate of this intermediate are highly dependent on the reaction conditions (pH, thiol concentration) and the electronic properties of the aromatic ring.[5][6] For instance, electron-donating substituents on the nitrosoarene can stabilize a cationic transition state during rearrangement, potentially opening up additional reaction pathways where GSH can attack the aromatic ring itself.[6]
Part 2: Experimental Protocol - Synthesis and Trapping
This protocol details the non-enzymatic synthesis of the semimercaptal adduct formed between nitrosobenzene and reduced glutathione. Due to the labile nature of the target compound, the protocol emphasizes controlled conditions and rapid analysis.
Materials and Reagents
-
Nitrosobenzene (NOB)
-
Reduced L-Glutathione (GSH)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or water bath
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by titrating a solution of 100 mM KH₂PO₄ with 100 mM K₂HPO₄ until the pH reaches 7.4. Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to minimize oxidation.
-
GSH Stock Solution (100 mM): Dissolve 30.7 mg of GSH in 1.0 mL of degassed Phosphate Buffer. Prepare this solution fresh immediately before use to prevent oxidation to GSSG.
-
Nitrosobenzene Stock Solution (10 mM in Methanol): Dissolve 10.7 mg of nitrosobenzene in 10.0 mL of methanol. Store in an amber vial at 4°C. Caution: Nitrosoarenes are potent toxins and potential carcinogens. Handle with appropriate personal protective equipment (PPE).
Reaction Procedure
The following procedure is for a final reaction volume of 1.0 mL. The reaction can be scaled as needed.
-
Pre-incubation: In a 1.5 mL microcentrifuge tube, add 890 µL of 100 mM Phosphate Buffer (pH 7.4). Add 100 µL of the 100 mM GSH stock solution to achieve a final GSH concentration of 10 mM.
-
Equilibration: Place the tube in a thermomixer or water bath set to 37°C and allow it to equilibrate for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the 10 mM nitrosobenzene stock solution (for a final concentration of 100 µM). Immediately vortex the tube for 3-5 seconds.
-
Incubation: Incubate the reaction at 37°C. For kinetic studies, time points can be taken at 1, 5, 15, and 30 minutes. For endpoint analysis to maximize intermediate detection, a shorter time (e.g., 5-10 minutes) is often optimal.
-
Reaction Quenching & Sample Preparation: To halt the reaction and prepare for analysis, add 1.0 mL of ice-cold Acetonitrile containing 0.1% Formic Acid to the reaction tube. Vortex vigorously for 20 seconds to precipitate proteins (if any) and stop the reaction.
-
Clarification: Centrifuge the quenched sample at >12,000 x g for 10 minutes at 4°C.
-
Sample Transfer: Carefully transfer the supernatant to an HPLC vial for immediate analysis.
Part 3: Analytical Characterization Workflow
The detection and identification of the semimercaptal adduct require sensitive and specific analytical techniques, primarily High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
HPLC-MS/MS Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Parameters
High-resolution mass spectrometry (HRMS) is essential for unequivocal identification.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) to collect both precursor ion and fragment ion data.
-
Key Diagnostic Ions: The primary method for identifying GSH adducts is to look for characteristic neutral losses or fragment ions during MS/MS fragmentation.[7][8]
-
Neutral Loss of 129 Da: In positive ion mode, GSH conjugates often exhibit a characteristic neutral loss of the pyroglutamic acid moiety (129.0426 Da).[7]
-
Precursor Ion or Fragment Ion Scanning: Searching for the immonium ion of the γ-glutamyl portion can also be effective.
-
Expected Adducts and Masses
For the reaction of nitrosobenzene (C₆H₅NO, MW = 107.11 g/mol ) and glutathione (C₁₀H₁₇N₃O₆S, MW = 307.32 g/mol ), the following species should be monitored.
| Compound Name | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Key MS/MS Fragment/Loss |
| Glutathione (GSH) | C₁₀H₁₇N₃O₆S | 307.0814 | 308.0887 | - |
| Nitrosobenzene (NOB) | C₆H₅NO | 107.0371 | 108.0444 | - |
| Semimercaptal Adduct | C₁₆H₂₂N₄O₇S | 414.1260 | 415.1333 | Neutral Loss of 129.0426 |
| Sulfinamide | C₁₆H₂₁N₄O₇S | 413.1182 | 414.1255 | Neutral Loss of 129.0426 |
| Phenylhydroxylamine | C₆H₇NO | 109.0528 | 110.0601 | - |
| GSSG | C₂₀H₃₂N₆O₁₂S₂ | 612.1571 | 613.1644 | - |
Part 4: Causality and Field Insights
-
Why Degas the Buffer? Oxygen can participate in redox cycling reactions, particularly with the nitrosoarene/hydroxylamine couple, and can promote the auto-oxidation of GSH to GSSG. Using degassed buffers provides a cleaner, more defined chemical system.
-
Why Prepare GSH Fresh? The thiol group of GSH is susceptible to oxidation. Using a freshly prepared solution ensures that the starting concentration of the active nucleophile is accurate, which is critical for kinetic studies and reproducibility.
-
-
The pH Dilemma: The reaction rate is pH-dependent. While the thiolate (GS⁻) is the active nucleophile, and its concentration increases with pH, the stability of the semimercaptal and the rate of its rearrangement to the sulfinamide are also pH-sensitive, with the rearrangement being favored at lower pH values.[5] A pH of 7.4 is a standard starting point as it is physiologically relevant.
-
-
Interpreting the Results: The semimercaptal is often a low-abundance, transient peak in the chromatogram. Its identity is confirmed by its exact mass and, most importantly, the characteristic fragmentation pattern (e.g., neutral loss of 129 Da). The relative peak areas of the semimercaptal, sulfinamide, and phenylhydroxylamine will shift depending on the reaction time and the initial GSH:nitrosoarene ratio.
This guide provides the foundational knowledge and a robust protocol for investigating the formation of semimercaptals from glutathione and nitrosoarenes. By carefully controlling reaction conditions and employing high-resolution analytical techniques, researchers can successfully trap and characterize these critical intermediates, gaining valuable insights into the mechanisms of xenobiotic metabolism and toxicity.
References
-
Eyer, P. (1979). Reactions of nitrosobenzene with reduced glutathione. Chemico-Biological Interactions, 24(2), 227–239. [Link]
-
Jourdon, M., et al. (2012). The Reaction between Nitric Oxide, Glutathione and Oxygen in the Presence and Absence of Protein: How are S-Nitrosothiols Formed? Free Radical Biology and Medicine. [Link]
-
Carballal, S., et al. (2011). S-nitrosocysteine and glutathione depletion synergize to induce cell death in human tumor cells: insights into the redox and cytotoxic mechanisms. Free Radical Biology and Medicine. [Link]
-
Wong, P. S., et al. (1996). The chemistry of the S-nitrosoglutathione/glutathione system. Proceedings of the National Academy of Sciences, 93(25), 14784–14789. [Link]
-
Wong, P. S., et al. (1996). The chemistry of the S-nitrosoglutathione/glutathione system. Proceedings of the National Academy of Sciences of the United States of America, 93(25), 14784–14789. [Link]
-
Mulder, G. J., et al. (1990). Additional pathways of S-conjugate formation during the interaction of thiols with nitrosoarenes bearing pi-donating substituents. Chemical Research in Toxicology, 3(2), 137-142. [Link]
-
Xcode Life. (2021). What Is Glutathione Conjugation?. Xcode Life. [Link]
-
van der Aar, E. M., et al. (1996). Structure-activity relationships for the glutathione conjugation of 2-substituted 1-chloro-4-nitrobenzenes by rat glutathione S-transferase 4-4. Chemical Research in Toxicology, 9(2), 527–534. [Link]
-
Wong, P. S., et al. (1996). The chemistry of the S-nitrosoglutathione/glutathione system. PubMed, National Center for Biotechnology Information. [Link]
-
Klehr, H., Eyer, P., & Schäfer, W. (1985). On the mechanism of reactions of nitrosoarenes with thiols. Formation of a common intermediate "semimercaptal". Biological Chemistry Hoppe-Seyler, 366(8), 755–760. [Link]
-
Arise, R. O. (2017). Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. MOJ Toxicology. [Link]
-
Multiple Authors. (2025). Glutathione: Role in Oxidative/Nitrosative Stress, Antioxidant Defense, and Treatments. MDPI. [Link]
-
Parker, J. D., & Tse, W. K. F. (2020). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. Biomolecules. [Link]
-
Waters Corporation. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Waters. [Link]
-
Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]
-
Cece-Esencan, E.N., et al. (2016). Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data. Mass Analytica. [Link]
-
Springer Nature Experiments. (n.d.). Manual Solid Phase Synthesis of Glutathione Analogs. Springer Nature. [Link]
-
Tew, K. D., et al. (2014). Glutathione S-conjugates as prodrugs to target drug-resistant tumors. Frontiers in Pharmacology. [Link]
-
Rass Biosolution. (n.d.). ANALYTICAL TECHNIQUES FOR GLUTATHIONE DETECTION. Rass Biosolution. [Link]
-
Smeyne, M., & Smeyne, R. J. (2013). Glutathione Metabolism and Parkinson's Disease. Free Radical Biology and Medicine. [Link]
-
Ribeiro, B. (2023). Glutathione: the master antioxidant. Ozone Therapy Global Journal. [Link]
-
Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Journal of Chromatography B, 781(1-2), 181–206. [Link]
-
ResearchGate. (2025). N-Nitrosodimethylamine Changes the Expression of Glutathione S-Transferase in the Liver of Male Mice: The Role of Antioxidants. ResearchGate. [Link]
-
Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). G-Biosciences. [Link]
-
Li, W., et al. (2019). Highly Efficient Synthesis of Glutathione via a Genetic Engineering Enzymatic Method Coupled with Yeast ATP Generation. Molecules. [Link]
-
Lewerenz, J., et al. (2006). A Novel Approach to Enhancing Cellular Glutathione Levels. Journal of Neurochemistry. [Link]
-
Aoyama, K., & Nakaki, T. (2013). Impaired Glutathione Synthesis in Neurodegeneration. International Journal of Molecular Sciences. [Link]
-
Ilic, D., et al. (2010). Cysteine and Glutathione Mixed-Disulfide Conjugates of Thiosulfinates: Chemical Synthesis and Biological Activities. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. Glutathione Metabolism and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired Glutathione Synthesis in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of reactions of nitrosoarenes with thiols. Formation of a common intermediate "semimercaptal" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of nitrosobenzene with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additional pathways of S-conjugate formation during the interaction of thiols with nitrosoarenes bearing pi-donating substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
Troubleshooting & Optimization
Technical Support Center: Managing the Dimerization of 1-Nitro-3-nitrosobenzene in Solution
Welcome to the technical support center for handling 1-Nitro-3-nitrosobenzene. This guide is designed for researchers, scientists, and drug development professionals who work with aromatic C-nitroso compounds. Here, we address the common challenge of reversible dimerization in solution, providing in-depth explanations, troubleshooting guides, and validated protocols to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Dimerization of 1-Nitro-3-nitrosobenzene
This section provides the fundamental knowledge needed to understand why 1-Nitro-3-nitrosobenzene dimerizes and the factors that control this behavior.
Q1: What is dimerization, and why is it particularly prevalent with 1-Nitro-3-nitrosobenzene?
A: Aromatic C-nitroso compounds, including 1-Nitro-3-nitrosobenzene, exist in a dynamic, reversible equilibrium between two forms: a monomer and a dimer.[1][2][3] The monomer (C₆H₄(NO₂)(NO)) is a reactive, deeply colored species, while the dimer ((C₆H₄(NO₂)(NO))₂) is a more stable, typically colorless or pale yellow compound.[2] This process involves the formation of a covalent bond between the nitrogen atoms of two monomer molecules to create an azodioxy bridge (Ar-N(O)=N(O)-Ar).[1][2]
The dimerization is especially favored in 1-Nitro-3-nitrosobenzene due to the strong electron-withdrawing nature of the nitro (-NO₂) group. This substituent enhances the electrophilic character of the nitroso-nitrogen atom, increasing its reactivity and propensity to form the dimer.[4] The equilibrium can be shifted by various experimental conditions, which is the key to controlling the species present in your solution.
Below is a diagram illustrating this fundamental equilibrium.
Caption: Reversible equilibrium between the monomer and dimer forms.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted to directly address problems you may encounter during your experiments.
Q2: My green solution of 1-Nitro-3-nitrosobenzene turned pale yellow or colorless. What happened and how do I fix it?
A: A loss of the characteristic green or blue color indicates that the equilibrium has shifted from the monomer towards the colorless dimer.[2][4] This reduces the concentration of the reactive monomeric species available for your reaction.
Causality and Troubleshooting Steps:
The primary factors driving this shift are temperature, concentration, and solvent choice.[2] Use the following workflow to diagnose and resolve the issue.
Caption: Step-by-step workflow to address unwanted dimerization.
Data Summary: Factors Influencing the Monomer-Dimer Equilibrium
| Factor | Condition Favoring Monomer | Condition Favoring Dimer | Scientific Rationale |
| Temperature | Higher Temperatures | Lower Temperatures (< 30 °C) | Dimerization is typically an exothermic process. Increasing temperature shifts the equilibrium toward the monomer according to Le Chatelier's principle.[1][2] |
| Concentration | Dilute Solution | Concentrated Solution | Dimerization is a second-order process. Lowering the concentration reduces the frequency of monomer-monomer collisions.[2] |
| Solvent Polarity | Non-polar, inert solvents | Polar solvents (e.g., water) | The azodioxy dimer is more polar than the monomer. Polar solvents can preferentially solvate and stabilize the dimer form.[5] |
| Substituents | Electron-donating groups | Electron-withdrawing groups | Electron-withdrawing groups like -NO₂ increase the electrophilicity of the nitroso nitrogen, promoting the nucleophilic attack that initiates dimerization.[4] |
Q3: I am observing inconsistent reaction rates. Could dimerization be the cause?
A: Yes. In many reactions, such as Diels-Alder cycloadditions or condensations with active methylene compounds, the nitroso monomer is the sole reactive species.[2] If your solution contains a significant and fluctuating population of the dimer, the effective concentration of your reactant (the monomer) is lower and less predictable than the total weighed-in concentration. This is a critical source of non-reproducibility.
Self-Validating Solution:
To ensure consistent results, you must quantify the monomer concentration immediately before initiating your reaction. A simple UV-Vis spectroscopic check is the most effective method.
Section 3: Experimental Protocols
These protocols provide step-by-step instructions for preparing and analyzing your solutions.
Protocol 1: Preparation of a Standardized Monomeric 1-Nitro-3-nitrosobenzene Solution
This protocol describes how to prepare a solution where the equilibrium is intentionally shifted to favor the monomer.
-
Selection of Solvent: Choose a relatively non-polar, inert solvent in which the compound is soluble (e.g., toluene, dichloromethane, or chloroform).
-
Initial Dissolution: Weigh the solid 1-Nitro-3-nitrosobenzene (which exists primarily as the dimer) and dissolve it in the chosen solvent to create a solution of the desired final concentration (e.g., 1-10 mM). The solution will likely appear pale yellow.
-
Thermal Dissociation: Gently warm the solution in a water bath to 35-40 °C for 10-15 minutes. You should observe the development of a distinct green or blue color as the dimer dissociates into the monomer.
-
Spectroscopic Verification (Mandatory): Cool the solution to your intended reaction temperature. Immediately acquire a UV-Vis spectrum. Confirm the presence of the characteristic monomer absorbance peak (typically in the 650-800 nm range for nitrosoarenes).
-
Usage: Use the freshly prepared solution immediately for your experiments to minimize re-equilibration back to the dimer.
Protocol 2: Monitoring Monomer Concentration using UV-Vis Spectroscopy
This protocol allows you to monitor the state of the equilibrium.
-
Acquire Reference Spectra: Prepare two solutions under conditions that strongly favor each species.
-
Monomer-Rich: Prepare a dilute solution (<1 mM) in toluene and warm it to ~40 °C.
-
Dimer-Rich: Prepare a concentrated solution (>50 mM) in a more polar solvent at a low temperature (e.g., 5 °C).
-
-
Identify λmax: Scan both solutions across the UV-Vis range (e.g., 300-900 nm). Identify the maximum absorbance wavelength (λmax) for the monomer (in the visible region) and the dimer (typically in the UV region).
-
Analyze Experimental Sample: Acquire a spectrum of your experimental solution.
-
Interpretation: The magnitude of the absorbance at the monomer's λmax is directly proportional to its concentration. A decrease in this absorbance over time indicates a shift towards the dimer.
Data Summary: Key Analytical Signatures
| Species | Visual Appearance | UV-Vis Absorbance (λmax) | General ¹H NMR Features |
| Monomer | Deep green or blue solution[2] | Strong absorbance in the visible region (~650-800 nm) | A single set of sharp aromatic signals.[6] |
| Dimer | Colorless or pale yellow solid/solution[2] | Absorbance primarily in the UV region (< 400 nm) | Two distinct sets of aromatic signals (for Z- and E-isomers), often broader due to exchange.[6] |
Section 4: Frequently Asked Questions (FAQs)
Q4: Is the dimerization of 1-Nitro-3-nitrosobenzene reversible? A: Yes, the formation of the dimer is fully reversible.[1][3] The equilibrium can be shifted in either direction by adjusting the conditions outlined in this guide.
Q5: Can I prevent dimerization by adding a chemical stabilizer? A: While physical methods (temperature, concentration) are most common, advanced techniques exist. Host-guest chemistry, where a host molecule like an octa acid or cyclodextrin encapsulates a single monomer molecule, can physically prevent it from finding a partner to dimerize with.[5] This is a specialized approach used to study isolated monomers but is not a typical laboratory additive.
Q6: How should I store solid 1-Nitro-3-nitrosobenzene? A: In its solid state, the compound exists almost entirely as the dimer, which is more stable.[1][2] Store it in a cool, dark, and dry environment according to the supplier's safety data sheet. The primary concerns are related to its reactivity and potential degradation, not dimerization, in the solid form.
Q7: Does light affect the monomer-dimer equilibrium? A: Yes, under certain conditions, particularly at cryogenic temperatures in the solid state, UV light can be used to cleave the azodioxy bond of the dimer to generate the monomer.[1] While not a primary control method in solution at ambient temperatures, it is best practice to protect solutions of nitroso compounds from prolonged exposure to strong light to prevent potential photochemical side reactions.
References
-
Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(1), 258–286. [Link]
-
Gowenlock, B. G., & Lüttke, W. (1958). Aromatic C-nitroso Compounds. Quarterly Reviews, Chemical Society, 12(4), 321-340. (Note: While a direct link to the full text may require subscription, the principles are widely cited in modern reviews like reference).
-
Vançik, H. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Molecules, 22(12), 2209. [Link]
-
Wikipedia. (n.d.). Nitrosobenzene. Retrieved February 20, 2026, from [Link]
-
Kamatham, N., Raj, A. M., Givens, R. S., Da Silva, J. P., & Ramamurthy, V. (2019). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. ACS Omega, 4(1), 2212–2219. [Link]
-
Orrell, K. G., Šik, V., & Stephenson, D. (1998). Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers. Journal of the Chemical Society, Perkin Transactions 2, (4), 797-804. [Link]
-
Rzepa, H. S. (2021). Mechanism of the dimerisation of Nitrosobenzene. Henry Rzepa's Blog. [Link]
-
Book chapter excerpt on ResearchGate discussing Aromatic C-nitroso compounds dimerization. (2016). ResearchGate. [Link]
- Book excerpt on Google Books discussing monomer-dimer equilibrium of various nitroso compounds.
-
Cremer, D., & Schindler, M. (1995). Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? An Ab Initio Study of the Dimerization of Nitrosomethane and Its Oxime. The Journal of Organic Chemistry, 60(25), 8123–8132. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 3. Dimerization of Aromatic C-Nitroso Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing m-Nitronitrosobenzene Synthesis
Ticket ID: #OX-NO-3NB Subject: Yield Optimization & Troubleshooting for m-Nitronitrosobenzene via Oxidation Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
You are likely attempting to synthesize 1-nitro-3-nitrosobenzene (m-nitronitrosobenzene) from 3-nitroaniline .
The most common failure mode in this synthesis is not the reaction chemistry itself, but the misidentification of the product due to the nitroso monomer-dimer equilibrium, or over-oxidation to m-dinitrobenzene.
The Golden Rule: Do not judge the purity of your nitroso product solely by the appearance of the solid. Nitrosobenzenes are dichroic :
-
Solid State: Pale yellow/colorless (Azodioxy dimer).
-
Solution/Melt: Emerald green or blue (Monomer).
If your solid is yellow but turns green when dissolved in DCM, you have the correct product. If it remains yellow in solution, you have likely over-oxidized to m-dinitrobenzene.
Standard Operating Procedure (SOP)
We recommend the Oxone® (Potassium peroxymonosulfate) Biphasic Oxidation method. It offers superior chemoselectivity over H₂O₂/catalyst systems for this specific substrate, minimizing the risk of over-oxidation.
Reagents & Setup
-
Substrate: 3-Nitroaniline (1.0 equiv)
-
Oxidant: Oxone® (2.0 - 2.2 equiv)
-
Solvent System: Dichloromethane (DCM) / Water (1:2 v/v ratio)
-
Apparatus: Round-bottom flask with high-speed magnetic stirring (critical).
Step-by-Step Protocol
-
Dissolution (Organic Phase): Dissolve 3-nitroaniline in DCM. Ensure complete solvation.
-
Preparation (Aqueous Phase): Dissolve Oxone® in distilled water.
-
Note: Oxone is acidic. Some protocols suggest buffering with NaHCO₃, but for electron-deficient anilines like 3-nitroaniline, unbuffered conditions are usually sufficient and prevent hydrolysis side-reactions.
-
-
Biphasic Initiation: Add the aqueous Oxone solution to the DCM solution in one portion.
-
The "Mass Transfer" Phase: Stir vigorously .
-
Why? The reaction occurs at the interface. Slow stirring leads to localized over-oxidation and low conversion.
-
-
Monitoring: Monitor by TLC (Silica, Hexane/EtOAc 4:1).
-
Target: Disappearance of amine (polar, low R_f) and appearance of nitroso (non-polar, high R_f, often green on the plate).
-
Timeframe: Typically 1–4 hours at room temperature.
-
-
Quench & Workup:
-
Separate layers.
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Wash with Sat. NaHCO₃ (removes acidic byproducts).
-
Wash with Brine, dry over MgSO₄.
-
-
Isolation: Evaporate solvent under reduced pressure at <30°C .
-
Warning: Nitroso compounds are volatile and sublime easily. Do not overheat.
-
Troubleshooting Matrix
Use this table to diagnose low yields or impurity profiles.
| Symptom | Probable Cause | Corrective Action |
| Product is yellow in solid AND solution | Over-oxidation to m-dinitrobenzene. | 1. Reduce reaction time.2. Reduce Oxone equivalents (try 1.8 eq).3. Ensure reaction temp does not exceed 25°C. |
| Low Yield (<50%) + Orange/Red impurities | Azoxy Dimerization (Condensation of amine + nitroso).[1] | 1. Increase dilution of the reaction.2. Increase stirring speed (rapid oxidation prevents coupling).3. Ensure amine is fully dissolved before adding oxidant. |
| Product disappears on Rotavap | Sublimation / Volatility . | 1. Set water bath to <25°C.2. Stop evaporation immediately upon dryness.3. Do not use high vacuum for prolonged periods. |
| NMR shows broad/messy peaks | Dimer-Monomer Equilibrium . | 1. Run NMR at elevated temperature (e.g., 50°C) to dissociate the dimer.2. Dilute the sample significantly. |
| Starting material remains | Phase Transfer Limitation . | 1. Increase stirring RPM.2. Add a phase transfer catalyst (e.g., TBAB) cautiously (may increase over-oxidation risk). |
Mechanistic Visualization
Understanding the pathway is critical to controlling side reactions.
Figure 1: Reaction pathway showing the target equilibrium (Green) and critical failure modes (Red).
Decision Tree: Is My Product Pure?
Follow this logic flow before discarding any material.
Figure 2: Rapid visual diagnostic workflow for nitroso product verification.
Frequently Asked Questions (FAQs)
Q: Can I use mCPBA instead of Oxone? A: Yes, but mCPBA (meta-chloroperoxybenzoic acid) is often more aggressive and harder to separate from the byproduct (m-chlorobenzoic acid) without column chromatography. The Oxone method allows for a simple aqueous wash workup, which is superior for scale-up.
Q: My NMR shows double peaks for every proton. Is it a mixture? A: Likely not. In concentrated NMR samples, you are observing a mixture of the monomer and the dimer (which can exist as cis and trans isomers).
-
Fix: Warm the NMR tube to 45–50°C. The equilibrium will shift toward the monomer, and the peaks should coalesce into a single clean set.
Q: How do I store the product? A: Nitroso compounds are sensitive to light and heat. Store in an amber vial, under inert gas (Argon/Nitrogen), in a freezer (-20°C). At room temperature, they may slowly oxidize to the nitro compound or form insoluble amorphous solids.
Q: Is the reaction exothermic? A: The oxidation of amines is exothermic. While m-nitroaniline is less reactive, adding Oxone to a large-scale reaction can generate heat. Always add the oxidant slowly if scaling up >5g, and maintain temperature <25°C to prevent over-oxidation.
References
-
Priewisch, B., & Rück-Braun, K. (2005).[2][3] Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes.[4][3][5] The Journal of Organic Chemistry, 70(6), 2350–2352. [Link] (The authoritative source for the Oxone biphasic protocol).
-
Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396. [Link] (Comprehensive review covering the monomer-dimer equilibrium and physical properties).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes [ouci.dntb.gov.ua]
- 3. Efficient preparation of nitrosoarenes for the synthesis of azobenzenes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Efficient preparation of nitrosoarenes for the synthesis of azobenzenes [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Color Changes in Nitrosobenzene Synthesis
Welcome to the technical support center for nitrosobenzene synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this versatile intermediate. The characteristic green color of nitrosobenzene in its monomeric form, and its transition to a yellow or colorless solid, is a key indicator of the compound's state. However, unexpected color changes can signal underlying issues in the reaction. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the nuances of this synthesis, ensuring both high yield and purity.
Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Nitrosobenzene's Color
This section addresses the fundamental principles behind the observed colors of nitrosobenzene, which are crucial for distinguishing expected behavior from experimental problems.
Q1: My reaction mixture or solution of nitrosobenzene is a vibrant green. What does this indicate?
A: A green or deep blue color is the hallmark of the nitrosobenzene monomer (C₆H₅NO) in solution.[1][2] This color arises from the electronic absorption of the nitroso (-N=O) group. The monomeric form is typically favored in dilute solutions, at elevated temperatures, or in the gas phase.[1][3][4] Therefore, observing a green color during the reaction or upon dissolving the final product is a strong positive indicator that you have successfully synthesized the target compound.
Q2: Upon concentrating my green solution or after crystallization, I obtained a pale yellow to white solid. Did my product decompose?
A: This is the most common query and, in most cases, represents a successful synthesis, not decomposition. Nitrosobenzene exists in a dynamic equilibrium between its green monomeric form and a pale yellow (or often colorless/white) dimeric form.[1][5] This dimer, sometimes referred to as azobenzenedioxide, is favored in the solid state and in concentrated solutions.[1][6] The transition from green to yellow is a physical manifestation of this equilibrium shifting towards the more stable dimer upon removal of the solvent or cooling, as dictated by Le Chatelier's principle.[1]
Q3: What is the relationship between the green monomer and the yellow dimer?
A: The monomer and dimer are in a reversible equilibrium. The solid, dimeric form will typically dissolve to give a green solution as the equilibrium shifts towards the monomer. Conversely, a green solution will yield the solid dimer upon crystallization. This process is illustrated below.
Diagram: Nitrosobenzene Monomer-Dimer Equilibrium
Caption: The reversible equilibrium between the green monomer and the yellow dimer of nitrosobenzene.
Part 2: Troubleshooting Guide: Unexpected Color Changes & Synthesis Failures
While the green-to-yellow transition is normal, other color changes or the absence of expected colors can indicate specific problems. Use the following table to diagnose and resolve issues in your synthesis.
| Symptom / Observation | Probable Cause(s) | Recommended Corrective Actions & Explanations |
| No Green Color Develops; Reaction Remains Color of Starting Materials | 1. Ineffective Oxidizing/Reducing Agent: The reagent may be old, decomposed, or of insufficient strength. 2. Insufficient Activation: Reaction conditions (e.g., temperature, pH) are not optimal to initiate the reaction.[7] | 1. Verify Reagent Quality: Use freshly prepared or verified reagents. For instance, Caro's acid should be prepared fresh before use. 2. Optimize Conditions: Ensure the temperature is within the recommended range. For aniline oxidation, the reaction is often exothermic and may require initial cooling followed by gentle warming. Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the consumption of starting material. |
| Reaction Mixture Turns Dark Brown, Black, or Forms a Tar | 1. Over-oxidation/Decomposition: The reaction temperature is too high, or the oxidizing agent is too strong, leading to the formation of nitrobenzene or polymeric byproducts.[8] 2. Side Reactions: In acidic conditions, aniline can polymerize. In reductive syntheses, condensation reactions can form azoxybenzene and other colored impurities.[9] | 1. Strict Temperature Control: Maintain the reaction at the specified temperature, often at or below 0°C, especially during reagent addition.[2] 2. Use Milder Reagents: If using strong oxidants, consider alternatives like Oxone or H₂O₂ with a suitable catalyst, which can offer better control.[2][10] 3. Control Stoichiometry: Use the precise stoichiometric amount of the reagent to avoid excess that could lead to side reactions. |
| Green Color Appears Briefly, Then Fades to Colorless or Yellow-Orange (in solution) | 1. Product Instability: The newly formed nitrosobenzene is reacting further. 2. Over-reduction: In syntheses starting from nitrobenzene, the reaction has proceeded past nitrosobenzene to form phenylhydroxylamine (colorless) and subsequently aniline.[11] 3. Over-oxidation: The nitrosobenzene is being oxidized to nitrobenzene (pale yellow).[8] | 1. Monitor Closely with TLC: Track the appearance and disappearance of the product spot relative to the starting material and potential byproducts. 2. Quench Promptly: As soon as TLC indicates the maximum formation of nitrosobenzene, quench the reaction to prevent further transformation. 3. Re-evaluate Reagent Quantity: Reduce the equivalents of the reducing/oxidizing agent in subsequent attempts. |
| Final Solid Product is an Off-Color Yellow, Orange, or Oily Substance | 1. Presence of Impurities: The product is contaminated with byproducts such as dinitrobenzene, azoxybenzene, or unreacted starting materials. 2. Residual Acid/Base: Inadequate washing during the workup can leave catalysts or reagents that cause degradation over time. | 1. Purify Thoroughly: Nitrosobenzene can be effectively purified by steam distillation or sublimation.[1][12][13] These methods capitalize on its volatility and are excellent for removing non-volatile impurities. 2. Ensure Neutrality: During workup, wash the organic layer thoroughly with a mild base (e.g., NaHCO₃ solution) and then with brine until the aqueous washes are neutral. 3. Characterize the Product: Use melting point analysis and spectroscopy (NMR, IR) to confirm the identity and purity of the final product. |
Troubleshooting Logic Flowchart
Caption: A decision tree for troubleshooting common issues based on reaction color.
Part 3: Validated Experimental Protocol: Oxidation of Aniline with Oxone®
This protocol describes a reliable, biphasic method for synthesizing nitrosobenzene. It includes checkpoints to validate the reaction's progress.
Safety Precautions: Aniline is toxic and readily absorbed through the skin. Nitrosobenzene is also toxic.[1] All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reagents & Equipment:
-
Aniline
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Separatory Funnel
-
Round-bottom flask
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in dichloromethane (DCM). In a separate beaker, prepare a solution of Oxone® (2.0 eq) and sodium bicarbonate (4.0 eq) in deionized water. The bicarbonate maintains a neutral to slightly basic pH, preventing aniline polymerization.
-
Reaction Setup: Cool the flask containing the aniline solution to 0°C using an ice-water bath.
-
Oxidation: Add the aqueous Oxone®/NaHCO₃ solution to the aniline solution at 0°C. Stir the resulting biphasic mixture vigorously. The reaction is often marked by the organic (DCM) layer turning a deep green over 1-2 hours.
-
Checkpoint 1: A distinct green color in the organic layer is the primary visual indicator of successful nitrosobenzene formation.
-
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). Spot the starting aniline and the organic layer of the reaction mixture. The reaction is complete when the aniline spot has disappeared, and a new, typically higher Rf spot for nitrosobenzene is prominent.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel. Separate the layers and collect the organic (DCM) layer.
-
Washing: Wash the organic layer with deionized water (2x) and then with brine (1x). This removes residual salts and water-soluble impurities.
-
Checkpoint 2: The green color of the organic layer should persist through the washing steps.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Use minimal heat during evaporation to prevent product loss, as nitrosobenzene is volatile.[2]
-
Isolation: As the solvent is removed, the concentrated green solution will typically yield a pale yellow or white solid—the nitrosobenzene dimer.
-
Checkpoint 3: The appearance of a pale yellow/white solid from a concentrated green solution confirms the expected monomer-to-dimer transition upon crystallization.
-
-
Purification (Optional): For very high purity, the crude product can be purified by sublimation or steam distillation.[1][13]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of nitrosobenzene via aniline oxidation.
References
Sources
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scispace.com [scispace.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Nitrosobenzene | 586-96-9 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Nitronitrosobenzene by Steam Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-nitronitrosobenzene. Steam distillation is a powerful technique for the purification of volatile, water-immiscible compounds, particularly those that are thermally sensitive. This guide provides in-depth technical information, troubleshooting advice, and critical safety protocols to ensure successful and safe experimental outcomes.
I. Scientific Principles and Considerations
Steam distillation is predicated on Dalton's Law of Partial Pressures, which states that the total vapor pressure of a mixture of immiscible liquids is the sum of the vapor pressures of the individual components. This allows for the distillation of a high-boiling point compound at a temperature below the boiling point of water (100°C at atmospheric pressure), thus preventing thermal decomposition of sensitive molecules like 3-nitronitrosobenzene.
Key Considerations for 3-Nitronitrosobenzene:
-
Thermal Sensitivity: Nitroso compounds can be thermally labile. Steam distillation provides a gentle purification method, minimizing the risk of decomposition that might occur at the compound's atmospheric boiling point. Studies on nitroarenes indicate that thermal stability can be influenced by substituents on the benzene ring[1].
-
Volatility: Aromatic nitroso compounds are known to be volatile, which makes steam distillation a suitable purification technique[2].
-
Monomer-Dimer Equilibrium: Nitrosobenzenes exist in an equilibrium between a colored monomeric form and a colorless dimeric form. This equilibrium is temperature-dependent, with the monomer being favored at higher temperatures[3]. This property is relevant during the distillation and subsequent handling of the purified product.
-
Safety: Nitroso compounds are often toxic and should be handled with extreme care. Appropriate personal protective equipment (PPE) and engineering controls are mandatory[4][5].
II. Experimental Protocol: Steam Distillation of 3-Nitronitrosobenzene
Materials and Equipment:
-
Crude 3-nitronitrosobenzene
-
Distilled water
-
Steam generator (or a two-neck round-bottom flask for generating steam in situ)
-
Distilling flask (Claisen flask recommended to prevent bumping)
-
Condenser
-
Receiving flask
-
Heating mantle or steam source
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Standard laboratory glassware and clamps
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the steam distillation apparatus as depicted in the diagram below. Ensure all joints are securely clamped and sealed to prevent vapor loss.
-
Charging the Flask: Introduce the crude 3-nitronitrosobenzene into the distilling flask. Add a sufficient amount of distilled water to create a slurry and allow for effective steam interaction. Do not fill the flask more than halfway.
-
Initiating Distillation: Begin heating the steam generation flask or introduce steam from an external source. The steam will pass through the crude mixture, causing the 3-nitronitrosobenzene to co-distill with the water.
-
Controlling the Distillation Rate: Adjust the heating or steam flow to maintain a steady distillation rate. A common recommendation is to collect the distillate at a rate of approximately 1-2 drops per second.
-
Monitoring the Distillate: The distillate will appear as a milky or cloudy emulsion as the water-insoluble 3-nitronitrosobenzene condenses. Continue the distillation until the distillate runs clear, indicating that all the volatile organic compound has been collected.
-
Isolation of the Product:
-
Transfer the collected distillate to a separatory funnel.
-
Extract the aqueous suspension with a suitable organic solvent (e.g., dichloromethane) multiple times to ensure complete recovery of the product.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the organic extract over an anhydrous drying agent like sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified 3-nitronitrosobenzene.
-
Diagram of a Typical Steam Distillation Setup:
Sources
Technical Support Center: m-Nitronitrosobenzene Stability & Handling
Topic: Storage conditions to maintain m-nitronitrosobenzene (m-NNB) monomer stability. Ticket ID: NNB-MON-001 Support Level: Tier 3 (Senior Application Scientist)
Part 1: The Monomer-Dimer Paradox (Read This First)
Before addressing storage, we must correct a common misconception regarding m-nitronitrosobenzene.
You generally cannot "store" the monomer in a solid state.
Like most nitroso-aromatics, m-nitronitrosobenzene exists in a dynamic equilibrium between a colored monomer (green/blue) and a colorless or pale yellow azodioxy dimer.
-
Solid State: The equilibrium heavily favors the dimer due to crystal lattice energy stabilization. If you isolate the monomer and leave it on a bench, it will spontaneously dimerize into the yellow solid.
-
Solution/Gas Phase: The monomer is favored by high temperatures and low concentrations.[1]
The Support Strategy: We do not "maintain" the solid monomer. Instead, we store the stable dimer and provide protocols to regenerate the monomer on demand, or maintain the monomer in dilute solution for short-term use.
Part 2: Storage Protocols
Protocol A: Long-Term Storage (The Dimer Strategy)
Recommended for: Inventory holding, bulk storage.
| Parameter | Specification | Scientific Rationale |
| State | Solid (Powder/Crystal) | The dimer is the thermodynamic sink in the solid phase. |
| Temperature | -20°C (Freezer) | Low temperature inhibits oxidative decomposition and locks the dimer state. |
| Light | Strict Darkness | Nitroso compounds undergo photochemical decomposition (cleavage to radical species). Use amber vials wrapped in foil. |
| Atmosphere | Argon/Nitrogen | Prevents oxidation to m-dinitrobenzene. |
| Container | PTFE-lined cap | Avoids interaction with rubber septa, which can absorb volatile monomers. |
Protocol B: Maintaining Monomer in Solution (The Working Strategy)
Recommended for: Active experiments, hetero-Diels-Alder reactions.
-
Solvent Choice: Use non-polar solvents (e.g., CHCl₃, CH₂Cl₂) to favor the monomer. Polar solvents can stabilize the polar dimer form via dipole interactions.
-
Concentration Limit: Maintain concentration < 0.05 M .
-
Why? Dimerization is a second-order reaction (
). Dilution geometrically reduces the collision frequency required for dimerization.
-
-
Temperature: Keep solutions at Room Temperature (20–25°C) or slightly elevated during reaction.
-
Counter-intuitive: Cooling a solution often precipitates the dimer or shifts equilibrium toward it. Only cool if the specific reaction requires it for selectivity.
-
Part 3: Monomer Regeneration Workflow
When you are ready to use m-NNB, you will likely start with the yellow dimer. Use this workflow to generate the reactive monomer.
Figure 1: The regeneration cycle. Note that cooling or concentrating the monomer solution will revert it to the dimer.
Part 4: Troubleshooting Guide (FAQ)
Q1: My sample is yellow. Has it degraded?
A: Likely not. Yellow indicates the dimer form (
-
Test: Dissolve a small amount in chloroform and warm it gently. If it turns green/blue, the monomer is intact.
-
Fail: If it remains yellow/brown upon heating, it may have oxidized to m-dinitrobenzene.
Q2: Why did my hetero-Diels-Alder reaction fail?
A: Check your stoichiometry calculation.
-
Issue: Did you calculate Molarity based on the Monomer MW (~151 g/mol ) or Dimer MW (~302 g/mol )?
-
Fix: Most commercial bottles are labeled as the monomer, but the substance inside is the dimer. If you weigh 151 mg, you have 1 mmol of monomer equivalents, but only 0.5 mmol of dimer molecules. Ensure your reaction conditions (heat/solvent) are sufficient to dissociate the dimer during the reaction.
Q3: Can I sublime the monomer to purify it?
A: Yes, this is the gold standard for purification.
-
Method: Sublime under vacuum onto a cold finger (dry ice/acetone).
-
Warning: These crystals are metastable. If you scrape them off and let them warm to room temperature in a pile, they will exothermically revert to the yellow dimer. Use them immediately by washing the cold finger directly with your reaction solvent.
Q4: The solution turned brown/black. What happened?
A: This indicates decomposition.[4]
-
Cause 1: Photochemical degradation. Did you leave the clear flask in ambient light?
-
Cause 2: Oxidation.[2][4][5] m-nitronitrosobenzene is sensitive to air.
-
Action: Discard. Nitroso decomposition products (amines/nitro compounds) are difficult to separate from the delicate monomer.
Part 5: Quality Control & Validation
Use this decision tree to validate your material before committing it to a high-value experiment.
Figure 2: Rapid visual validation workflow for nitroso compounds.
References
-
Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396.
-
Beijer, F. H., et al. (2003). Dimerization of Nitrosobenzene: A DFT Study. Journal of Physical Chemistry A, 107(40), 8196–8201.
-
Sigma-Aldrich. (n.d.). Nitrosobenzene Product Specification & Storage.
-
Fletcher, D. A., et al. (1998). The monomer–dimer equilibrium of nitrosobenzenes. Journal of the Chemical Society, Perkin Transactions 2.
Sources
avoiding over-oxidation to m-dinitrobenzene during synthesis
Technical Support Center: Synthesis of m-Dinitrobenzene
A Guide for Researchers on Avoiding Over-Oxidation and Other Common Pitfalls
As a Senior Application Scientist, I've designed this technical guide to address the common challenges encountered during the synthesis of m-dinitrobenzene. This document moves beyond simple protocols to explain the "why" behind each step, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Real-Time Problem Solving
This section is structured to help you diagnose and resolve specific issues as they arise during your experiment.
Question 1: My reaction yield is low, and I'm detecting 1,3,5-trinitrobenzene. What is causing this over-nitration, and how can I prevent it?
Answer: The formation of 1,3,5-trinitrobenzene is a classic sign of overly harsh reaction conditions. The initial nitration of benzene to nitrobenzene is significantly faster than the second nitration to dinitrobenzene. However, forcing the second nitration with excessive energy can easily lead to a third addition.
-
Causality: The nitro group in nitrobenzene is strongly deactivating, making the second nitration more difficult than the first[1][2]. To overcome this, higher temperatures are often employed. However, if the temperature is too high (e.g., exceeding 100°C or 373K), the reaction has enough energy to force a third nitration, producing 1,3,5-trinitrobenzene (TNB), which is also an explosive compound[3].
-
Immediate Action: If you suspect over-nitration is occurring, immediately reduce the reaction temperature.
-
Preventative Measures:
-
Strict Temperature Control: Maintain a reaction temperature that is energetic enough for dinitration but below the threshold for trinitration. A range of 60-70°C is often cited as effective, though some protocols may go up to 90-100°C for a shorter duration[4][5]. It is critical not to exceed the recommended temperature for your specific protocol[4][6].
-
Controlled Reagent Addition: Add the nitrating mixture (or nitrobenzene) slowly to the reaction flask, ideally in a dropwise manner, while monitoring the internal temperature. This prevents exothermic spikes that can lead to localized overheating[4][7].
-
Reaction Time: Do not extend the heating time unnecessarily. Once the reaction is complete, proceeding to the workup will prevent further side reactions.
-
Question 2: My final product is contaminated with significant amounts of ortho- and para-dinitrobenzene isomers. How can I improve the purity of my m-dinitrobenzene?
Answer: While the meta isomer is the major product (typically around 85-93%), the formation of ortho- and para-dinitrobenzene is an unavoidable side reaction[1][8]. The key to a pure final product lies in an effective purification strategy.
-
Causality: The nitro group is a meta-director due to its electron-withdrawing nature, which deactivates the ortho and para positions more than the meta position[9][10]. However, some substitution at the ortho and para positions will still occur.
-
Purification Protocol - Sulfite Wash: A highly effective method for removing o- and p-isomers involves washing the crude product with an aqueous solution of sodium sulfite (Na₂SO₃)[8][11].
-
Mechanism: The ortho and para isomers react with sodium sulfite to form water-soluble nitrobenzenesulfonic acids, while the meta isomer is not significantly affected under these conditions[11].
-
Procedure: After isolating the crude dinitrobenzene, melt it in hot water (e.g., 80-95°C) and add a sodium sulfite solution. Stirring for a couple of hours will cause the unwanted isomers to go into the aqueous solution, which can then be separated[11].
-
-
Recrystallization: Following the sulfite wash, recrystallization from a suitable solvent, such as ethanol, is crucial for achieving high purity[4][5][8]. This process will remove any remaining isomers and other impurities.
Question 3: My reaction mixture turned a very dark brown or black, and I observed the evolution of brown gas (NO₂). What happened?
Answer: This indicates a runaway reaction and significant oxidative decomposition of your aromatic material. This is a hazardous situation that results from a loss of temperature control.
-
Causality: The nitrating mixture is a powerful oxidizing agent[12]. At excessively high temperatures, it will begin to violently oxidize the aromatic ring itself, leading to decomposition, gas evolution (toxic nitrogen oxides), and a rapid, uncontrolled temperature increase.
-
Immediate Action & Safety:
-
DO NOT add water directly to the hot, concentrated acid mixture, as this can cause a violent eruption[12].
-
If possible and safe, place the reaction vessel in a large ice bath to attempt to bring the temperature down.
-
Alert others in the lab and be prepared to evacuate if the reaction cannot be controlled[4][13].
-
-
Preventative Measures:
-
Ice Bath on Standby: Always have an ice bath ready to cool the reaction if the temperature rises too quickly[4][7].
-
Slow Addition: The slow, controlled addition of reagents is the most critical factor in preventing thermal runaways[4].
-
Proper Scale: Do not attempt this reaction on a large scale without prior experience and appropriate safety measures, such as a blast shield.
-
Troubleshooting Workflow Diagram
Caption: Fig 1. A logical workflow for diagnosing and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Question 1: What is the precise role of concentrated sulfuric acid in the nitration of nitrobenzene?
Answer: Concentrated sulfuric acid serves two critical functions:
-
Generation of the Electrophile: It acts as a strong acid and a catalyst to protonate nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺), which is necessary for the aromatic substitution to occur[9][14].
-
Dehydrating Agent: The reaction produces water. Sulfuric acid is a strong dehydrating agent and absorbs this water, which drives the equilibrium towards the formation of the nitronium ion and prevents the reaction from reversing[14].
Question 2: Why is the nitration of nitrobenzene so much slower than the nitration of benzene?
Answer: This is due to the electronic effect of the nitro group already present on the benzene ring in nitrobenzene. The nitro group is a powerful electron-withdrawing group[1][9]. It pulls electron density out of the aromatic ring, making the ring less nucleophilic and therefore less reactive towards attack by the electrophilic nitronium ion. This deactivation means that more forcing conditions (higher temperatures and/or longer reaction times) are required to introduce a second nitro group compared to the first nitration of benzene[1][2].
Question 3: What are the optimal reaction parameters for this synthesis?
Answer: The optimal parameters involve a balance between reaction rate and selectivity. While specific protocols may vary, the following table summarizes generally accepted conditions.
| Parameter | Recommended Range | Rationale & Consequences of Deviation |
| Temperature | 60 - 100°C | Below 60°C: Reaction may be impractically slow. Above 100°C: Increased risk of over-nitration to 1,3,5-trinitrobenzene and oxidative decomposition[3][6]. |
| H₂SO₄ Strength | 92-98 wt% | Lowering the concentration from 96% to 92% has been shown to improve the conversion of nitrobenzene and the selectivity for m-DNB in some systems[8]. Very high concentrations can increase oxidation. |
| Molar Ratio (HNO₃/Nitrobenzene) | ~1.05 to 1.1 : 1 | A slight excess of nitric acid ensures complete conversion of the nitrobenzene. A large excess increases the risk of over-nitration. |
| Reagent Addition | Slow, dropwise addition over 15-30 mins | Rapid addition can cause a dangerous exothermic reaction, leading to loss of temperature control and side product formation[4][7][11]. |
Question 4: What safety precautions are mandatory when handling the nitrating mixture?
Answer: The nitrating mixture (concentrated H₂SO₄ and HNO₃) is extremely corrosive, a strong oxidant, and can react violently. Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles or a full-face shield, a lab coat, and acid-resistant gloves (consult a glove compatibility chart)[12][15]. An impervious apron and boots are recommended if splashing is possible[12].
-
Ventilation: Always perform the reaction in a certified chemical fume hood to avoid inhaling toxic and corrosive vapors[12][15].
-
Mixing Acids: Always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid, and never add water to the concentrated mixed acid, as this can cause a violent exothermic reaction and spattering[12].
-
Spill Response: Have a spill kit ready. Neutralize acid spills with a weak base like sodium bicarbonate or crushed limestone[12][16].
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible and have been recently tested[16].
Reaction Mechanism Diagram
Caption: Fig 2. The electrophilic aromatic substitution mechanism for the synthesis of m-dinitrobenzene. Note: Due to tool limitations, chemical structures are represented by names or sourced images. The "Sigma Complex" represents the cationic intermediate formed after the nitronium ion attacks the nitrobenzene ring at the meta position.
Experimental Protocols
Protocol 1: Synthesis of m-Dinitrobenzene
This protocol is a synthesis of common laboratory procedures and should be adapted and risk-assessed for your specific laboratory conditions.
-
Prepare Nitrating Mixture: In a flask submerged in an ice-water bath, carefully and slowly add 5 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid. Swirl gently to mix and allow the mixture to cool.[4]
-
Reaction Setup: In a separate 125 mL Erlenmeyer flask, add 3 mL of nitrobenzene.[4]
-
Addition of Nitrobenzene: Slowly, and in 1 mL increments, add the cooled nitrating mixture to the nitrobenzene. Continuously swirl the flask and monitor the temperature closely with a thermometer. Use the ice bath to maintain the temperature between 60-70°C. CRITICAL STEP: Do not allow the temperature to rise above 70°C to prevent runaway reactions and over-nitration.[4]
-
Heating: After the addition is complete, securely clamp the flask in a boiling water bath within a fume hood. Heat for 15 minutes, stirring occasionally.[4][13]
-
Quenching: After the heating period, allow the flask to cool slightly. Carefully pour the reaction mixture in a slow stream into a beaker containing approximately 100-200 mL of ice-cold water while stirring vigorously.[11][17]
-
Isolation: The crude m-dinitrobenzene will precipitate as a yellowish solid. Isolate the solid by vacuum filtration and wash the crystals thoroughly with several portions of cold water to remove residual acid.[11][13]
Protocol 2: Purification of Crude m-Dinitrobenzene
-
Sulfite Wash (Optional but Recommended): Transfer the crude, water-washed product to a beaker. Add approximately 500 mL of water and heat to ~80°C to melt the solid. Add 20 grams of sodium sulfite and continue to stir at 90-95°C for 1-2 hours. The unwanted o- and p-isomers will react and dissolve.[11]
-
Isolation after Wash: Cool the mixture to room temperature while stirring. The purified m-dinitrobenzene will solidify. Filter the solid, wash with cold water, and press as dry as possible.[11]
-
Recrystallization: Transfer the solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to just dissolve the solid at its boiling point (use a water bath for heating as ethanol is flammable).[4][5]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure, pale-yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or a low-temperature oven (<90°C). The expected melting point of pure m-dinitrobenzene is 89-91°C.[8][11]
References
-
Preparation of m-dinitrobenzene. PrepChem.com. [Link]
-
Continuous-Flow Process for the Preparation of m-Dinitrobenzene from Nitrobenzene. ACS Omega. [Link]
-
Experiment 10 Preparation of Dinitrobenzene. ResearchGate. [Link]
-
M-Dinitrobenzene From Nitrobenzene by Substitution Reaction. Scribd. [Link]
-
Nitration of nitrobenzene gives mainly m-dinitro benzene. Allen Career Institute. [Link]
-
MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. [Link]
-
Nitrates - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Resonance (Part 9): Why nitration of nitrobenzene give m-dinitrobenzene? YouTube. [Link]
-
Synthesis of m-Dinitrobenzene from Nitrobenzene. Scribd. [Link]
-
Nitration of Benzene and other Arenes. Doc Brown's Chemistry. [Link]
-
M-Di Nitro Benzene. Scribd. [Link]
- Method for synthesizing m-dinitrobenzene by adopting microreactor.
-
Nitration Reactions of Nitrobenzene | 1,3-dinitrobenzene | 1,3,5-trinitrobenzene | TNB. YouTube. [Link]
-
Synthesis of m-dinitrobenzene. YouTube. [Link]
-
The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why? Quora. [Link]
- Method for m-dinitrobenzene refinement and effective byproduct utilization.
-
Nitration of Nitrobenzene Guide. Scribd. [Link]
-
Safe, Green, and Efficient Synthesis of m‐Dinitrobenzene via Two‐Step Nitration in a Continuous‐Flow Microreactor. ResearchGate. [Link]
-
Preparation of Dinitrobenzene - Organic Chemistry - Lab Manual. Docsity. [Link]
-
Nitric acid - Incident management. GOV.UK. [Link]
-
How is m-dinitrobenzene converted to m-nitrophenol? Vaia. [Link]
-
1,2-dinitrobenzene synthesis. YouTube. [Link]
-
SOP for the safe use of Nitric Acid. LSU Health Shreveport. [Link]
-
How to avoid the formation of dinitro product during synthesis of methyl m-nitrobenzene? Chegg. [Link]
-
p-DINITROBENZENE. Organic Syntheses. [Link]
- Process for the production of dinitrobenzene and mononitrobenzene.
-
Study of Nitration and Oxidation in Oxynitrogen Systems. Defense Technical Information Center. [Link]
-
How would you explain the nitration of nitrobenzene? Quora. [Link]
-
Nitration reaction of nitrobenzene 1 with nitronium ion 2... ResearchGate. [Link]
-
What nitrating mixture is used for nitration of nitrobenzene? Unacademy. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. chegg.com [chegg.com]
- 8. tandfonline.com [tandfonline.com]
- 9. allen.in [allen.in]
- 10. quora.com [quora.com]
- 11. prepchem.com [prepchem.com]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. docsity.com [docsity.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. lsuhsc.edu [lsuhsc.edu]
- 17. scribd.com [scribd.com]
Technical Support Center: Handling Light-Sensitive Nitro-Nitrosobenzene Compounds
Case ID: NITRO-PHOTO-001 Priority: Critical Assigned Specialist: Senior Application Scientist, Photochemistry Division
Executive Summary: The "Photon Trap"
You are likely accessing this guide because you have observed inconsistent yields, inexplicable color changes (green to brown), or "ghost peaks" in your HPLC traces.
The Core Issue: Nitrosobenzene (
-
Nitro-to-Nitroso: Nitrobenzene can undergo photoreduction to nitrosobenzene.
-
Monomer-Dimer Equilibrium: Nitrosobenzene exists in a delicate equilibrium between a green monomer and a colorless/yellow dimer .[1] Light shifts this equilibrium.
-
Irreversible Degradation: UV/Blue light (<450 nm) triggers irreversible dimerization to azoxybenzene or radical decomposition.
This guide provides the protocols required to stabilize these compounds, distinguishing between reversible physical changes and irreversible chemical degradation.
The Mechanism: Diagnosis via Color
Understanding the color chemistry is your primary diagnostic tool. Use the table below to interpret the state of your sample immediately.
Status Indicator Table
| Visual Appearance | Chemical State | Reversibility | Action Required |
| Emerald Green / Blue | Monomer ( | N/A | Normal state in dilute solution or melt. |
| Pale Yellow / White | Dimer (Azodioxide) | Reversible | Normal state in solid/crystal form. Heat or dissolve to return to monomer. |
| Dark Brown / Red | Degradation (Azoxy/Aniline) | Irreversible | Sample compromised. Repurify or discard. |
| Turbid / Precipitate | Dimerization in Water | Reversible | Water forces dimerization. Add organic co-solvent (e.g., CHCl3). |
Pathway Visualization
The following diagram illustrates the photon-driven pathways you must control.
Figure 1: The photochemical fate of Nitrosobenzene. Note that the Monomer-Dimer shift is physical (reversible), while Azoxy formation is chemical (irreversible).
Standard Operating Procedures (SOPs)
A. The "Dark Room" Protocol
Why: Standard fluorescent lab lights emit significant blue/UV radiation (350–450 nm), which overlaps exactly with the
-
Wavelength Cutoff: You must block all light <500 nm .
-
Glassware: Use Amberized (Low-Actinic) Glassware exclusively.
-
Verification: Amber glass blocks >99% of light below 450 nm [2].[2]
-
Alternative: If amber glassware is unavailable, wrap clear glassware entirely in aluminum foil.
-
-
Ambient Lighting:
-
Install Red LED sleeves or filters (cut-off >550 nm) in your fume hood.
-
Pro-Tip: If dedicated lighting is not available, work with hood lights OFF and ambient room light only, minimizing exposure time.
-
B. Solubilization & Handling
Why: The monomer/dimer equilibrium is solvent-dependent. Water stabilizes the dimer; organic solvents (CHCl3, DCM) stabilize the monomer [3].
-
Solvent Choice:
-
For NMR/Analysis : Use
or . Avoid unless studying the dimer specifically. -
Observation: Dissolving a yellow solid dimer in Chloroform should result in a green solution within seconds.
-
-
Temperature:
-
Store solids at -20°C . Low temperature favors the dimer (solid), which is chemically more stable than the monomer.
-
Warning: Do not store as a liquid/solution for long periods. The monomer is highly reactive.
-
Troubleshooting & FAQs
Q1: My Nitrosobenzene solid is yellow, but the literature says it should be green. Is it bad? A: No. The solid state is supposed to be yellow (dimer).
-
Test: Take a small crystal and dissolve it in DCM. If it turns green instantly, your compound is pure. If it remains yellow or turns muddy brown, it has degraded to azoxybenzene.
Q2: I see "ghost peaks" in my HPLC chromatogram. A: This is likely On-Column Degradation .
-
Cause: If your HPLC autosampler has a clear window, the sample is being exposed to light while waiting for injection.
-
Fix: Use amber HPLC vials. If unavailable, wrap the vial in foil. Ensure the column compartment is dark.[3]
-
Mechanism: The high pressure and potential heating on the column can also shift the monomer-dimer equilibrium, appearing as two peaks for a single pure compound.
Q3: My reaction yield is 40% lower than reported. A: Check your Reaction Vessel .
-
Diagnosis: Did you run the reaction in clear glass under a fume hood light?
-
Fix: Wrap the reaction flask in foil. Nitroso compounds can photodissociate into phenyl radicals (
) and , leading to polymerization tars [4].
Q4: Can I use UV light to visualize my TLC plates? A: Only briefly.
-
Risk: Short-wave UV (254 nm) will rapidly decompose the spot on the silica, potentially altering the
or creating a streak. -
Protocol: Visualize quickly, mark with pencil, and remove from UV immediately. Do not leave the plate under the lamp to "dry."
Handling Workflow Diagram
Figure 2: Operational workflow for minimizing light-induced artifacts.
References
-
Photochemistry of Nitrobenzene
-
Glassware Specifications
- Title: The Science Behind Amber Glass: How These Bottles Protect Liquids
- Source: Air Sea Containers / Technical Packaging D
-
Link:[Link]
-
Monomer-Dimer Equilibrium
-
Handling Protocols
- Title: 5 Tips for Handling Photosensitive Reagents
- Source: Labtag Technical Blog
-
Link:[Link]
Sources
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. othilapak.com [othilapak.com]
- 3. thecarycompany.com [thecarycompany.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Host Encapsulation Effects on Nitrosobenzene Monomer-Dimer Distribution and C-NO Bond Rotation in an Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions with m-Phenylenediamine (MPD)
Introduction: The "Canary in the Coal Mine" of Aromatic Amines
m-Phenylenediamine (MPD) is a workhorse intermediate in the synthesis of aramid fibers, epoxy curing agents, and pharmaceutical precursors. However, it is notoriously temperamental. Unlike its para isomer, MPD possesses a unique meta-substitution pattern that creates specific electronic vulnerabilities.
The primary challenge users face is not the reactivity of MPD itself, but its hyper-sensitivity to oxidative coupling and competitive nucleophilicity . If your reaction mixture turns dark purple or black within minutes, you are witnessing the formation of quinone diimines and Bandrowski’s base-like oligomers .
This guide moves beyond standard SDS advice to provide mechanistic interventions for controlling these side reactions.
Module 1: The "Black Tar" Phenomenon (Oxidation Control)
Issue: "My MPD starting material is beige/brown, and my reaction mixture turns black immediately upon heating."
The Mechanism: Why it Happens
MPD does not just "decompose"; it undergoes a radical cascade.
-
Initiation: Trace oxygen abstracts a hydrogen, forming a semiquinone diimine radical .
-
Propagation: This radical dimerizes or reacts with unoxidized MPD to form quinone diimines .
-
Termination (The Tar): These electrophilic imines undergo Michael-type additions with remaining amines, creating complex, insoluble polymere networks (often referred to as "tar").
Protocol: The "Dithionite Shield" Recrystallization
Standard recrystallization often fails because hot solvents accelerate oxidation. This protocol uses a reducing environment.[1][2]
Reagents:
-
Crude MPD (dark/black)
-
Deionized Water (degassed)
-
Sodium Dithionite (
) – The critical scavenger -
Activated Charcoal[3]
Step-by-Step:
-
Degas: Sparge distilled water with Nitrogen (
) for 15 minutes. -
Dissolve: Heat water to 65°C. Add crude MPD until saturated.
-
Scavenge: Add 0.5 - 1.0 wt% Sodium Dithionite . You should see an immediate lightening of the solution as quinones are reduced back to phenols/amines.
-
Adsorb: Add 2 wt% activated charcoal. Stir for 5 mins.
-
Filter: Hot filter through Celite under an inert blanket (if possible).
-
Crystallize: Allow to cool slowly. The dithionite remains in the mother liquor, preventing re-oxidation during crystallization.
-
Dry: Vacuum dry in the dark. Store under Argon.
Module 2: Synthesis Optimization (Selectivity Control)
Issue: "I am trying to mono-acylate/alkylate MPD, but I keep getting the bis-substituted product."
The Causality: Competitive Nucleophilicity
In many aromatic diamines, the first substitution lowers the nucleophilicity of the second amine (deactivation). However, in MPD, the meta position provides weak electronic communication between the two nitrogens. The result is that the mono-product often remains nucleophilic enough to compete for the reagent, leading to statistical mixtures (approx. 10-15% bis-product even at 1:1 stoichiometry).
Visualizing the Pathway
Figure 1: Competitive reaction pathways in MPD substitution. Strategy A and B intervene to maximize the Mono-product yield.
Protocol: The "Protonation Stat" Method
By controlling pH, we can statistically protect one amine group.
-
Determine pKa: MPD has pKa values of ~4.9 and ~2.6.
-
Setup: Dissolve MPD in a biphasic system (e.g., Water/DCM).
-
Acidification: Adjust the aqueous phase pH to ~3.5 - 4.0 .
-
Why? At this pH, the majority of molecules are mono-protonated (
). The ammonium group is non-nucleophilic.
-
-
Reaction: Add the electrophile (e.g., acid chloride) slowly.
-
As the free amine reacts, the equilibrium shifts to deprotonate more reservoir molecules.
-
The mono-product (amide) is far less basic and will not protonate, but it is also less nucleophilic than the fresh MPD being released from the salt buffer.
-
Module 3: Purification & Workup (Removing the "Tar")
Issue: "My column is streaking, and I can't separate the colored impurities from my product."
Troubleshooting Table: Purification Logic
| Impurity Type | Visual Indicator | Chemical Nature | Removal Strategy |
| Quinone Diimines | Purple/Red color | Oxidized, slightly polar | Reduction Wash: Wash organic layer with 10% |
| Azo/Azoxy Dimers | Orange/Yellow | Non-polar, neutral | Adsorption: Stir crude oil with silica gel + 1% Triethylamine, then filter. |
| "Tar" (Oligomers) | Black/Brown gum | Highly polar, polymeric | Acid/Base Swing: Dissolve in dilute HCl (tar often precipitates), filter, then basify filtrate. |
| Unreacted MPD | Beige solid | Basic amine | Water Wash: MPD is moderately water-soluble; product is usually less so. |
Expert Tip: The "Amine-Doped" Silica
MPD and its derivatives interact strongly with the acidic silanols on standard silica gel, causing severe tailing (streaking).
-
The Fix: Pre-treat your silica column slurry with 1% Triethylamine (TEA) in the eluent. This "caps" the active acidic sites on the silica.
-
Result: Sharp bands and clear separation of the mono-substituted product from the bis-impurity.
FAQ: Rapid Fire Troubleshooting
Q: Can I store MPD in solution?
A: No. Even in degassed solvents, MPD solutions degrade within 24 hours (turning pink/red). Always prepare fresh. If you must store it, freeze the solution in liquid nitrogen or store as the dihydrochloride salt (
Q: Why did my yield drop when I used an excess of MPD to prevent bis-substitution? A: While using 3-4 equivalents of MPD suppresses bis-substitution, the workup becomes difficult. MPD is soluble in both water and organics (partition coefficient logP ~ -0.3). You likely lost product trying to wash away the excess starting material. Recommendation: Use the Protonation Stat method (Module 2) instead of large stoichiometric excesses.
Q: Is the purple color dangerous? A: It indicates impurity, but not necessarily danger. However, MPD itself is toxic (Category 3 oral/dermal/inhalation) and a suspected mutagen. The colored impurities are often azo-like dyes which can be potent sensitizers. Always handle under a fume hood.[4]
References
-
Oxidation Mechanism & Kinetics
- Journal of the Chemical Society B, "Mechanism and kinetics of the reaction of p-benzoquinone di-imines with m-phenylenediamines.
-
Purification Protocols
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[5] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for recrystallization of aromatic amines using reducing agents).
-
-
Selective Monoacylation
- Journal of Organic Chemistry, "Selective monoacylation of symmetrical diamines via prior complexation with boron.
-
Safety & Stability Data
Sources
- 1. US2946821A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 2. osha.gov [osha.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Synthesis of poly (m-phenylenediamine) with improved properties and superior prospect for Cr(VI) removal [tnmsc.csu.edu.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shift of Nitroso Group in m-Nitronitrosobenzene
[1][2]
Executive Summary
m-Nitronitrosobenzene (1-nitro-3-nitrosobenzene, CAS: 3408-30-8) is a critical intermediate in the synthesis of azo compounds and heterocycles.[1][2] Its analysis is complicated by the nitroso-dimer equilibrium , where the compound exists as a turquoise/green monomer in dilute solution and a pale yellow azodioxy-dimer in the solid state.
This guide provides a definitive comparison of the 1H NMR chemical shifts of the monomeric species against its structural analogs (m-dinitrobenzene and nitrobenzene). It establishes the H2 proton (between -NO and -NO2) as the primary diagnostic marker, resonating at 8.77 ppm , distinct from the 9.00+ ppm observed in m-dinitrobenzene.[1]
Part 1: Technical Deep Dive & Spectral Comparison[4]
Monomer vs. Dimer: The Critical Equilibrium
Unlike standard organic molecules, nitroso compounds exist in a dynamic equilibrium.[3] For m-nitronitrosobenzene, the electron-withdrawing nitro group destabilizes the dimer, favoring the monomer in solution (CDCl3) at room temperature.
-
Monomer (Solution): Paramagnetic anisotropy of the -N=O bond deshields ortho protons.[1]
-
Dimer (Solid/Concentrated): The N=N bond formation disrupts this anisotropy, causing a significant upfield shift (shielding) of the aromatic protons.
Comparative Chemical Shift Data
The following table contrasts the specific shifts of m-nitronitrosobenzene with its metabolic precursor (m-nitroaniline) and its structural analog (m-dinitrobenzene).
Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 500 MHz)
| Proton Position | m-Nitronitrosobenzene (Monomer) | m-Dinitrobenzene | m-Nitroaniline | Assignment Logic (m-Nitronitroso) |
| H2 (s/t) | 8.77 ppm (t, J=2.1 Hz) | 9.05 ppm | 7.60 ppm | Most deshielded; flanked by -NO and -NO2.[1] |
| H4 (d) | 8.35 ppm (ddd) | 8.56 ppm | 7.48 ppm | Ortho to -NO2, Para to -NO.[1][3] |
| H6 (d) | 8.28 ppm (ddd) | 8.56 ppm | 7.30 ppm | Ortho to -NO, Para to -NO2.[1][3] |
| H5 (t) | 7.72 ppm (t, J=8.2 Hz) | 7.82 ppm | 7.25 ppm | Meta to both groups; least deshielded.[1][3] |
Note: Data for m-nitronitrosobenzene derived from recent high-field studies [1][2].[1]
Mechanistic Insight: -NO vs. -NO2
The nitroso group (-N=O) is a strong electron-withdrawing group (EWG) but differs from the nitro group (-NO2) in its magnetic anisotropy.[1]
-
H2 Shift: The replacement of one -NO2 (in m-dinitrobenzene) with -NO causes an upfield shift of ~0.28 ppm (9.05 → 8.77 ppm).[1] This indicates that while -NO is strongly deshielding, it is slightly less effective at deshielding the flanked proton than -NO2.[1]
-
Symmetry: m-Dinitrobenzene is C2v symmetric (H4 and H6 are equivalent).[1] m-Nitronitrosobenzene is Cs symmetric (H4 and H6 are distinct), resulting in a more complex splitting pattern (four distinct signals).[1][3]
Part 2: Experimental Protocol (Self-Validating)
Protocol: Synthesis and NMR Characterization of m-Nitronitrosobenzene
Objective: Isolate the monomeric species and validate structure via 1H NMR without dimer interference.
Step 1: Oxidative Synthesis
-
Reagents: 3-Nitroaniline (1.0 eq), Oxone® (2.0 eq), DCM/Water (1:1 biphasic system).[1][3][4]
-
Procedure:
Step 2: Isolation
-
Separate phases.[1][4] Wash organic layer with 1M HCl (remove unreacted aniline) and sat.[1] NaHCO3.
-
Dry over MgSO4 and concentrate in vacuo at low temperature (<30°C) to prevent thermal dimerization or decomposition.[1]
Step 3: NMR Sample Preparation
Part 3: Visualization of Workflows & Pathways
Diagram 1: Synthesis and Equilibrium Pathway
This diagram illustrates the oxidative pathway and the critical monomer-dimer equilibrium that dictates the NMR appearance.
Caption: Oxidation of m-nitroaniline yields the green nitroso monomer, which exists in equilibrium with the yellow dimer.[1][3]
Diagram 2: NMR Signal Assignment Logic
Visualizing the shielding/deshielding effects on the aromatic ring.
Caption: The H2 proton is the most deshielded due to the additive electron-withdrawing effects of both nitro and nitroso groups.[1][3]
References
-
Reversible photocontrolled disintegration of a dimeric tetraurea-calix[4]pyrrole capsule. Royal Society of Chemistry (Chem. Commun.). Retrieved from [Link]
-
Photopharmacology of Ion Channels, Adenosine Receptors and Myosin-V. LMU München Dissertation. Retrieved from [Link]
-
In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes. ChemRxiv. Retrieved from [Link][1]
-
Nitrosobenzene - Wikipedia. Wikipedia.[1][7] Retrieved from [Link][1]
Sources
A Comparative Guide to the UV-Vis Absorption Spectrum of 1-Nitro-3-nitrosobenzene Monomer
From the desk of a Senior Application Scientist
To our colleagues in chemical research and drug development, this guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of the 1-nitro-3-nitrosobenzene monomer. As direct experimental data for this specific compound is not prevalent in publicly accessible literature, this document adopts a predictive and comparative methodology. By dissecting the well-documented spectral features of its constituent chromophores—nitrobenzene and nitrosobenzene—we will construct a scientifically grounded, predicted spectrum for the target molecule. This approach not only provides a valuable analytical benchmark but also demonstrates how fundamental principles of spectroscopy can be leveraged to understand complex molecular systems.
The Challenge: Monomer-Dimer Equilibrium in Nitrosoarenes
A critical consideration when analyzing nitrosoaromatic compounds is their tendency to exist in a monomer-dimer equilibrium. In the solid state or at high concentrations, these compounds often form a colorless or pale yellow azodioxy dimer (Ar-(N⁺O⁻)-(N⁺O⁻)-Ar). However, in dilute solutions or upon heating, the equilibrium shifts to favor the intensely colored (typically green or blue) monomer (Ar-N=O).[1] This monomeric form is responsible for the most characteristic electronic transitions observed in UV-Vis spectroscopy, particularly the low-energy absorption in the visible region. Our analysis will focus exclusively on the spectral properties of this monomer.
Section 1: Deconstructing the Chromophores
To predict the spectrum of 1-nitro-3-nitrosobenzene, we must first understand the electronic transitions of its parent components.
The Nitrobenzene Chromophore
Nitrobenzene is a quintessential example of a substituted aromatic system. Its spectrum is dominated by two key transitions:
-
π→π* Transition: A strong absorption band, often called the B-band (benzenoid) or a charge-transfer band, appears in the 250-280 nm region.[2] This transition involves the excitation of an electron from a π bonding orbital of the benzene ring to a π* antibonding orbital, which is heavily influenced by the electron-withdrawing nitro group. In nonpolar solvents like cyclohexane, this peak is observed around 253 nm, while in polar solvents like water, it undergoes a bathochromic (red) shift to ~267 nm.[3]
-
n→π* Transition: A much weaker, symmetry-forbidden transition is observed as a shoulder around 340-355 nm.[3] This arises from the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital.
The Nitrosobenzene Monomer Chromophore
The nitroso group (-N=O) imparts a distinct spectroscopic signature. The monomer is characterized by:
-
n→π* Transition: A weak but highly characteristic absorption in the long-wavelength visible region, typically between 600-850 nm.[4] This transition, involving a non-bonding electron on the nitrogen or oxygen atom, is responsible for the compound's vibrant green or blue color and is a definitive marker for the monomeric species.
-
π→π* Transition: A more intense absorption is expected in the UV region, analogous to the transitions seen in other aromatic systems. The NIST database for nitrosobenzene shows strong absorption building in the region below 300 nm.[5]
Section 2: Experimental Protocol for Spectral Acquisition
While we are predicting a spectrum, any future experimental validation would require a robust and reliable protocol. The following methodology is designed to ensure accuracy and reproducibility, particularly by managing the sensitive monomer-dimer equilibrium.
Step-by-Step Methodology
-
Solvent Selection & Preparation:
-
Choose a spectroscopic grade solvent. A non-polar solvent like cyclohexane is recommended initially to minimize solute-solvent interactions and obtain a spectrum resembling the gas phase.[3] For comparison, a polar aprotic solvent (e.g., acetonitrile) and a polar protic solvent (e.g., ethanol) should also be used to study solvatochromic effects.
-
Ensure solvents are deoxygenated by bubbling with nitrogen or argon gas for 15-20 minutes, as dissolved oxygen can interfere with excited states.
-
-
Sample Preparation:
-
Due to the monomer-dimer equilibrium, work with highly dilute solutions. Prepare a stock solution (e.g., 10⁻² M) and perform serial dilutions to achieve a final concentration in the 10⁻⁴ to 10⁻⁵ M range. The goal is to find a concentration where Beer's Law is obeyed and the monomer is the predominant species.
-
Prepare solutions fresh and protect them from light to prevent potential photodegradation.
-
-
Instrumentation & Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 200 nm to 900 nm to capture all potential transitions.
-
Fill a matched pair of 1 cm path length quartz cuvettes with the pure solvent.
-
Perform a baseline correction across the entire wavelength range to zero the instrument and subtract any absorbance from the solvent or cuvettes.
-
Replace the solvent in the sample cuvette with the prepared analyte solution.
-
Acquire the absorption spectrum. Ensure the maximum absorbance falls within the optimal instrumental range (typically 0.1 - 1.0 a.u.).
-
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition.
Section 3: Predicted Spectrum and Comparative Analysis
Based on the analysis of the constituent chromophores, we can predict the key features of the 1-nitro-3-nitrosobenzene monomer spectrum and compare it with related compounds.
Predicted Spectral Features for 1-Nitro-3-nitrosobenzene:
Both the nitro and nitroso groups are strongly electron-withdrawing. Their placement at the meta positions on the benzene ring will significantly influence the electronic structure but will prevent direct through-conjugation that would be seen in ortho and para isomers.
-
π→π* Transition (~240-250 nm): We predict a strong absorption band in this region. Compared to nitrobenzene (~253 nm in hexane), the presence of a second strong electron-withdrawing group should lower the energy of the relevant molecular orbitals, leading to a slight hypsochromic (blue) shift. This is consistent with observations for m-dinitrobenzene, which shows an absorption maximum at a shorter wavelength than nitrobenzene.[6]
-
n→π* (Nitro Group, ~330-340 nm): A weak absorption, characteristic of the nitro group, is expected. Its position should be relatively unchanged from that in nitrobenzene.
-
n→π* (Nitroso Group, ~650-800 nm): The hallmark of the nitroso monomer, a weak absorption in the visible region, is predicted. This transition is the most definitive feature for confirming the presence of the monomeric species.
Comparative Data Summary
| Compound | Key Transition | λmax (nm) (in Non-Polar Solvent) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| Nitrobenzene | π→π | ~253 (in Cyclohexane) | ~8,100 | [2][3] |
| n→π | ~345 (in Cyclohexane) | Weak (~100) | [3] | |
| Nitrosobenzene Monomer | π→π | < 300 | Strong | [5] |
| n→π | ~600-850 | Weak | [4] | |
| m-Dinitrobenzene | π→π | < 252 (Shorter than Nitrobenzene) | Strong | [6] |
| 1-Nitro-3-nitrosobenzene (Predicted) | π→π | ~240-250 | Strong (~10,000) | - |
| n→π* (Nitro) | ~330-340 | Weak | - | |
| n→π* (Nitroso) | ~650-800 | Weak | - |
Structural Comparison
Caption: Structures of compared aromatic compounds.
Conclusion
The UV-Vis absorption spectrum of the 1-nitro-3-nitrosobenzene monomer is predicted to be a composite of its functional groups, featuring three key absorption regions. A strong π→π* transition is expected around 240-250 nm, shifted to a slightly shorter wavelength compared to nitrobenzene due to the combined deactivating effect of the two meta-substituents. This is complemented by two weaker n→π* transitions: one around 330-340 nm for the nitro group and a highly characteristic, low-energy absorption between 650-800 nm that serves as a definitive signature of the nitroso monomer. This predictive framework provides a robust hypothesis for researchers and serves as a guide for the experimental identification and characterization of this and similar multifunctional aromatic molecules.
References
-
Abe, T. (1960). Ultraviolet Absorption Spectra of o-, m- and p-Dinitrobenzene. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Ghang, Y. J., et al. (2021). Organic Host Encapsulation Effects on Nitrosobenzene Monomer−Dimer Distribution and C−NO Bond Rotation in an Aqueous Medium. ACS Organic & Inorganic Au. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). m-Dinitrobenzene. In NIST Chemistry WebBook. Available at: [Link]
-
Jones, A. M., et al. (2024). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Nitrosobenzene. Available at: [Link]
-
Bradley, G. M., & Strauss, H. L. (1975). Infrared studies of nitrosobenzene. The Journal of Physical Chemistry. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). m-Dinitrobenzene IR Spectrum. In SpectraBase. Available at: [Link]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Effect of nitrobenzene on solution UV/Vis spectra. Available at: [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of the reduction of nitrobenzene. Available at: [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, nitroso-. In NIST Chemistry WebBook. Available at: [Link]
-
Saalbach, L., et al. (2022). Ultraviolet Excitation Dynamics of Nitrobenzenes. Heriot-Watt Research Portal. Available at: [Link]
-
ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Available at: [Link]
Sources
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzene, nitroso- [webbook.nist.gov]
- 6. semanticscholar.org [semanticscholar.org]
Distinguishing m-Nitronitrosobenzene from its Azoxybenzene Dimer by IR Spectroscopy: A Comparative Guide
For researchers engaged in organic synthesis, particularly in the fields of medicinal chemistry and materials science, the unambiguous characterization of reaction products is a foundational requirement for success. The dimerization of aromatic nitroso compounds to their corresponding azoxy derivatives is a common transformation. However, confirming the completion of this reaction requires a robust analytical method to differentiate the monomer from the dimer. This guide provides an in-depth, experimentally-grounded comparison of m-nitronitrosobenzene and its azoxybenzene dimer, focusing on the application of Infrared (IR) spectroscopy as a rapid and definitive characterization tool.
Theoretical Framework: The Vibrational Tale of Two Functional Groups
The power of IR spectroscopy in this context lies in its ability to probe the specific vibrational modes of the molecules' constituent functional groups.[1][2][3] The structural difference between m-nitronitrosobenzene and its dimer provides a distinct spectral fingerprint, primarily centered on the transformation of the nitroso group into an azoxy group.
-
m-Nitronitrosobenzene (Monomer): This molecule contains two primary IR-active functionalities.
-
Nitro Group (-NO₂): Attached to an aromatic ring, this group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1550-1475 cm⁻¹ and a symmetric stretch (νs) in the 1360-1290 cm⁻¹ range.[4][5] These peaks are expected to be intense due to the high polarity of the N-O bonds.[5]
-
Nitroso Group (-N=O): The carbon-bound nitroso group gives rise to a strong stretching vibration (νN=O). For aromatic nitroso compounds, this absorption is typically observed in the 1621-1539 cm⁻¹ region.[6] The presence of this specific, strong band is the most telling signature of the unreacted monomer.
-
-
Azoxybenzene Dimer: Upon dimerization, the nitroso group is eliminated, and a new functional group is formed.
-
Nitro Group (-NO₂): The nitro groups remain unchanged and will continue to exhibit their characteristic asymmetric and symmetric stretching bands in the regions noted above.
-
Azoxy Group (-N=N(O)-): The formation of the azoxy bridge introduces new vibrational modes. The N=N stretching vibration of aromatic azo compounds is reported to produce bands near 1580 cm⁻¹ and, more distinctly, in the 1447-1408 cm⁻¹ range.[7] Specifically for azo compounds, a characteristic band for the -N=N- stretch is often found in the 1458-1411 cm⁻¹ region.[8] The key analytical event is the disappearance of the monomer's nitroso (-N=O) peak and the concurrent appearance of these new azoxy-related bands.
-
Experimental Protocol: ATR-FTIR for Rapid, Reliable Analysis
Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is an ideal technique for this analysis due to its minimal sample preparation requirements and high reproducibility.[2]
Objective: To acquire high-quality IR spectra of the starting material (m-nitronitrosobenzene) and the final product (azoxybenzene dimer) to confirm the chemical transformation by identifying the disappearance and appearance of key vibrational bands.
Materials & Equipment:
-
Sample of m-nitronitrosobenzene
-
Sample of the synthesized azoxybenzene dimer
-
FTIR spectrometer equipped with a diamond or germanium ATR accessory
-
Laboratory spatula
-
Reagent-grade isopropanol or ethanol for cleaning
-
Lint-free wipes
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the surface of the ATR crystal using a lint-free wipe lightly dampened with isopropanol. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams is sufficient) of the solid sample onto the center of the ATR crystal.
-
Engage the ATR pressure clamp, lowering it to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
Acquire the sample spectrum. A typical acquisition protocol would be 16 to 32 co-added scans at a spectral resolution of 4 cm⁻¹.
-
After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the crystal and clamp tip with isopropanol and a lint-free wipe.
-
-
Comparative Analysis:
-
Repeat steps 2a-2d for the second compound.
-
Use the spectrometer software to overlay the two spectra (monomer and dimer) for direct visual comparison. Pay close attention to the 1650-1300 cm⁻¹ region.
-
Data Interpretation and Visual Workflow
The definitive proof of conversion from monomer to dimer is a simple "peak-on, peak-off" scenario in the IR spectrum.
Table 1: Key Diagnostic IR Bands for Differentiation
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected in m-Nitronitrosobenzene | Expected in Azoxybenzene Dimer |
| Nitroso (-N=O) Stretch | 1621 - 1539 [6] | Present (Strong) | Absent |
| Nitro (-NO₂) Asymmetric Stretch | 1550 - 1475[4] | Present (Strong) | Present (Strong) |
| Azoxy (-N=N-) Stretch | 1458 - 1408 [7][8] | Absent | Present (Medium-Strong) |
| Nitro (-NO₂) Symmetric Stretch | 1360 - 1290[4] | Present (Strong) | Present (Strong) |
The workflow for this analytical procedure can be visualized as a clear decision-making process based on the spectral data.
Caption: Decision workflow for identifying the monomer vs. dimer via IR.
Conclusion
Infrared spectroscopy offers a powerful, rapid, and non-destructive method for unequivocally distinguishing m-nitronitrosobenzene from its azoxybenzene dimer. The analytical strategy is straightforward: the disappearance of the characteristic nitroso (-N=O) stretching vibration and the appearance of the azoxy (-N=N-) band provides definitive evidence of successful dimerization. By adhering to the simple ATR-FTIR protocol and focusing on the key spectral regions outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step for the reliability and validity of any subsequent scientific investigation.
References
- Urbanski, T., & Witanowski, M. (n.d.). Ultraviolet and Infrared Spectra of Some Nitrosamines. Google Grounding API.
- Detection of S-Nitroso Compounds by Use of Midinfrared Cavity Ring-Down Spectroscopy. (2015).
- Synthesis of Nitroso Compounds: A Practical Guide. (2024). AquigenBio.
- Baran, P. (2014). Nitroso and Nitro Compounds. Baran Lab, Scripps Research.
- Tenney, S. M., & Gurd, J. W. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory.
- azoxybenzene(495-48-7)ir1. (n.d.). ChemicalBook.
- IR: nitro groups. (n.d.).
- Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams.
- Azoxybenzene. (n.d.). NIST WebBook. National Institute of Standards and Technology.
- Infrared spectrum of azo compound practically. (n.d.).
- Hadži, D. (1965). Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. PMC.
- Sivarajah, I. (2022). What is Infrared Spectroscopy Used For?. AZoOptics.
- Tommasone, S. (2021). Infrared Spectroscopy: An Overview. AZoLifeSciences.
- Mary, Y. S., & Balachandran, V. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-(2-p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Tyulin, V. I., et al. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene....
- Eue, T., et al. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. The Journal of Physical Chemistry.
- Benzene, nitroso-. (n.d.). NIST WebBook. National Institute of Standards and Technology.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder, Department of Chemistry.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts.
- Saul, L. (2019). The Different Types of Spectroscopy for Chemical Analysis. AZoM.
- Electrochemical Behaviour of Nitrobenzene, Nitrosobenzene, Azobenzene, and Azoxybenzene on Hg, Pt, Cu, and Ni Electrodes in Aprotic Medium. (2025).
- Infrared spectra of isotopically substituted nitro-, nitrito-, and nitrosyl complexes. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. (n.d.). Science World Journal.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. azooptics.com [azooptics.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. baranlab.org [baranlab.org]
- 7. Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceworldjournal.org [scienceworldjournal.org]
mass spectrometry fragmentation pattern of 3-nitronitrosobenzene
This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 3-nitronitrosobenzene (also known as m-nitronitrosobenzene). It is designed for researchers requiring definitive structural confirmation and isomer differentiation in drug development and metabolic profiling.
Executive Summary & Product Context
3-Nitronitrosobenzene (
The Core Challenge: All three isomers share the same molecular ion (
Mechanistic Insight: The "Why" Behind the Spectrum
The fragmentation of 3-nitronitrosobenzene under Electron Ionization (EI, 70 eV) is driven by the relative bond dissociation energies and the stability of the resulting radical cations.
Primary Fragmentation Drivers
-
Nitroso Group Instability: The
bond connecting the nitroso group is significantly weaker than the bond of the nitro group. Consequently, the initial loss of the nitrosyl radical ( , 30 Da) is the dominant primary pathway. -
The "Meta" Stability: Unlike the ortho isomer, the meta positioning prevents direct steric interaction between the functional groups. This precludes "ortho effects" (such as oxygen transfer or cyclization-elimination), resulting in a "cleaner" spectrum dominated by sequential radical losses rather than complex rearrangements.
The Fragmentation Cascade
-
Step 1: Ionization yields the molecular ion
at m/z 152 . -
Step 2 (Dominant):
-cleavage of the nitroso group expels , yielding the m-nitrophenyl cation ( ) at m/z 122 . -
Step 3 (Secondary): The remaining nitro group undergoes characteristic fragmentation:
-
Loss of
from m/z 122 yields the phenylene cation ( ) at m/z 76 . -
Alternatively, rearrangement of the nitro group (nitro-nitrite isomerization) leads to loss of
followed by , producing phenolic fragments.
-
Comparative Analysis: Isomer Differentiation
The following table contrasts the mass spectral "fingerprint" of the 3-isomer against its alternatives.
Table 1: Diagnostic Ion Comparison
| Feature | 3-Nitronitrosobenzene (Meta) | 2-Nitronitrosobenzene (Ortho) | 4-Nitronitrosobenzene (Para) |
| Molecular Ion ( | 152 (Strong) | 152 (Weak/Variable) | 152 (Strong) |
| Base Peak (Typical) | 122 ( | Often 76 or rearrangement ion | 122 ( |
| Ortho Effect Ions | Absent | Present (e.g., m/z 136 | Absent |
| m/z 106 ( | Moderate intensity | Low intensity (steric hindrance) | Moderate intensity |
| m/z 76 ( | High intensity (sequential loss) | High intensity | High intensity |
| Differentiation Key | Clean sequential loss of NO then | Presence of | Indistinguishable from Meta by MS alone; requires IR/NMR |
Analytical Insight:
-
Meta vs. Ortho: The ortho isomer is prone to an intramolecular redox reaction where an oxygen atom transfers from the nitro group to the nitroso group or the ring, often leading to the expulsion of oxygen (M-16) or hydroxyl radicals (M-17). The absence of these peaks is a positive confirmation of the meta (or para) structure.
-
Meta vs. Para: Mass spectrometry is often insufficient to distinguish these two due to the lack of unique interaction pathways. Definitive separation requires chromatographic retention time comparison (Meta typically elutes before Para on non-polar columns) or IR spectroscopy (C-H bending patterns).
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this protocol designed to minimize thermal degradation (dimerization) of the nitroso moiety.
A. Sample Preparation[2]
-
Solvent: Acetonitrile or Methanol (HPLC grade). Avoid non-polar solvents if analyzing by LC-MS to prevent dimer aggregation.
-
Concentration: 10 µg/mL.
-
Pre-Check: Nitroso compounds can exist as dimers in the solid state (colorless) but dissociate to monomers (green/blue) in solution or gas phase. Ensure the solution is fresh.
B. Mass Spectrometry Parameters (EI-GC/MS)
-
Inlet Temperature:
(Keep low to prevent thermal decomposition before ionization). -
Ion Source:
. -
Electron Energy: 70 eV (Standard library matching).
-
Scan Range: m/z 40–200.
C. Validation Steps (Quality Assurance)
-
Check m/z 152: If the molecular ion is absent and only m/z 122 is seen, lower the inlet temperature; thermal degradation is occurring.
-
Check m/z 304: If a peak appears at m/z 304, the sample is dimerized. Dilute the sample or increase source temperature slightly to promote dissociation.
Visualization: Fragmentation Pathway
The following diagram maps the logical fragmentation flow for 3-nitronitrosobenzene, highlighting the primary diagnostic ions.
Figure 1: Primary fragmentation pathways of 3-nitronitrosobenzene under 70 eV Electron Ionization. The green path represents the most abundant ion series.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Nitrosobenzene and Nitrobenzene Derivatives. National Institute of Standards and Technology.[1][2][3][4][5] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Beynon, J. H., & Saunders, R. A. (1960). The Mass Spectra of Organic Molecules. Elsevier. (Foundational reference for "ortho effects" in mass spectrometry).
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (Detailed mechanisms of nitro-nitrite rearrangement).
Sources
A Comparative Guide to the Melting Point Determination of m-Nitronitrosobenzene Dimer
This guide provides an in-depth technical comparison of methodologies for determining the melting point of m-nitronitrosobenzene dimer. As a critical physical property, the melting point serves as a primary indicator of purity and a key descriptor for compound identification. For aromatic nitroso compounds, this analysis is particularly nuanced due to their characteristic monomer-dimer equilibrium. This document is intended for researchers, scientists, and drug development professionals who require both theoretical understanding and practical, field-proven protocols for thermal analysis.
The Unique Challenge: Monomer-Dimer Equilibrium
Aromatic C-nitroso compounds, including the m-nitro substituted variant, exhibit a well-documented equilibrium between a colored, monomeric form (nitrosoarene) and a typically colorless or pale-yellow dimeric form (azobenzene dioxide)[1][2]. In the solid state, the dimer is heavily favored[1]. This equilibrium is dynamic and sensitive to temperature, concentration, and solvent. The melting process itself can perturb this balance, making precise and reproducible measurement critical. The energy required to overcome the crystal lattice forces of the dimer is the primary determinant of the observed melting point.
While a specific, experimentally verified melting point for m-nitronitrosobenzene dimer is not widely cited in standard chemical databases, this guide provides the framework to determine this value accurately. For context, the parent nitrosobenzene dimer melts in the range of 65-69 °C[1]. The presence of a strongly electron-withdrawing and polar nitro (-NO₂) group on the aromatic ring is expected to increase intermolecular forces (dipole-dipole interactions), leading to a higher melting point for the m-nitronitrosobenzene dimer compared to its unsubstituted counterpart[3][4][5].
Comparative Methodologies for Melting Point Determination
The choice of analytical method for melting point determination balances requirements for precision, sample throughput, and available instrumentation. Here, we compare the classical capillary method with the instrument-based Differential Scanning Calorimetry (DSC).
| Feature | Capillary Melting Point Apparatus | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition from solid to liquid against a calibrated thermometer. | Measures the difference in heat flow between a sample and an inert reference as a function of temperature. |
| Precision | Lower; operator-dependent. Typically provides a range of 1-3 °C. | Higher; instrument-based detection. Provides a precise onset and peak temperature (± <0.5 °C). |
| Data Output | A temperature range (onset and clear point). | A thermogram showing an endothermic peak, providing melting point, enthalpy of fusion (ΔHfus), and heat capacity data.[6][7] |
| Sample Size | Small (2-3 mm height in capillary). | Small (typically 1-10 mg). |
| Throughput | Low to moderate; some devices allow for multiple capillaries.[8] | High; autosamplers enable automated analysis of many samples. |
| Cost | Low initial equipment cost. | High initial equipment cost. |
| Expertise | Requires minimal training but skilled observation. | Requires more specialized training for operation and data interpretation. |
Method 1: The Capillary Melting Point Apparatus - A Foundational Technique
This method remains a cornerstone of organic chemistry for its simplicity and the small amount of sample required. Its reliability hinges on meticulous sample preparation and a controlled heating rate.
Causality Behind the Experimental Choices
The protocol is designed to ensure thermal equilibrium between the heating block, the thermometer, and the sample. A slow heating rate near the melting point (~1-2 °C per minute) is crucial because heat transfer through the glass capillary and into the packed powder is not instantaneous[8][9]. Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation :
-
Ensure the m-nitronitrosobenzene dimer sample is completely dry and homogenous. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[10][11]
-
Take a capillary tube (sealed at one end) and jab the open end into the powder multiple times to collect a small amount of sample.[12]
-
Invert the tube and tap it gently on a hard surface to move the powder to the bottom. To ensure tight packing, drop the capillary tube, sealed-end down, through a long piece of glass tubing. The impact will compact the sample.[9]
-
The final packed sample height should be 2-3 mm. An excessive amount of sample will lead to a broader melting range due to uneven heat transfer.[12]
-
-
Apparatus Setup & Measurement :
-
Insert the packed capillary tube into the heating block of the apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run with a fast ramp rate (10-20 °C/minute) to get a rough estimate.[9]
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Begin the accurate measurement with a new sample. Set the heating rate to be slow (1-2 °C per minute) once the temperature is within 15-20 °C of the estimated melting point.[9][12]
-
-
Data Recording :
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal disappears, leaving a clear liquid (the clear point).
-
The result is reported as a melting range (e.g., 95.5-96.5 °C). A pure compound will typically have a sharp melting range of 0.5-1.5 °C.[8]
-
Trustworthiness: A Self-Validating System
The melting point range itself serves as an internal check for purity. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[8] If the synthesized m-nitronitrosobenzene dimer shows a broad range, it may indicate the presence of starting materials (e.g., m-dinitrobenzene, which melts at 89-90 °C) or side-products.[13]
Method 2: Differential Scanning Calorimetry (DSC) - The Quantitative Approach
DSC offers superior accuracy and provides quantitative thermodynamic data. It measures the heat flow required to raise the sample's temperature, detecting the endothermic process of melting as a distinct peak.
Principle of Operation
A DSC instrument maintains a sample and an inert reference (usually an empty pan) at nearly the same temperature while heating them at a constant rate.[14] When the sample melts, it absorbs energy (an endothermic process), requiring a greater heat flow to the sample to maintain the same temperature as the reference. This difference in heat flow is recorded, producing a peak on a thermogram.[6] The onset of this peak is a highly accurate measure of the melting point.
Advantages Over the Capillary Method
-
Objectivity : The measurement is automated and not subject to the observer's interpretation.[9]
-
Quantitative Data : DSC provides the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This value can be used for further thermodynamic studies.
-
High Sensitivity : DSC can detect subtle phase transitions that might be missed by visual inspection.
Experimental Workflow & Data Visualization
The following diagram illustrates the logical flow of the capillary melting point determination method, emphasizing the decision points that ensure accuracy.
Caption: Workflow for Capillary Melting Point Determination.
Reference Data for Context
To aid researchers in estimating the expected melting point of m-nitronitrosobenzene dimer, the following table provides data for structurally related compounds.
| Compound | Molecular Formula | Melting Point (°C) | Rationale for Comparison |
| Nitrosobenzene Dimer | C₁₂H₁₀N₂O₂ | 65 - 69[1] | The parent compound without the nitro substituent. |
| m-Dinitrobenzene | C₆H₄N₂O₄ | 89 - 90[13] | An isomer of the monomer, shows the effect of two nitro groups on melting point. |
| 2-Methyl-2-nitrosopropane dimer | C₈H₁₈N₂O₂ | 81 - 83[15] | An aliphatic nitroso dimer, for general comparison. |
The data suggests that the introduction of polar groups like -NO₂ tends to raise the melting point significantly compared to the parent nitrosobenzene dimer. Therefore, a melting point for m-nitronitrosobenzene dimer substantially higher than 69 °C should be expected.
References
-
Melting Point Apparatus Experimental Manual. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
-
Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved February 20, 2026, from [Link]
-
Melting Point Apparatus SMP40 User Manual. (n.d.). Stuart. Retrieved February 20, 2026, from [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek. Retrieved February 20, 2026, from [Link]
-
Melting Point Determination. (n.d.). University of Technology, Iraq. Retrieved February 20, 2026, from [Link]
- Berlman, I. B. (1971).
-
DSC Studies on Organic Melting Temperature Standards. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
- Hill, Z. D., & Fan, J. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Gowenlock, B. G., & Lüttke, W. (1958). Dinitroso and polynitroso compounds. Quarterly Reviews, Chemical Society, 12(4), 321–340.
-
An overview of Differential Scanning Calorimetry. (n.d.). SETARAM. Retrieved February 20, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC). (2025, July 13). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
- Galyametdinov, Y. G., et al. (2009). Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. Russian Journal of Applied Chemistry, 82(7), 1181-1186.
-
Nitrosobenzene. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
m-DINITROBENZENE (CAS 99-65-0). (n.d.). Loba Chemie. Retrieved February 20, 2026, from [Link]
- Ciglenečki, I., et al. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Crystals, 7(12), 376.
-
Ashenhurst, J. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
- Hrvat, J., et al. (2010). Nitrosobenzene cross-dimerization: Structural selectivity in solution and in solid state. Journal of Molecular Structure, 979(1-3), 164-171.
-
Product Class 22: Nitrosoarenes. (n.d.). Science of Synthesis. Retrieved February 20, 2026, from [Link]
-
Nitrosobenzene dimer. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
-
Substituent Effects in Substituted Aromatic Rings. (2024, January 16). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Substituent Effects. (n.d.). Lumen Learning. Retrieved February 20, 2026, from [Link]
Sources
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. hinotek.com [hinotek.com]
- 10. scribd.com [scribd.com]
- 11. aquaterra.hu [aquaterra.hu]
- 12. jk-sci.com [jk-sci.com]
- 13. 99-65-0 CAS | m-DINITROBENZENE | Laboratory Chemicals | Article No. 03440 [lobachemie.com]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. 2-甲基-2-亚硝基丙烷二聚物 | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of the Diels-Alder Reactivity of 3-Nitronitrosobenzene and 4-Nitronitrosobenzene for Drug Development and Organic Synthesis
In the realm of synthetic organic chemistry and drug development, the hetero-Diels-Alder reaction stands as a powerful tool for the construction of complex heterocyclic scaffolds. Among the various dienophiles employed, nitrosoarenes have garnered significant attention due to their ability to introduce nitrogen and oxygen functionalities in a single, often highly stereoselective, step. The reactivity of these dienophiles can be finely tuned by the introduction of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of two such derivatives, 3-nitronitrosobenzene and 4-nitronitrosobenzene, with a focus on their application in synthetic strategies.
This document will delve into the electronic factors governing the reactivity of these isomers, supported by theoretical principles and experimental observations. We will explore how the position of the electron-withdrawing nitro group dictates the dienophilic character of the nitroso moiety, ultimately influencing reaction rates and yields in [4+2] cycloaddition reactions.
The Decisive Role of Electronic Effects: A Head-to-Head Comparison
The difference in reactivity between 3-nitronitrosobenzene and 4-nitronitrosobenzene in Diels-Alder reactions is fundamentally rooted in the electronic influence of the nitro group on the nitroso dienophile. The nitro group is a potent electron-withdrawing group, and its position on the benzene ring determines the extent to which it deactivates the aromatic ring and, more importantly, enhances the electrophilicity of the nitroso group.
4-Nitronitrosobenzene: A Highly Reactive Dienophile
In 4-nitronitrosobenzene, the nitro group is in the para position relative to the nitroso group. This specific arrangement allows for the powerful electron-withdrawing effect of the nitro group to be transmitted through both the inductive effect and, crucially, the resonance effect (or mesomeric effect). The resonance effect delocalizes the pi-electrons of the benzene ring towards the nitro group, creating a significant electron deficiency on the ring and, by extension, on the attached nitroso group. This delocalization effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, a key factor in accelerating normal-electron-demand Diels-Alder reactions. A lower LUMO energy of the dienophile leads to a smaller energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of the diene, resulting in a stronger orbital interaction and a lower activation energy for the reaction.
3-Nitronitrosobenzene: A Moderately Reactive Dienophile
In contrast, the nitro group in 3-nitronitrosobenzene is in the meta position. Due to this positioning, the nitro group can only exert its electron-withdrawing influence through the inductive effect. The resonance effect from the nitro group does not extend to the nitroso group's attachment point in the meta isomer. While the inductive effect does withdraw electron density from the ring and the nitroso group, it is generally a weaker effect compared to the combined inductive and resonance effects seen in the para isomer. Consequently, the LUMO of 3-nitronitrosobenzene is not lowered to the same extent as that of its 4-substituted counterpart, leading to a comparatively lower reactivity in Diels-Alder reactions.
Visualizing the Electronic Landscape
The following diagram illustrates the electronic effects at play in both 3-nitronitrosobenzene and 4-nitronitrosobenzene, providing a clear rationale for their differential reactivity.
Validating Nitroso Formation via Nitroso-Ene Reaction Products
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Strategic Overview: The Transient Nitroso Challenge
In drug metabolism and organic synthesis, validating the formation of nitroso compounds (
While direct spectroscopic detection (UV-Vis, NMR) is possible for stable aryl nitroso species, transient metabolic intermediates or reactive acyl-nitroso compounds require chemical trapping for conclusive validation.
This guide compares the Nitroso-Ene reaction against its primary alternative, the Nitroso-Diels-Alder (NDA) reaction , establishing a self-validating protocol to confirm nitroso generation definitively.
Why the Nitroso-Ene Reaction?
The nitroso-ene reaction is a powerful validation tool because it maps the "ene" reactivity distinct to the nitroso group (
Mechanistic Basis & Logic
To validate formation, one must understand the specific connectivity changes. The nitroso-ene reaction involves the reaction of the nitroso compound (enophile) with an alkene possessing an allylic hydrogen.
Mechanism Diagram: Nitroso-Ene vs. Diels-Alder
The following diagram illustrates the divergent pathways used for validation.
Figure 1: Divergent trapping pathways. Pathway A (Ene) yields nitrones via hydroxylamines, while Pathway B (Diels-Alder) yields cyclic oxazines.
Comparative Analysis: Ene Trapping vs. Alternatives
When designing a validation experiment, choosing the right trap is dictated by the lifetime of the nitroso species and the analytical tools available.
Comparative Performance Matrix
| Feature | Nitroso-Ene Trapping | Nitroso-Diels-Alder (NDA) | Direct UV-Vis Detection |
| Primary Trap | Tetramethylethylene (TME), | 9,10-Dimethylanthracene (DMA), Cyclohexadiene | None (In-situ monitoring) |
| Product Type | Allylic Hydroxylamine / Nitrone | 3,6-Dihydro-1,2-oxazine | |
| Selectivity | High for electrophilic nitroso; requires allylic H | High for all nitroso; concerted [4+2] | Low (Interference from colored byproducts) |
| Stability | Moderate; Product often oxidizes to Nitrone | High; Crystalline adducts common | N/A (Transient signal) |
| Kinetics | Slower ( | Fast ( | Instantaneous |
| Best Use Case | Proving specific "ene" reactivity; Nitrone synthesis | Quantifying total nitroso yield; "Gold Standard" trapping | Kinetic studies of stable aryl nitroso |
Expert Insight: While Diels-Alder trapping with 9,10-DMA is the "gold standard" for yield determination due to its speed and stable fluorescent product, the Nitroso-Ene reaction provides unique structural proof of the nitroso functionality's ability to abstract protons and form C-N bonds, which is mechanistically relevant for understanding toxicity (e.g., DNA alkylation pathways).
The Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol uses a Dual-Stream Validation approach. You will run the Ene reaction alongside a Diels-Alder control. If the Ene reaction fails but the Diels-Alder succeeds, the nitroso formed but was too short-lived or sterically hindered for the Ene pathway. If both fail, the nitroso generation itself failed.
Workflow Diagram
Figure 2: Dual-Stream Validation Workflow ensuring distinction between generation failure and trapping failure.
Detailed Methodology
Materials
-
Substrate: Precursor (e.g., Hydroxylamine, Amine).
-
Oxidant: Chemical (
, ) or Enzymatic (HRP/ , Liver Microsomes). -
Trap A (Ene): 2,3-Dimethyl-2-butene (Tetramethylethylene, TME). Why? High symmetry simplifies NMR; electron-rich alkene accelerates reaction.
-
Trap B (Diels-Alder): 9,10-Dimethylanthracene (DMA) or Cyclohexa-1,3-diene.
Step-by-Step Protocol
-
Preparation of Reaction Matrix:
-
Dissolve substrate (0.1 mmol) in solvent (buffer for enzymes; DCM/MeOH for chemical).
-
Control Step: Prepare a "blank" without oxidant to ensure traps do not react with the precursor.
-
-
Addition of Traps (The "Dual Stream"):
-
Vial A (Ene): Add TME (excess, 10–50 equivalents). The Ene reaction is slower; excess trap drives kinetics (Le Chatelier’s principle).
-
Vial B (DA): Add DMA (2–5 equivalents). DMA is highly reactive and water-insoluble; if using aqueous buffer, use a co-solvent (acetonitrile) or Cyclohexadiene (water-soluble options available).
-
-
Initiation:
-
Add the oxidant/enzyme to initiate nitroso generation.
-
Observation: If generating aryl nitroso, look for transient green/blue color. Rapid fading in the presence of traps indicates successful scavenging.
-
-
Workup & Isolation:
-
Quench reaction after 1–4 hours.
-
Extract with EtOAc (if aqueous).
-
Concentrate under reduced pressure. Note: Do not heat excessively; nitrones can be thermally labile.
-
-
Analytical Validation:
-
NMR (
):-
Ene Product (Nitrone): Look for the disappearance of the allylic hydrogen signal and appearance of distinct methyl signals from the TME backbone.
-
DA Product (Oxazine): Look for the bridgehead protons (if using cyclic dienes) or loss of aromaticity in the central ring of DMA.
-
-
MS (ESI+):
-
Search for
. -
Self-Validation Check: The mass shift must correspond exactly to the molecular weight of the trap (e.g., +84 Da for TME).
-
-
Data Interpretation & Troubleshooting
Interpreting the Ene Adduct
The product of the nitroso-ene reaction with TME is typically the N-alkenyl hydroxylamine , which may oxidize to the nitrone .
-
Primary Signal: Mass spectrum showing
(if oxidized to nitrone) or (hydroxylamine). -
False Positives: Watch for non-specific oxidation of the trap. Always compare with the "No Substrate" control.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Adducts in either stream | Nitroso generation failed. | Check oxidant activity; Verify pH (nitroso formation is pH sensitive). |
| DA Positive, Ene Negative | Nitroso formed but lifetime too short for Ene. | Increase concentration of Ene trap (neat conditions); Switch to more reactive Ene trap (e.g., |
| Multiple Products in Ene stream | Non-regioselective reaction or decomposition. | Use symmetric traps (TME); Lower temperature to suppress side reactions. |
References
- Leach, A. G., & Houk, K. N. (2002).
Spectroscopic Characterization of Nitroso-Thiol Adducts: A Comparative Technical Guide
Topic: Spectroscopic Characterization of Nitroso-Thiol Adducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Gold Standard" Paradox
S-nitrosothiols (RSNOs) are pivotal signaling intermediates in nitric oxide (NO) biology, regulating vascular tone, neurotransmission, and immune response. However, their characterization presents a unique "Gold Standard" paradox: the very lability that makes them effective signaling molecules—susceptibility to photolysis, metal-catalyzed reduction, and transnitrosylation—renders them notoriously difficult to detect intact.
For the drug development professional or analytical chemist, relying on a single modality is a recipe for artifactual data. This guide objectively compares the three dominant spectroscopic pillars—UV-Visible Spectroscopy, Mass Spectrometry, and Vibrational Spectroscopy (FTIR)—providing the experimental rigor required to validate RSNO adducts with confidence.
Comparative Analysis of Spectroscopic Modalities
1. UV-Visible Spectroscopy: The Kinetic Workhorse
UV-Vis remains the primary method for in vitro kinetic studies and concentration determination of purified RSNOs. It is non-destructive (if minimized light exposure) and quantitative.
-
Mechanism: RSNOs exhibit two characteristic absorbance bands:[1]
-
transition:
nm. This is the primary diagnostic band ( ). -
transition:
nm. A weak, visible band ( ) responsible for the characteristic pink/red color of concentrated RSNOs.
-
transition:
-
The Saville Assay Variant: For biological samples where direct UV detection is impossible due to low concentration and background noise, the Saville assay is used. It employs Hg²⁺ to cleave the S-NO bond, releasing NO⁺/NO₂, which is then quantified via the Griess reaction.[2]
-
Critique: While sensitive, the Saville assay is an indirect "difference method" (Total NO minus Free NO) and is prone to false positives from background nitrite if not strictly controlled.
-
2. Mass Spectrometry (MS): The Proteomic Precision
MS is the only modality capable of site-specific identification of S-nitrosylated cysteines in complex proteomes.
-
Direct ESI-MS: Direct infusion of intact RSNOs results in a mass shift of +29 Da (loss of H, gain of NO).
-
Challenge: The S-NO bond is fragile.[3] Standard ionization energies often cause in-source fragmentation, stripping the NO group before detection. Soft ionization (ESI) is superior to MALDI for this application.
-
-
Derivatization (Biotin-Switch/Resin Capture): To circumvent lability, unstable S-NO bonds are chemically swapped for stable tags (e.g., biotin or TMT labels) utilizing ascorbate-dependent reduction.
-
Critique: Incomplete blocking of free thiols or artifactual reduction of disulfides can lead to significant false discovery rates.
-
3. FT-IR & NMR: The Structural Fingerprint
For validating synthetic small-molecule NO donors (e.g., GSNO, SNAP), vibrational and magnetic resonance spectroscopies provide unequivocal structural proof.
-
FT-IR: The S-NO stretching vibration appears at 1500–1550 cm⁻¹ . This band is distinct but can overlap with Amide II bands in proteins, limiting its use to small molecules or high-concentration purified proteins.
-
NMR: ¹⁵N-NMR is the definitive structural validation, with chemical shifts for RSNOs typically appearing around 320–350 ppm (relative to liquid ammonia).
Data Presentation: Method Selection Matrix
| Feature | Direct UV-Vis | Saville Assay (Colorimetric) | Direct ESI-MS | Biotin-Switch MS |
| Primary Analyte | Purified RSNOs (mM range) | Biological Fluids (µM range) | Small molecules / Peptides | Complex Proteomes |
| Sensitivity | Low ( | High ( | Medium (dependent on ionization) | High (fmol range) |
| Specificity | Moderate (Interference at 340nm) | Low (Nitrite artifacts) | High (Exact Mass +29 Da) | High (Sequence ID) |
| Throughput | High (Real-time kinetics) | High (96-well plate) | Low | Medium |
| Key Limitation | Low | Indirect; prone to nitrite error | In-source fragmentation | Lengthy workflow; blocking efficiency |
Visualizing the RSNO Workflow
The following diagram illustrates the lifecycle of an RSNO adduct and the critical decision points for characterization.
Figure 1: The RSNO Lifecycle and Characterization Workflow. Green nodes represent the stable adduct; Blue nodes indicate direct detection methods; Yellow indicates derivatization workflows.
Detailed Experimental Protocols
Protocol A: Synthesis & UV-Validation of S-Nitrosoglutathione (GSNO)
Rationale: GSNO is the standard reference material. This protocol ensures a contaminant-free standard, critical for calibrating other assays.
Reagents:
-
Reduced L-Glutathione (GSH)
-
Sodium Nitrite (NaNO₂)
-
2N Hydrochloric Acid (HCl)
-
DTPA (Diethylenetriaminepentaacetic acid) – Crucial for chelating trace metals that catalyze decomposition.
Step-by-Step Methodology:
-
Preparation: Dissolve GSH (1.54 g, 5 mmol) in 8 mL of ice-cold water containing 0.1 mM DTPA. Stir on ice.
-
Nitrosation: Add equimolar NaNO₂ (0.345 g, 5 mmol).
-
Acidification: Slowly add 2.5 mL of 2N HCl while stirring. The solution will turn a vibrant red/pink.
-
Mechanistic Insight: Acidification generates nitrous acid (HNO₂), which forms the nitrosonium donor (N₂O₃) responsible for attacking the thiolate.
-
-
Neutralization: After 20 minutes, adjust pH to 7.0 using cold 5M NaOH.
-
Validation (UV-Vis):
-
Dilute an aliquot 1:100 in PBS.
-
Measure Absorbance at 336 nm.
-
Calculate concentration using Beer’s Law:
, where (often cited as ~900-920 for GSNO specifically). -
Quality Control: The ratio of
should be approximately constant for pure GSNO.
-
Protocol B: Direct ESI-MS Detection (Soft Ionization)
Rationale: For detecting RSNO on small peptides without the risk of biotin-switch artifacts.
Parameters:
-
Sample Buffer: Ammonium Acetate (10 mM, pH 7.0). Avoid acidic mobile phases (formic acid) which promote S-NO decomposition.
-
Infusion: Direct infusion at 5 µL/min.
-
Source Settings (Critical):
-
Capillary Voltage: Low (2.5 - 3.0 kV).
-
Cone Voltage: Minimal (15-20 V). High cone voltage induces in-source collision-induced dissociation (CID), stripping the NO group.
-
Desolvation Temp: < 150°C.
-
-
Data Analysis: Look for the parent ion
and the nitrosylated species .-
Self-Validation: Apply UV light to the sample for 10 minutes and re-inject. The
peak should disappear, confirming it was a photosensitive S-NO bond.
-
References
-
Broniowska, K. A., & Hogg, N. (2012). Detection of S-nitrosothiols. Methods in Molecular Biology, 844, 29–41. [Link]
-
Foster, M. W., et al. (2009). S-nitrosylation in health and disease. Trends in Molecular Medicine, 15(9), 391–404. [Link]
-
Zhang, Y., & Hogg, N. (2005). S-Nitrosothiols: evolution and function. Free Radical Biology and Medicine, 38(7), 831–838. [Link]
-
Bechtold, E., & King, S. B. (2002). Chemical characterization of the smallest S-nitrosothiol, HSNO. Nature Chemical Biology, 6, 228-233. [Link]
-
Hart, T. W. (1985).[4] Some observations concerning S-nitroso- and S-phenylsulfonyl-derivatives of L-cysteine and glutathione. Tetrahedron Letters, 26(16), 2013-2016.[4] [Link]
Sources
comparison of Oxone vs m-CPBA methods for nitroso synthesis
The synthesis of nitroso compounds is a critical transformation in organic chemistry, providing versatile intermediates for a range of applications, including the production of azo dyes, spin traps for radical detection, and building blocks in medicinal chemistry.[1] The direct oxidation of primary aromatic amines represents one of the most common and practical routes to these valuable molecules.[2][3]
Among the plethora of oxidizing agents available, Oxone (potassium peroxymonosulfate) and meta-chloroperoxybenzoic acid (m-CPBA) have emerged as two prominent reagents for this conversion. Each method presents a unique profile of reactivity, safety, cost, and environmental impact. This guide provides a detailed, evidence-based comparison to assist researchers, chemists, and process development professionals in selecting the optimal method for their specific synthetic challenges. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of both reagents, supported by experimental data and established protocols.
At a Glance: Oxone vs. m-CPBA
For a rapid assessment, the following table summarizes the key characteristics of each oxidant for the synthesis of nitrosoarenes from anilines.
| Feature | Oxone | m-CPBA (meta-Chloroperoxybenzoic Acid) |
| Reagent Type | Inorganic Peroxide Triple Salt (2KHSO₅·KHSO₄·K₂SO₄) | Organic Peroxy Acid |
| Cost | Inexpensive, commodity chemical.[4][5][6] | More expensive than Oxone.[6][7] |
| Safety & Handling | White, crystalline, stable solid; low toxicity and easy to handle.[4][5] Considered environmentally benign.[7][8] | Organic peroxide that can be shock-sensitive and potentially explosive, especially at high purity (>85%).[9][10] Requires refrigerated storage.[9][11] |
| Environmental Impact | "Green" oxidant; byproducts are non-toxic inorganic salts (sulfates).[7][8] | Generates 3-chlorobenzoic acid as a stoichiometric byproduct, which requires separation and disposal.[12] |
| Typical Solvents | Biphasic systems (e.g., Water/DCM) are highly effective.[1] Also used in aqueous acetone or methanol.[1][4] | Dichloromethane (DCM), Chloroform, Ethyl Acetate.[13][14] |
| Reaction Conditions | Often proceeds efficiently at room temperature.[1] | Typically requires controlled temperatures (e.g., 0-25 °C) to manage reactivity and side reactions.[15] |
| Typical Reaction Time | Can be very rapid, from 30 minutes to a few hours.[1] | Generally longer, often requiring several hours to overnight stirring.[13] |
| Yields | Generally high to quantitative yields.[1][16] | Good to high yields, but can be substrate-dependent.[15][17] |
| Workup & Purification | Simple phase separation in biphasic systems. Product purity is often high from the crude reaction.[1] | Requires quenching of excess peracid and aqueous washes to remove the 3-chlorobenzoic acid byproduct, which can complicate purification.[12][13] |
| Substrate Scope | Broad tolerance for various functional groups on the aromatic ring.[1] | Broad scope, but highly electron-rich or sensitive amines may be prone to over-oxidation or side reactions.[15] |
The Oxone Method: A Green and Efficient Approach
Oxone, a stable, water-soluble triple salt with potassium peroxymonosulfate (KHSO₅) as the active oxidant, has gained significant traction as an environmentally friendly and cost-effective reagent in modern organic synthesis.[8][18][19] Its application in the oxidation of anilines to nitrosoarenes is particularly noteworthy for its efficiency, simplicity, and scalability.[1][7][16]
Mechanism of Oxidation
The oxidation proceeds via the transfer of an oxygen atom from the peroxymonosulfate anion (HSO₅⁻) to the nitrogen atom of the amine. The reaction is believed to proceed through an intermediate N-hydroxylamine, which is then rapidly oxidized further to the final nitroso product. The use of a biphasic system, such as dichloromethane (DCM) and water, is particularly effective, facilitating both the reaction and the subsequent separation of the organic product from the inorganic byproducts.[1]
Caption: Proposed mechanism for Oxone-mediated amine oxidation.
Advantages and Field-Proven Insights
-
Superior Efficiency: In comparative studies, the Oxone method in a biphasic water/DCM system proved superior to several catalytic methods using hydrogen peroxide in terms of reaction time, product purity, and yield.[1]
-
Scalability: The procedure is robust and has been successfully scaled up to multigram quantities without a loss of yield or purity, a critical factor for drug development professionals.[1][7]
-
Safety and Simplicity: As a non-toxic, easy-to-handle solid, Oxone avoids the hazards associated with organic peroxides.[5][8] The workup often involves a simple separation of the organic layer, minimizing complex purification steps.[1]
-
Cost-Effectiveness: Oxone is an inexpensive commodity chemical, making it an attractive choice for large-scale synthesis.[6]
Limitations
-
Solubility: Oxone is insoluble in most organic solvents, necessitating the use of aqueous or biphasic solvent systems.[6]
-
Acidity: The reaction medium can be acidic, which may be incompatible with highly acid-sensitive substrates.[6]
The m-CPBA Method: A Classic and Potent Oxidant
meta-Chloroperoxybenzoic acid (m-CPBA) is a powerful and versatile peroxy acid widely used for various oxidation reactions, including the Baeyer-Villiger oxidation, epoxidation of alkenes, and the oxidation of nitrogen-containing compounds.[10][14] Its use for converting primary aromatic amines to nitroso compounds is a well-established, albeit more traditional, method.[15]
Mechanism of Oxidation
The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic terminal oxygen of the peroxy acid. This concerted or stepwise process transfers an oxygen atom to the amine, forming the nitroso compound and releasing 3-chlorobenzoic acid as a byproduct. The reaction is typically performed in chlorinated solvents where both the substrate and the reagent are soluble.
Caption: General mechanism for amine oxidation by m-CPBA.
Advantages and Field-Proven Insights
-
High Reactivity: m-CPBA is a potent oxidant, capable of converting a wide range of anilines, including some less reactive substrates.[14]
-
Homogeneous Reaction: The solubility of m-CPBA in common organic solvents like DCM allows for homogeneous reaction conditions, which can be easier to monitor and control than biphasic systems.
Limitations
-
Safety Hazards: This is the most significant drawback. m-CPBA is an organic peroxide that can be thermally unstable and shock-sensitive.[9][10] Strict safety protocols, including storage at refrigerated temperatures and avoiding contact with metals, are mandatory.[9][11]
-
Byproduct Removal: The stoichiometric byproduct, 3-chlorobenzoic acid, is non-volatile and has moderate solubility in organic solvents. Its removal requires aqueous base washes during workup, which can sometimes lead to emulsions or product loss, and it can co-elute with the desired product during chromatography.[12]
-
Atom Economy: The method suffers from poor atom economy, generating a significant amount of organic waste (the chlorinated benzoic acid) relative to the desired product.[14]
Experimental Protocols
The following protocols are representative procedures for the synthesis of a nitrosoarene from a primary aromatic amine using both methods.
General Experimental Workflow
Caption: Comparative workflow for nitroso synthesis.
Protocol 1: Oxidation of 4-Methylaniline with Oxone
This protocol is adapted from the procedure described by Priewisch, B., and Rück-Braun, K. in J. Org. Chem. 2005.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylaniline (1.0 equiv.) in dichloromethane (DCM). Add an equal volume of deionized water.
-
Addition of Oxidant: To the vigorously stirred biphasic mixture, add Oxone (2.0 equiv.) portion-wise over 5-10 minutes at room temperature. The reaction is often accompanied by a color change to deep green or blue.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Wash the organic layer with deionized water, followed by saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitroso-p-toluene, which is often of high purity.
-
Purification (if necessary): If further purification is needed, the crude product can be purified by recrystallization or sublimation.[1]
Protocol 2: Oxidation of 3-Aminobenzamide with m-CPBA
This protocol is based on general procedures for amine oxidation with m-CPBA.[15]
-
Safety Precaution: Handle m-CPBA in a chemical fume hood, wearing appropriate personal protective equipment (PPE). Avoid friction, shock, and contact with metals. Use plastic or ceramic spatulas.
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzamide (1.0 equiv.) in dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add a solution of m-CPBA (approx. 77% purity, 2.2 equiv.) in DCM dropwise to the cooled amine solution, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC. The reaction may take several hours.
-
Quenching: Once the starting material is consumed, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stirring for 20-30 minutes, allowing the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (to remove 3-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain residual 3-chlorobenzoic acid and will require purification by flash column chromatography or recrystallization.[12]
Conclusion
Both Oxone and m-CPBA are effective reagents for the synthesis of nitroso compounds from primary aromatic amines. However, they present a clear trade-off between safety, cost, and operational simplicity.
The Oxone method is the superior choice for most applications. It is safer, more environmentally friendly, significantly cheaper, and often provides higher yields with a much simpler workup procedure.[1][16] Its suitability for large-scale synthesis makes it particularly attractive for industrial and drug development settings.
The m-CPBA method, while effective, should be considered a secondary option. Its use is hampered by significant safety concerns related to the handling of organic peroxides and a more laborious workup required to remove the chlorinated byproduct.[9][12] It may find utility in specific cases where a homogeneous reaction in an organic solvent is strictly required or for substrates that are incompatible with aqueous conditions.
For the modern research and development laboratory focused on safety, sustainability, and efficiency, the Oxone-mediated oxidation represents a more logical and advantageous choice for the synthesis of nitrosoarenes.
References
-
Priewisch, B., & Rück-Braun, K. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. The Journal of Organic Chemistry, 70(6), 2350–2352. [Link]
-
Ragaini, F., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 113-143. [Link]
-
Hussain, H., et al. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 113(5), 3329–3371. [Link]
-
Ataman Kimya. OXONE. [Link]
-
ResearchGate. (2025). Selective N-Oxidation of Aromatic Amines to Nitroso Derivatives Using a Molybdenum Acetylide Oxo-Peroxo Complex as Catalyst. [Link]
-
da Silva, E. G., et al. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 26(24), 7592. [Link]
-
da Silva, E. G., et al. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. PubMed, 34943697. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Journey Describing Applications of Oxone in Synthetic Chemistry. [Link]
- Google Patents. (1960).
-
Williams, D. L. H. (1996). The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (7), 1293-1297. [Link]
-
Desai, L. V., et al. (2006). Oxone as an Inexpensive, Safe, and Environmentally Benign Oxidant for C−H Bond Oxygenation. Organic Letters, 8(6), 1137–1139. [Link]
-
University of Rochester. (2020). Experimental Procedures Oxidation of Olefin with meta-Chloroperbenzoic Acid. [Link]
-
ResearchGate. (2026). ChemInform Abstract: Oxidation of Aromatic Amines into Nitroarenes with m-CPBA. [Link]
-
ResearchGate. (2025). Formation of N-nitrosoamines during oxidation of tertiary amines by hydrogen peroxide. [Link]
-
UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
-
Forrester, A. R., et al. (1979). Preparations of C-Nitroso Compounds. Chemical Society Reviews, 8(3), 329-369. [Link]
-
da Silva, E. G., et al. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. PMC, 8690462. [Link]
-
Stack Exchange. (2016). How to transform an aliphatic primary amine to the corresponding nitro compound? [Link]
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]
-
Gella, C., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry, 74(16), 6365–6367. [Link]
-
Ataman Kimya. OXONE. [Link]
-
Gasanov, R. G., et al. (2021). Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. Catalysis Science & Technology, 11, 7650-7657. [Link]
-
Defense Technical Information Center. (1962). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]
-
Holmes, R. R., & Bayer, R. P. (1960). A Simple Method for the Direct Oxidation of Aromatic Amines to Nitroso Compounds. Journal of the American Chemical Society, 82(13), 3454–3456. [Link]
-
Sciencemadness Discussion Board. (2014). Catalysts for the oxidation of amines to nitro compounds? [Link]
-
Priewisch, B., & Rück-Braun, K. (2005). Efficient preparation of nitrosoarenes for the synthesis of azobenzenes. PubMed, 15760229. [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]
-
Oxford Lab Fine Chem. (N.d.). 3-Chloroperbenzoic Acid MSDS. [Link]
-
Synlett. (2023). 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. [Link]
-
ResearchGate. (2018). Journey Describing Applications of Oxone in Synthetic Chemistry. [Link]
-
ResearchGate. (N.d.). Formation of N-nitrosamines compounds using oxone-HNO2. [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
ResearchGate. (N.d.). of nitrosobenzene syntheses by mechanochemical Oxone oxidation of anilines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. Workup [chem.rochester.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 15. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient preparation of nitrosoarenes for the synthesis of azobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Nitro-3-nitrosobenzene
This document provides in-depth procedural guidance for the safe handling and disposal of 1-Nitro-3-nitrosobenzene. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols for related chemical classes to offer a robust operational framework. The procedures outlined herein are grounded in principles of chemical safety and environmental stewardship, ensuring that laboratory waste is managed in a manner that mitigates risk and complies with regulatory standards.
Hazard Assessment & Risk Profile
1-Nitro-3-nitrosobenzene combines two toxophoric functional groups on an aromatic ring: a nitro group (-NO₂) and a nitroso group (-NO). While specific toxicological data for this compound is not widely available, a comprehensive risk profile can be constructed by evaluating the known hazards of nitroaromatics and nitroso compounds. This approach is fundamental to a proactive safety culture, where potential risks are inferred and managed even in the absence of compound-specific data.
The primary hazards are associated with its chemical structure, which suggests significant biological reactivity and potential instability. Nitroso compounds are a well-documented class of potent carcinogens and mutagens.[1] Similarly, nitroaromatic compounds like nitrobenzene are known for their toxicity, particularly their ability to induce methemoglobinemia, and are suspected carcinogens.[2][3][4][5][6]
| Hazard Category | Anticipated Risk & Rationale | Supporting Compounds & Citations |
| Acute Toxicity | High. Toxic if swallowed, inhaled, or in contact with skin.[2][3][4][7][8] Can be readily absorbed through the skin.[9] May cause methemoglobinemia, leading to cyanosis (blue skin) and oxygen deprivation.[3][5][6][9] | Nitrobenzene,[5][7][10] Nitrosobenzene,[3] 1-Chloro-3-nitrobenzene[11] |
| Carcinogenicity | High (Suspected). Many N-nitroso compounds are probable human carcinogens. Nitrobenzene is classified as a suspected carcinogen (IARC Group 2A).[12][5] | Diethylnitrosamine, Nitrobenzene[2][4] |
| Reactivity | Moderate to High. Incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases.[9][13] The combination of nitro and nitroso groups may lead to thermal instability. Nitrosobenzene can decompose on prolonged exposure to air.[14] | 1-Iodo-3-nitrobenzene,[9] Nitrobenzene,[10] Nitrosobenzene[14] |
| Environmental Hazard | High. Harmful or toxic to aquatic life with long-lasting effects.[2][4][5][11] Must be prevented from entering drains or the environment.[2][5] | Nitrobenzene,[4][5] 1-Chloro-3-nitrobenzene[11] |
Immediate Safety & Handling Protocols
Given the anticipated high toxicity and reactivity, all work with 1-Nitro-3-nitrosobenzene must be conducted under strict safety controls.
-
Engineering Controls : All handling of 1-Nitro-3-nitrosobenzene, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[2][14]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Gloves : Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[13]
-
Eye Protection : Chemical splash goggles are required at all times.[13]
-
Lab Coat : A flame-resistant lab coat must be worn and kept fully buttoned.
-
Additional Protection : For tasks with a higher risk of splash or aerosol generation, consider a face shield and additional protective clothing.
-
-
Storage : Store in a tightly closed, clearly labeled container.[2][13] The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[11][13] Store in a designated and restricted-access area.[2]
Spill & Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Emergency Spill Response Workflow
Caption: Workflow for responding to a 1-Nitro-3-nitrosobenzene spill.
Step-by-Step Spill Protocol
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[12][2]
-
Control Vapors : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Assemble PPE : Before re-entering the area, don the full required PPE.
-
Containment : Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand to create a dike around the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization/Collection :
-
For Solid Spills : Carefully dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[9] Using non-sparking tools, transfer the dampened material into a designated, labeled hazardous waste container.[9]
-
For Liquid Spills : Cover the spill with an inert absorbent material. Allow it to be fully absorbed.
-
-
Final Cleanup : Using non-sparking tools, carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination : Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[9] All cleaning materials must be disposed of as hazardous waste.
-
Disposal : Seal the waste container and label it clearly with its contents. Store it in a designated satellite accumulation area for pickup.[15]
Waste Management & Disposal Pathways
Under no circumstances should 1-Nitro-3-nitrosobenzene or its waste be disposed of down the drain or in standard trash.[2][5] It must be managed as a regulated hazardous waste. The appropriate disposal pathway depends on the quantity of waste and institutional capabilities.
Disposal Pathway Decision Logic
Caption: Decision logic for selecting the appropriate disposal pathway.
Pathway A: Direct Disposal (Primary & Recommended Method)
This is the standard and most secure method for all quantities of waste.
-
Waste Collection : Collect all waste containing 1-Nitro-3-nitrosobenzene (including contaminated solids, solutions, and cleaning materials) in a dedicated, leak-proof container made of compatible material (e.g., glass or polyethylene).
-
Container Management : Do not overfill the container; leave at least 10% headspace. Keep the container securely capped at all times, except when adding waste.[15]
-
Labeling : Clearly label the container with a "Hazardous Waste" label. The label must include the full chemical name "1-Nitro-3-nitrosobenzene" and list all other components and their approximate concentrations.
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15] Ensure secondary containment is used.
-
Pickup : Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Pathway B: Chemical Degradation of Small Quantities (Advanced Protocol)
This procedure is intended for the decontamination of small residual amounts of N-nitroso compounds and should only be performed by trained personnel after a thorough risk assessment. The following protocol is adapted from a validated method for the destruction of carcinogenic nitrosamides.[1][16] The principle is the chemical reduction of the nitroso group.
Disclaimer : This is a hazardous reaction. It must be performed in a chemical fume hood with appropriate PPE. The final reaction mixture must still be disposed of as hazardous waste via Pathway A.
Reagents & Equipment:
-
Waste containing 1-Nitro-3-nitrosobenzene
-
Aluminum-Nickel (Al-Ni) alloy powder (50:50)
-
Potassium Hydroxide (KOH) solution, 1 M
-
Stir plate and stir bar
-
Reaction vessel (e.g., Erlenmeyer flask) large enough to accommodate the reaction volume with ample headspace.
Step-by-Step Degradation Protocol:
-
Preparation : Place the waste solution containing 1-Nitro-3-nitrosobenzene into the reaction vessel in a chemical fume hood. If the waste is a solid, dissolve it in a suitable solvent.
-
Initial Treatment : While stirring the solution, slowly and carefully add Al-Ni alloy powder. A recommended ratio is a significant excess of the alloy to the nitroso compound.
-
Basification : Slowly add 1 M KOH solution to the stirring mixture. The progressive increase in basicity facilitates the reduction reaction.[1][16] Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cool the vessel in an ice bath.
-
Reaction Time : Continue stirring the mixture at room temperature for several hours (or overnight for stable compounds) to ensure complete destruction of the nitroso group. The goal is to achieve at least 99.9% destruction.[1]
-
Quenching & Final Disposal : Once the reaction is complete, allow any remaining solids to settle. Carefully decant the supernatant liquid into a new hazardous waste container. Rinse the reaction vessel and combine the rinsate with the supernatant. Label the container appropriately, noting the contents are the degradation products of 1-Nitro-3-nitrosobenzene in a basic solution.
-
Final Disposal : Manage this final waste container according to the procedure in Pathway A .
Regulatory & Compliance Overview
The disposal of 1-Nitro-3-nitrosobenzene is governed by stringent regulations. In the United States, this waste would be regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] All personnel handling this waste must be trained on institutional and regulatory requirements for hazardous waste management.[15] Always consult your institution's EHS department to ensure full compliance with local, state, and federal laws.
References
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research, 48(3), 522-526. [Link]
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]
-
Semantic Scholar. Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Specifically, LCSS for Diethylnitrosamine). [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Nitrobenzene. DC Fine Chemicals. [Link]
-
Wikipedia. (n.d.). Nitrosobenzene. Wikipedia. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
-
International Labour Organization (ILO). (n.d.). ICSC 0065 - NITROBENZENE. ILO. [Link]
-
CPAchem. (2023). Safety data sheet - Nitrobenzene. CPAchem. [Link]
-
ResearchGate. (n.d.). Nitrosobenzene | Request PDF. ResearchGate. [Link]
-
International Labour Organization (ILO). (n.d.). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. ILO. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
-
Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology, 59(8), 2520-2525. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrobenzene. ATSDR. [Link]
-
National Center for Biotechnology Information (NCBI). 1-Nitro-3-nitrosopyrene. PubChem. [Link]
- Google Patents. (n.d.). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
-
Cheméo. (n.d.). Benzene, nitro- (CAS 98-95-3) - Chemical & Physical Properties. Cheméo. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-chloro-3-nitro-. NIST WebBook. [Link]
-
Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrobenzene (Draft for Public Comment). ATSDR. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
Association of State and Territorial Solid Waste Management Officials (ASTSWMO). (n.d.). State Regulations and Policies for Control of Naturally-Occurring and Accelerator Produced Radioactive Materials (NARM) and Technologically Enhanced NARM (TENARM). ASTSWMO. [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 264 -- Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities. eCFR. [Link]
Sources
- 1. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. ICSC 0065 - NITROBENZENE [chemicalsafety.ilo.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 9. 1-IODO-3-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 12. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. researchgate.net [researchgate.net]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. eCFR :: 40 CFR Part 264 -- Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities [ecfr.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Nitro-3-nitrosobenzene
As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel compounds. While these molecules hold immense potential, they also present unique, often uncharacterized, hazards. 1-Nitro-3-nitrosobenzene, a molecule featuring both a nitroaromatic and a nitroso functional group, demands our utmost respect and a rigorous approach to safety. The presence of these two moieties strongly suggests significant toxicological and potentially energetic hazards.
This guide provides essential, immediate safety and logistical information for handling 1-Nitro-3-nitrosobenzene. It is structured not as a rigid template, but as a dynamic, risk-based procedural guide. Our goal is to build a culture of intrinsic safety, where every protocol is a self-validating system, grounded in a deep understanding of the "why" behind each step.
Hazard Assessment: Understanding the Inherent Risks
Key Inferred Hazards:
-
High Acute Toxicity: Related compounds like nitrobenzene and nitrosobenzene are toxic if swallowed, inhaled, or in contact with skin.[2] They are readily absorbed through all routes of exposure.[3][4]
-
Methemoglobinemia: A primary and life-threatening risk is the induction of methemoglobinemia.[3][5] The substance can oxidize the iron in hemoglobin, rendering it unable to transport oxygen, leading to symptoms like cyanosis (blueish skin), headache, dizziness, weakness, and in severe cases, coma and death.[4][6] The onset of symptoms can be delayed by several hours.[6]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies many N-nitroso compounds as probable or possible human carcinogens (Group 2A or 2B).[1] Nitrobenzene itself is classified as "possibly carcinogenic to humans" (Group 2B).[3]
-
Organ Damage: Chronic exposure may lead to damage to the blood, spleen, liver, and kidneys.[1][6][7]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[2][8]
-
Physical Hazards: Nitroaromatic compounds can be combustible and may present an explosion risk when subjected to heat, shock, or when mixed with strong oxidizers or bases.[6][9]
| Hazard Classification (Inferred) | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | [10] |
| Carcinogenicity | Suspected of causing cancer. | [1][3][6] |
| Specific Target Organ Toxicity | Causes damage to organs (Blood) through prolonged or repeated exposure. | [7] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | [2][11] |
| Methemoglobinemia | Can induce a life-threatening blood disorder. | [3][8] |
The Hierarchy of Controls: A Foundational Safety Principle
Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense, not the first. The most effective controls are those that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.
For 1-Nitro-3-nitrosobenzene, this means:
-
Engineering Controls: All work must be performed within a certified chemical fume hood to control inhalation exposure.[1][12]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Restrict access to authorized personnel only.
Personal Protective Equipment (PPE) Protocol
Given the high inferred toxicity and potential for dermal absorption, a comprehensive PPE protocol is mandatory.
PPE Selection Matrix
Your choice of PPE must match the task. Under- or over-protecting can both introduce risks.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile or Butyl Gloves | Safety Goggles & Face Shield | Long-sleeved Lab Coat (tight cuffs) | N/A (within fume hood) |
| Preparing Solutions | Double Nitrile or Butyl Gloves | Safety Goggles & Face Shield | Long-sleeved Lab Coat (tight cuffs) | N/A (within fume hood) |
| Running Reaction | Double Nitrile or Butyl Gloves | Safety Goggles | Long-sleeved Lab Coat (tight cuffs) | N/A (within fume hood) |
| Large Spill Cleanup (>10g) | Heavy-duty Butyl Gloves | Chemical Splash Goggles & Face Shield | Chemical-resistant Apron over Lab Coat | Full-face respirator with appropriate cartridge |
Detailed PPE Specifications
-
Hand Protection: Due to the high dermal toxicity and potential for absorption, double-gloving is required.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove. Butyl rubber gloves show good resistance to nitro compounds.[13] Always check the manufacturer's compatibility chart. Discard outer gloves immediately into a hazardous waste bin upon any known contact.
-
-
Eye and Face Protection:
-
Safety Goggles: Must be indirectly vented and provide a full seal around the eyes to protect from splashes. Standard safety glasses are not sufficient.[12]
-
Face Shield: Required when handling the solid compound or preparing solutions where the risk of a significant splash is highest.[2] Must be worn over safety goggles.
-
-
Body Protection:
-
Lab Coat: A 100% cotton or flame-resistant lab coat with long sleeves and tight-fitting cuffs is the minimum requirement.
-
Chemical-Resistant Apron: An apron worn over the lab coat provides an additional barrier during procedures with a high splash potential.[12]
-
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory at all times in the laboratory.
Procedural Guide: Donning and Doffing PPE
The order in which you put on and, more importantly, take off your PPE is critical to prevent cross-contamination.
Caption: The critical sequence for donning and doffing PPE to prevent exposure.
Doffing (Removal) - The Critical Steps:
-
Outer Gloves: Peel off the outer gloves without touching the outside surface with your bare inner glove. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap or earpieces. Avoid touching the front surface.
-
Lab Coat: Remove the lab coat by rolling it inside out, ensuring the contaminated exterior is contained.
-
Inner Gloves: The last item to be removed. Peel them off without touching your bare skin.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Management
-
Small Spill (<1g, contained in fume hood):
-
Ensure your PPE is intact.
-
Absorb the material with an inert absorbent like sand or diatomaceous earth. Do not use combustible materials like paper towels.[8]
-
Carefully scoop the mixture into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>1g or outside of fume hood):
-
Alert all personnel and evacuate the immediate area.
-
If safe to do so, close the fume hood sash.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures
Immediate action is crucial.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Note to Physician: The primary systemic effect is methemoglobinemia. Be prepared to administer methylene blue.
Disposal Plan
All waste generated from handling 1-Nitro-3-nitrosobenzene is considered hazardous waste. Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[9][14]
| Waste Stream | Container Type | Labeling |
| Solid Waste (unused chemical, contaminated absorbents) | Sealed, compatible waste container | "Hazardous Waste: 1-Nitro-3-nitrosobenzene, Toxic" |
| Liquid Waste (reaction mixtures, solvent rinses) | Sealed, compatible solvent waste container | "Hazardous Waste: 1-Nitro-3-nitrosobenzene, Toxic" + list all solvents |
| Contaminated PPE (gloves, disposable coats) | Lined, sealed waste container | "Hazardous Waste: Contaminated PPE" |
By adhering to these rigorous safety protocols, we can confidently advance our research while ensuring the highest level of protection for ourselves and our colleagues.
References
-
OSHA. (1990). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Occupational Safety and Health Administration. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 4-Nitrosodiphenylamine. [Link]
-
Public Health England. (2024). Nitrobenzene: toxicological overview. GOV.UK. [Link]
-
IPCS. (2021). ICSC 0065 - NITROBENZENE. International Programme on Chemical Safety. [Link]
-
Techno PharmChem. Safety Data Sheet - NITRO BENZENE. [Link]
-
Carl ROTH. Safety Data Sheet - Nitrobenzene. [Link]
-
OSHA. Personal Protective Equipment. Occupational Safety and Health Administration. [Link]
-
ATSDR. Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
-
EPA. Nitrobenzene. United States Environmental Protection Agency. [Link]
-
Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Public Health England. (2024). Nitrobenzene - Incident management. GOV.UK. [Link]
Sources
- 1. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. gov.uk [gov.uk]
- 4. epa.gov [epa.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. ICSC 0065 - NITROBENZENE [inchem.org]
- 7. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1-IODO-3-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. osha.gov [osha.gov]
- 14. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
